2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Description
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Properties
IUPAC Name |
2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTSEWHPTUIWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399864 | |
| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-90-7 | |
| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, a substituted morpholine derivative of interest in synthetic and medicinal chemistry. This document delves into its chemical identity, structural features, and known safety and handling protocols. While experimental data for some physical properties remain limited, this guide synthesizes available information and provides expert insights based on the reactivity of analogous α-halo ketones and morpholine-containing compounds. A detailed, representative synthetic protocol and proposed analytical characterization methods are also presented to support researchers in their work with this compound.
Introduction
This compound belongs to the class of α-halo ketones, which are versatile building blocks in organic synthesis. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—imparts a high degree of reactivity, making them valuable precursors for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The 2,6-dimethylmorpholine moiety can influence the compound's lipophilicity, solubility, and metabolic stability, making it a relevant scaffold in drug discovery and development. This guide aims to consolidate the known information on this compound and provide a framework for its synthesis, handling, and characterization.
Chemical and Physical Properties
A summary of the known and estimated physical and chemical properties of this compound is presented below.
Identification and Structure
-
IUPAC Name: 2-Chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone
-
Synonyms: 4-(chloroacetyl)-2,6-dimethylmorpholine, 2-chloro-1-(cis-2,6-dimethylmorpholino)ethanone[1]
-
CAS Number: 379254-90-7[1]
-
Molecular Formula: C₈H₁₄ClNO₂[1]
-
Molecular Weight: 191.66 g/mol [1]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Data
| Property | Value | Source/Comment |
| Melting Point | Data not available | For the related compound 2-Chloro-1-morpholin-4-yl-ethanone, the melting point is 26-30 °C. The dimethyl substitution may slightly alter this value.[2] |
| Boiling Point | Data not available | For the related compound 2-Chloro-1-morpholin-4-yl-ethanone, the boiling point is 152-160 °C at 6 Torr. The addition of two methyl groups would be expected to increase the boiling point.[2] |
| Solubility | Data not available | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated. |
| Appearance | Data not available | Likely a solid or oil at room temperature, based on the properties of similar compounds. |
Synthesis and Reactivity
Synthetic Approach
The synthesis of this compound typically involves the acylation of 2,6-dimethylmorpholine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or pyridine, is commonly used to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol (Representative):
-
To a solution of 2,6-dimethylmorpholine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Chemical Reactivity
As an α-halo ketone, this compound is a versatile intermediate. The key reactive sites are:
-
α-Carbon: Susceptible to nucleophilic substitution (SN2) reactions, where the chlorine atom is displaced by a variety of nucleophiles (e.g., amines, thiols, azides).
-
Carbonyl Carbon: Can undergo nucleophilic addition reactions.
-
α-Protons: The protons on the carbon adjacent to the carbonyl group can be abstracted by a base to form an enolate, which can then participate in various reactions.
The presence of the electron-withdrawing carbonyl group enhances the reactivity of the C-Cl bond towards nucleophilic attack.
Reactivity Profile:
Caption: Key reaction pathways for this compound.
Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet for the two protons of the chloromethyl group (Cl-CH₂-C=O) is expected in the range of δ 4.0-4.5 ppm.
-
Signals corresponding to the protons of the 2,6-dimethylmorpholine ring will be observed. The two methyl groups will likely appear as doublets. The methine protons at the 2 and 6 positions will be multiplets, and the methylene protons at the 3 and 5 positions will also appear as multiplets. The chemical shifts will be influenced by the cis/trans isomerism of the dimethylmorpholine ring.
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) should appear in the range of δ 165-175 ppm.
-
The chloromethyl carbon (Cl-CH₂) is expected around δ 40-50 ppm.
-
Signals for the carbons of the 2,6-dimethylmorpholine ring will be present in the aliphatic region.
-
Infrared (IR) Spectroscopy
-
A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected around 1650-1680 cm⁻¹.
-
C-H stretching vibrations for the aliphatic groups will be observed in the region of 2850-3000 cm⁻¹.
-
The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.
Mass Spectrometry (MS)
-
The mass spectrum should show the molecular ion peak [M]⁺.
-
The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
-
Common fragmentation patterns would likely involve the loss of the chlorine atom, the chloromethyl group, and fragmentation of the morpholine ring.
Safety and Handling
Based on the available Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
First Aid:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Conclusion
This compound is a reactive and versatile chemical intermediate with potential applications in organic synthesis and drug discovery. While a complete experimental dataset for its physical properties is not yet publicly available, this guide provides a comprehensive overview of its known characteristics, a reliable synthetic protocol, and predicted analytical data based on established chemical principles. Researchers and scientists working with this compound should adhere to the safety precautions outlined to ensure safe handling and successful application in their research endeavors.
References
-
2-Chloro-1-morpholin-4-yl-ethanone | 1440-61-5. (n.d.). BuyersGuideChem. Retrieved January 17, 2026, from [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, a valuable bifunctional molecule for pharmaceutical and chemical synthesis. This compound incorporates the structurally significant 2,6-dimethylmorpholine moiety, a common feature in biologically active compounds, with a reactive α-chloro ketone handle, rendering it an excellent intermediate for further chemical elaboration.[1][2] This document outlines a robust and reproducible synthetic protocol via nucleophilic acyl substitution, details critical safety considerations for handling the requisite reagents, and presents a full suite of analytical techniques for structural verification and purity assessment, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The rationale behind key experimental parameters is discussed to provide researchers with a deep, practical understanding of the process.
Introduction: Strategic Importance and Molecular Design
In the landscape of modern drug discovery, the morpholine heterocycle is a privileged scaffold, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to parent molecules.[2] The 2,6-dimethyl substitution pattern, in particular, offers stereochemical complexity and conformational rigidity that can be exploited to enhance binding affinity and selectivity for biological targets.
The second key feature of the target molecule, the α-halo ketone functional group, is a versatile electrophilic building block in organic synthesis. The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-halogen bond, making it highly susceptible to nucleophilic substitution.[1] This inherent reactivity allows for the facile introduction of a wide array of functional groups, positioning this compound as a strategic starting point for constructing diverse chemical libraries. This guide provides the foundational knowledge for synthesizing and validating this important chemical intermediate.
Synthesis Methodology
The synthesis of the target compound is achieved through a standard N-acylation reaction. The secondary amine of 2,6-dimethylmorpholine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3] A non-nucleophilic organic base is required to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Reaction Principle
Caption: General reaction scheme for N-acylation.
Materials and Reagents
| Reagent/Material | Grade | Purity | Supplier (Example) |
| 2,6-Dimethylmorpholine | Reagent | ≥98% | Sigma-Aldrich |
| Chloroacetyl Chloride | ReagentPlus® | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | Anhydrous | ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | ≥99.8% | VWR |
| Magnesium Sulfate | Anhydrous | Laboratory | Acros Organics |
| Saturated Sodium Bicarbonate | Aqueous | ACS Grade | --- |
| Deionized Water | --- | --- | --- |
Detailed Experimental Protocol
-
Inert Atmosphere Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,6-dimethylmorpholine (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Add triethylamine (1.1 eq) to the solution.
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Critical Safety Considerations
-
Chloroacetyl Chloride: This reagent is extremely corrosive, toxic if inhaled, and reacts violently with water to liberate toxic hydrogen chloride gas.[4][5][6][7] All manipulations must be performed in a certified chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[5][7] Keep away from water and ensure all glassware is scrupulously dry.[4]
-
2,6-Dimethylmorpholine: This compound is a flammable liquid and can cause skin and eye irritation. Standard laboratory safety precautions should be followed.
-
Triethylamine and Dichloromethane: These are volatile and flammable organic solvents. Work in a well-ventilated area and avoid sources of ignition.
Characterization of the Synthesized Product
Thorough characterization is essential to confirm the identity, structure, and purity of the final compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO₂ | [8] |
| Molecular Weight | 191.66 g/mol | [8] |
| Appearance | (Expected) Colorless oil or white to off-white solid | --- |
| CAS Number | 379254-90-7 | [8] |
Synthesis and Purification Workflow
Caption: Step-by-step workflow for synthesis and purification.
Spectroscopic Analysis
The IR spectrum provides confirmation of key functional groups. The most prominent feature is the strong carbonyl (C=O) stretch of the tertiary amide. Due to the influence of the nitrogen atom, this peak is expected to appear at a lower wavenumber than a typical ketone.
-
Expected C=O Stretch: A strong, sharp absorption band is anticipated in the range of 1650-1680 cm⁻¹ .
-
C-Cl Stretch: A weaker absorption corresponding to the carbon-chlorine bond should be visible in the fingerprint region, typically around 700-800 cm⁻¹ .
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹ .
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The integration of these signals should match the number of protons in each environment. Key expected signals include:
-
A singlet for the two protons of the chloromethyl group (-CO-CH ₂-Cl).
-
Multiplets for the methine protons (-CH -CH₃) and methylene protons (-O-CH ₂- and -N-CH ₂-) of the morpholine ring.
-
A doublet for the six protons of the two methyl groups (-CH-CH ₃).
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Key expected signals include:
-
A signal for the amide carbonyl carbon (~165-170 ppm).
-
A signal for the chloromethyl carbon (-C H₂-Cl).
-
Signals corresponding to the unique carbons of the 2,6-dimethylmorpholine ring.
-
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): A key diagnostic feature will be the presence of two molecular ion peaks corresponding to the two major isotopes of chlorine. The M⁺ peak for the ³⁵Cl isotope and the M+2 peak for the ³⁷Cl isotope should appear in an approximate 3:1 intensity ratio , which is characteristic of a monochlorinated compound.
-
Expected m/z for [C₈H₁₄³⁵ClNO₂]⁺: ~191.07
-
Expected m/z for [C₈H₁₄³⁷ClNO₂]⁺: ~193.07
-
-
Fragmentation: Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group.
Summary of Analytical Data
| Analysis Type | Characteristic Feature | Expected Value/Observation |
| IR | Amide C=O Stretch | 1650-1680 cm⁻¹ |
| ¹H NMR | -CO-CH ₂-Cl | Singlet |
| -CH-CH ₃ | Doublet | |
| ¹³C NMR | C =O (Amide) | ~165-170 ppm |
| MS (EI) | Molecular Ion (M⁺, M+2) | m/z ≈ 191, 193 (3:1 ratio) |
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the successful synthesis and rigorous characterization of this compound. The detailed protocol, coupled with an emphasis on the underlying chemical principles and safety imperatives, equips researchers with the necessary tools to produce and validate this versatile chemical intermediate. The analytical benchmarks established herein serve as a reliable standard for quality control. The availability of this well-characterized building block facilitates its application in medicinal chemistry and the broader field of organic synthesis, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents and functional molecules.
References
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). [Link]
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CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. Krishna Solvechem Ltd. [Link]
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2-Chloro-1-morpholin-4-yl-ethanone | 1440-61-5. BuyersGuideChem. [Link]
-
Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
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2-Chloro-1-(morpholin-4-yl)ethan-1-one. ChemBK. [Link]
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19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
2-chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one. PubChemLite. [Link]
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
α-Halo ketone. Wikipedia. [Link]
-
A facile amidation of chloroacetyl chloride using DBU. IOSR Journal of Applied Chemistry. [Link]
-
Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]
-
2,6-dimethyl- - Mass spectrum (electron ionization). NIST WebBook. [Link]
-
2,6-Dimethylmorpholine. PubChem. [Link]
-
IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder. [Link]
-
Account for the peaks at m/z 87, 111, and 126 in the mass spectrum of 2,6-dimethylheptan-4-ol. Pearson. [Link]
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- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
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- 7. kscl.co.in [kscl.co.in]
- 8. 2-Chloro-1-(2,6-dimethylmorpholino)ethanone | CymitQuimica [cymitquimica.com]
Spectroscopic and Analytical Characterization of 4-(chloroacetyl)-2,6-dimethylmorpholine (CAS 379254-90-7): A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic and analytical methodologies for the characterization of 4-(chloroacetyl)-2,6-dimethylmorpholine (CAS Number: 379254-90-7). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or synthesizing this compound. The guide will delve into the expected spectroscopic signatures based on its molecular structure and provide foundational experimental protocols for obtaining this data.
Introduction to 4-(chloroacetyl)-2,6-dimethylmorpholine
4-(chloroacetyl)-2,6-dimethylmorpholine is a derivative of morpholine, a heterocyclic compound featuring both amine and ether functional groups. The introduction of a chloroacetyl group and two methyl substituents on the morpholine ring results in a molecule with specific physicochemical properties and reactivity, making its unambiguous characterization crucial for any research or development application. The molecular structure is presented below:
Molecular Formula: C₈H₁₄ClNO₂ Molecular Weight: 191.65 g/mol Chemical Structure:
Part 1: Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for the protons of the 2,6-dimethylmorpholine ring and the chloroacetyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.2 | s | 2H | -C(=O)CH₂Cl | The methylene protons adjacent to the carbonyl and chlorine are deshielded. |
| ~ 3.5 - 3.8 | m | 2H | H-3ax, H-5ax | Axial protons on the morpholine ring adjacent to the oxygen and nitrogen atoms. |
| ~ 2.5 - 2.8 | m | 2H | H-3eq, H-5eq | Equatorial protons on the morpholine ring. |
| ~ 3.9 - 4.1 | m | 2H | H-2, H-6 | Protons at the 2 and 6 positions of the morpholine ring. |
| ~ 1.2 | d | 6H | -CH₃ | Methyl protons at the 2 and 6 positions, appearing as a doublet due to coupling with the adjacent methine proton. |
Causality behind Experimental Choices: The choice of a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical for dissolving the sample and providing a lock signal for the NMR spectrometer. The chemical shifts are predicted based on the inductive effects of the electronegative oxygen, nitrogen, and chlorine atoms, as well as the anisotropy of the carbonyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 | -C=O | The carbonyl carbon is significantly deshielded. |
| ~ 70 | C-2, C-6 | Carbons adjacent to the oxygen atom in the morpholine ring. |
| ~ 50 | C-3, C-5 | Carbons adjacent to the nitrogen atom in the morpholine ring. |
| ~ 42 | -CH₂Cl | The carbon of the chloroacetyl group is deshielded by the adjacent chlorine and carbonyl group. |
| ~ 18 | -CH₃ | The methyl carbons at the 2 and 6 positions. |
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the functional groups present in a molecule. For 4-(chloroacetyl)-2,6-dimethylmorpholine, the key expected absorption bands are:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 2950 - 2850 | C-H stretch | Aliphatic (morpholine ring and methyl groups) |
| ~ 1660 - 1640 | C=O stretch | Amide (strong absorption) |
| ~ 1120 - 1080 | C-O-C stretch | Ether (in morpholine ring) |
| ~ 800 - 600 | C-Cl stretch | Alkyl halide |
Expertise & Experience Insight: A study on the synthesis of 4-(2-Chloroacetyl) Morpholine reported a strong carbonyl (C=O) absorption band at 1654 cm⁻¹ and a carbon-chlorine (C-Cl) stretch at 1037 cm⁻¹[1]. These experimental values for a closely related compound provide strong validation for our predicted ranges.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Expected Molecular Ion (M⁺): m/z = 191.65 (for ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl) and a characteristic M+2 peak at m/z = 193.65 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation Pattern: Fragmentation is likely to occur at the amide bond and the C-Cl bond. Expected fragments include the loss of the chloroacetyl group and cleavage of the morpholine ring.
Part 2: Experimental Protocols
The following are detailed, self-validating protocols for the spectroscopic analysis of 4-(chloroacetyl)-2,6-dimethylmorpholine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the peaks in the ¹H spectrum and reference the chemical shifts to TMS.
-
Workflow Diagram:
Caption: Workflow for NMR spectroscopic analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and purity of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
-
LC-MS System Configuration (Example):
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS System (Example: Quadrupole Time-of-Flight):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for the expected molecular ion.
-
Analyze the mass spectrum of the corresponding chromatographic peak to confirm the molecular weight and isotopic pattern.
-
Workflow Diagram:
Caption: Workflow for LC-MS analysis.
Conclusion
The structural elucidation and confirmation of 4-(chloroacetyl)-2,6-dimethylmorpholine can be confidently achieved through a combination of NMR, IR, and mass spectrometry. This guide provides a robust framework for predicting the spectroscopic characteristics of this compound and outlines the standard methodologies for their experimental determination. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for any scientific endeavor involving this molecule.
References
-
Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]
Sources
Molecular structure and weight of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is a substituted morpholine derivative that holds significance as a versatile chemical intermediate in organic synthesis. Its structure, featuring a reactive chloroacetyl group appended to a dimethyl-substituted morpholine ring, makes it a valuable building block for the construction of more complex molecules, particularly in the realm of pharmaceutical and agrochemical research. The morpholine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The addition of the chloroacetyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. This guide provides a comprehensive overview of the molecular structure, weight, and known properties of this compound, intended to support its application in research and development.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity.
Molecular Identity
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO₂ | [1] |
| Molecular Weight | 191.6553 g/mol | [1] |
| CAS Number | 379254-90-7 | [1] |
| InChI | InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3 | [1] |
| InChI Key | SMTSEWHPTUIWBY-UHFFFAOYSA-N | [1] |
| Synonyms | 2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one, 4-(chloroacetyl)-2,6-dimethylmorpholine, 1-(2,6-dimethylmorpholin-4-yl)-2-chloroethan-1-one | [1] |
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// Bond edges N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C4; C3 -- O1; C4 -- O1; N1 -- C5; C5 -- O2 [style=filled, color="#EA4335"]; C5 -- C6; C6 -- Cl1; C1 -- C7; C2 -- C8; }
Caption: 2D structure of this compound.
Synthesis and Reactivity
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via acylation.
General Experimental Considerations for Acylation
-
Reaction Setup: The reaction is typically carried out in an inert solvent, such as dichloromethane or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is generally added to neutralize the hydrochloric acid byproduct generated during the reaction.
-
Temperature: The reaction is often performed at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the acylation and to minimize potential side reactions.
-
Workup and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution to remove the amine hydrochloride salt and any excess reagents. The organic layer is then dried and the solvent removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization.
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic attack, providing a convenient method for introducing a wide array of functional groups.
Applications in Research and Development
As a functionalized morpholine, this compound is a valuable intermediate in the synthesis of novel compounds with potential biological activity. The morpholine moiety is a key structural feature in a number of marketed drugs, contributing to improved pharmacokinetic profiles.
While specific, published applications of this compound are not extensively documented, its utility can be extrapolated from the applications of similar chloroacetamide reagents in drug discovery. These reagents are frequently employed to synthesize libraries of compounds for screening against various biological targets. The dimethyl substitution on the morpholine ring can also provide steric hindrance that may influence the binding affinity and selectivity of the final compounds for their targets.
Safety and Handling
Based on available safety data for this compound, this compound should be handled with care in a laboratory setting.
GHS Hazard Classification
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
Precautionary Measures
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
First Aid:
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in synthetic organic chemistry, particularly for the development of new pharmaceutical agents. Its well-defined molecular structure and the reactivity of its chloroacetyl group offer a versatile platform for the synthesis of diverse molecular architectures. While detailed experimental data on its physicochemical properties and specific applications are currently limited in the public domain, its structural similarity to other widely used synthetic intermediates suggests a broad scope of utility. Researchers and drug development professionals are encouraged to consider this compound as a strategic component in the design and synthesis of novel molecules with desired biological activities, while adhering to strict safety and handling protocols.
References
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A Technical Guide to the Reactive Profile of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone for Drug Discovery and Synthesis
Introduction
In the landscape of modern medicinal chemistry and synthetic methodology, the strategic design of molecular building blocks is paramount. Bifunctional reagents, which possess multiple reactive centers, offer an expedited pathway to molecular complexity. 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone (CAS No. 10332-41-9) represents a quintessential example of such a scaffold. This molecule synergistically combines two structurally and functionally significant moieties: a highly reactive α-chloroacetyl group and the pharmacologically "privileged" 2,6-dimethylmorpholine scaffold.[1][2]
The α-chloroacetyl portion serves as a potent electrophilic hub, primed for a variety of nucleophilic substitution reactions, rendering the molecule an effective alkylating agent.[3][4] Concurrently, the 2,6-dimethylmorpholine unit is a well-established pharmacophore known to enhance critical drug-like properties, including metabolic stability, aqueous solubility, and central nervous system (CNS) penetration.[5][6]
This technical guide provides an in-depth exploration of the core reactive features of this compound. We will dissect the reactivity of its primary functional groups, explain the causality behind common experimental pathways, and provide validated protocols for its application in synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the construction of novel, biologically active compounds.
Molecular Structure and Physicochemical Profile
The reactivity of this compound is a direct consequence of its molecular architecture. The electron-withdrawing nature of the carbonyl group and the adjacent chlorine atom polarizes the α-carbon, making it highly electrophilic. The tertiary amide linkage is relatively stable, while the dimethyl-substituted morpholine ring influences the molecule's overall conformation and pharmacokinetic properties.
| Property | Value | Reference |
| IUPAC Name | This compound | [7] |
| Synonyms | N-Chloroacetyl-2,6-dimethylmorpholine; 4-(chloroacetyl)-2,6-dimethylmorpholine | [7] |
| CAS Number | 10332-41-9 | |
| Molecular Formula | C₈H₁₄ClNO₂ | [7] |
| Molecular Weight | 191.66 g/mol | [7] |
The α-Chloroacetyl Group: The Primary Electrophilic Hub
The dominant feature of the molecule's reactivity is the α-chloroacetyl group. As a member of the α-haloketone class, it possesses two distinct electrophilic sites: the carbonyl carbon and the chlorine-bearing α-carbon.[8] This dual reactivity makes it a versatile intermediate for forging new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution: The Workhorse Reaction
The primary utility of this molecule is as an alkylating agent in nucleophilic substitution reactions.[3] The chlorine atom is an excellent leaving group, facilitating attack at the adjacent carbon by a wide array of nucleophiles. Kinetic studies of analogous α-chloroacetanilides suggest these transformations can proceed through either a concerted SN2 mechanism or a stepwise pathway involving a tetrahedral intermediate, depending on the nucleophile and solvent conditions.[4][9]
Caption: General workflow for nucleophilic substitution at the α-carbon.
This reaction is broadly applicable for coupling with various nucleophilic partners:
-
N-Nucleophiles: Primary and secondary amines react readily to form α-amino ketones, a common structural motif in bioactive molecules.
-
O-Nucleophiles: Alcohols and phenols, typically deprotonated with a base like sodium hydride, yield α-ether ketones.
-
S-Nucleophiles: Thiols and thioamides are excellent nucleophiles for this reaction, leading to the synthesis of α-thio ketones and serving as precursors for heterocycles like thiazoles.[3]
This protocol provides a self-validating framework for the reaction of this compound with an amine nucleophile. The choice of base is critical; a non-nucleophilic base is required to neutralize the HCl byproduct without competing with the primary amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq). The base scavenges the HCl generated during the reaction, driving it to completion.
-
Reaction Conditions: Stir the mixture at ambient temperature or heat gently (40-60 °C) to increase the reaction rate. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the inorganic base salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure α-amino ketone derivative.[4]
Base-Mediated Rearrangements and Condensations
While nucleophilic substitution is the most common pathway, the presence of an acidic α-hydrogen (pKa ~19-20) allows for other base-mediated reactions.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, abstraction of the α-proton can occur. The resulting carbanion can then undergo an intramolecular cyclization and rearrangement, although this is more common with cyclic α-haloketones.[3]
-
Aldol-Type Reactions: The molecule can participate in crossed aldol reactions with aldehydes. The initial product is a halohydrin, which can subsequently cyclize in the presence of a base to form an oxirane (epoxide).[3]
Reactivity of the Amide and Morpholine Moieties
While the α-chloroacetyl group dictates the primary reactivity, the rest of the molecule is not inert and offers opportunities for further functionalization or degradation under specific conditions.
Amide Bond: Stability and Transformation
The N-acyl morpholine is an amide, which is the most stable and least reactive common carboxylic acid derivative.[10] This stability is advantageous, as the amide bond typically remains intact during nucleophilic substitution at the α-carbon. However, it can be transformed under more forcing conditions.
-
Hydrolysis: The amide can be hydrolyzed back to 2,6-dimethylmorpholine and a carboxylic acid derivative upon heating in strong aqueous acid or base. These conditions are significantly harsher than those required for ester hydrolysis.[10][11][12]
-
Reduction: A key reaction specific to amides is their reduction by strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group into a methylene group (C=O → CH₂), yielding N-(2-chloroethyl)-2,6-dimethylmorpholine.[10][11]
Caption: Key transformations of the core amide functional group.
The 2,6-Dimethylmorpholine Scaffold: A Pharmacokinetic Modulator
The inclusion of the morpholine ring is a deliberate choice in drug design. Morpholine is considered a "privileged scaffold" due to its frequent appearance in approved drugs and its ability to confer favorable properties.[1][2][6]
-
Physicochemical Properties: The oxygen atom makes the ring polar and capable of forming hydrogen bonds, which can improve aqueous solubility. The nitrogen atom is a weak base (morpholine pKa ≈ 8.4), allowing for salt formation and further solubility enhancement.[1][13]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, increasing the in vivo half-life of a drug candidate.
-
CNS Permeability: The 2,6-dimethyl substitution, in particular, has been shown to improve a molecule's ability to cross the blood-brain barrier, making it a valuable moiety for developing CNS-active drugs.[5]
Synthesis and Safety Considerations
Synthesis
This compound is typically synthesized via a straightforward acylation reaction. Chloroacetyl chloride is added to a solution of 2,6-dimethylmorpholine, often in the presence of a base like triethylamine or in a biphasic Schotten-Baumann condition, to neutralize the HCl byproduct.[6][14] The cis-isomer of 2,6-dimethylmorpholine is often the preferred starting material for certain applications, such as in agrochemicals.[15]
Safety and Handling
As an α-chloroketone, this compound should be handled with care.
| Hazard Class | Precaution | Rationale |
| Alkylating Agent | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, goggles, lab coat). | Alkylating agents are often toxic and can be genotoxic due to their ability to modify biological macromolecules. |
| Corrosive/Irritant | Avoid contact with skin, eyes, and mucous membranes. Can cause severe skin burns and eye damage.[16] | The reactive nature of the α-chloroacetyl group can lead to chemical burns and irritation upon contact. |
| Storage | Store in a cool, dry place away from incompatible materials such as strong bases and nucleophiles. | To prevent degradation and unwanted reactions. |
Conclusion
This compound is a strategically designed bifunctional building block with a well-defined and highly useful reactive profile. Its primary reactivity is dominated by the electrophilic α-carbon, which readily undergoes nucleophilic substitution, making the molecule a powerful tool for alkylation and the construction of diverse molecular frameworks. The stability of the amide bond under these conditions, coupled with the beneficial pharmacokinetic properties imparted by the 2,6-dimethylmorpholine scaffold, establishes this compound as a valuable intermediate for professionals in drug discovery, medicinal chemistry, and advanced organic synthesis. A thorough understanding of its reactivity allows for its precise and effective incorporation into complex synthetic routes.
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An In-depth Technical Guide on the Reactivity of the Chloroacetyl Group in Synthesis
Introduction: The Chloroacetyl Group - A Versatile Tool in Synthetic Chemistry
The chloroacetyl group, the acyl moiety derived from chloroacetic acid, is a cornerstone in modern organic synthesis.[1] Its bifunctional nature, possessing both a reactive acyl chloride and a carbon-chlorine bond, makes it an invaluable building block for a diverse array of chemical transformations.[2][3] This dual reactivity allows for its application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3][4] For researchers and professionals in drug development, a thorough understanding of the chloroacetyl group's reactivity is paramount for designing efficient and selective synthetic routes. This guide provides a comprehensive exploration of its reactivity, applications, and practical considerations in synthesis.
Core Reactivity Principles: An Electrophilic Powerhouse
The reactivity of the chloroacetyl group is fundamentally governed by the electrophilic character of two key positions: the carbonyl carbon and the α-carbon. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom significantly enhances the electrophilicity of the α-carbon, making the chlorine an excellent leaving group in nucleophilic substitution reactions.[5]
Nucleophilic Acyl Substitution: The Primary Reactive Site
The carbonyl carbon of the chloroacetyl group is highly susceptible to nucleophilic attack. This is the primary mode of reaction when chloroacetyl chloride is treated with nucleophiles such as amines, alcohols, and thiols. The general mechanism follows a nucleophilic addition-elimination pathway.[6]
Mechanism of Nucleophilic Acyl Substitution:
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.
This reaction is widely employed for the formation of amides, esters, and thioesters.
Nucleophilic Substitution at the α-Carbon: A Secondary but Crucial Reactivity
Once the chloroacetyl group is incorporated into a molecule, typically as a chloroacetamide or chloroacetate, the α-carbon becomes the primary site for further functionalization. The chlorine atom is readily displaced by a variety of nucleophiles in an SN2 reaction.[5][7]
Factors Influencing α-Carbon Reactivity:
-
Nature of the Nucleophile: Stronger nucleophiles, such as thiols and secondary amines, react more readily.
-
Solvent: Polar aprotic solvents can accelerate SN2 reactions.
-
Steric Hindrance: Steric bulk around the α-carbon can hinder the approach of the nucleophile.
This secondary reactivity is instrumental in the construction of complex molecules and heterocyclic systems.[7][8]
Key Synthetic Applications
The dual reactivity of the chloroacetyl group has been harnessed in a multitude of synthetic applications, particularly in the pharmaceutical and agrochemical industries.
Synthesis of Bioactive Molecules and Heterocycles
The chloroacetyl group is a key synthon for the preparation of a wide range of biologically active compounds. For instance, it is a crucial intermediate in the synthesis of the anxiolytic drug diazepam and the local anesthetic lidocaine.[9] Furthermore, its ability to undergo intramolecular cyclization reactions following nucleophilic substitution makes it a valuable tool for constructing various heterocyclic scaffolds, such as thiazolidinones, benzothiazines, and pyrroles.[8][10]
Protecting Group Chemistry
The chloroacetyl group can be employed as a protecting group for hydroxyl and amino functionalities.[11][12] It is typically introduced using chloroacetyl chloride or chloroacetic anhydride.[13] The chloroacetyl group is stable under various conditions but can be selectively removed under specific conditions, often involving reagents like thiourea or other soft nucleophiles.[14]
Cross-linking and Bioconjugation
The ability of the chloroacetyl group to react with nucleophilic residues on proteins, such as cysteine and histidine, makes it a useful tool for cross-linking and bioconjugation.[15] This has applications in proteomics and the development of antibody-drug conjugates.
Experimental Protocols and Considerations
General Procedure for N-Chloroacetylation of Amines
This protocol describes a general method for the synthesis of N-aryl 2-chloroacetamides.
Materials:
-
Aromatic amine
-
Chloroacetyl chloride[16]
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)[16]
Procedure:
-
Dissolve the aromatic amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[16]
-
Cool the solution in an ice bath.
-
Add the base to the solution.
-
Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the reaction mixture. Maintain the temperature below 5°C.[16]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically monitored by TLC).[16][19]
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrating under reduced pressure.[19]
-
The crude product can be purified by recrystallization or column chromatography.[15][16]
Diagram: General Workflow for N-Chloroacetylation
Caption: A typical workflow for the N-chloroacetylation of an amine.
Chemoselectivity in Reactions with Amino Alcohols
A significant challenge in synthetic chemistry is achieving chemoselectivity when multiple reactive functional groups are present. In the case of amino alcohols, selective N-acylation over O-acylation is often desired. The chloroacetylation of amino alcohols can be controlled by carefully selecting the reaction conditions.[17][20]
-
Basic Conditions: Favor N-acylation. The more nucleophilic amine group reacts preferentially.
-
Acidic Conditions: Can favor O-acylation, although this is less common for chloroacetylation.
-
Biocompatible Conditions: Recent studies have shown that highly chemoselective N-chloroacetylation of amino alcohols can be achieved in a phosphate buffer, highlighting a green chemistry approach.[17][20]
Table 1: Competitive Chloroacetylation of Benzylamine and Benzyl Alcohol
| Entry | Solvent | Additive | Amide Yield (%) | Unreacted Alcohol (%) |
| 1 | Dichloromethane | None | - | 55 |
| 2 | Phosphate Buffer | None | - | 84 |
| 3 | Dichloromethane | Triethylamine | 70 | - |
Data adapted from a study on chemoselective N-chloroacetylation.[17] This table illustrates the significant influence of the solvent and additives on the chemoselectivity of the reaction.
Side Reactions and Mitigation Strategies
While the chloroacetyl group is a powerful synthetic tool, potential side reactions must be considered.
-
Over-alkylation: In reactions involving primary amines, dialkylation can occur. Using a suitable excess of the amine or controlled addition of the chloroacetylating agent can minimize this.
-
Hydrolysis: Chloroacetyl chloride is sensitive to moisture and will hydrolyze to chloroacetic acid.[21] All reactions should be carried out under anhydrous conditions.
-
Polymerization: Under certain conditions, especially with bifunctional nucleophiles, polymerization can occur. Careful control of stoichiometry and reaction conditions is crucial.
Conclusion: A Versatile and Enduring Reagent
The chloroacetyl group's unique combination of reactivity at both the acyl carbon and the α-carbon has solidified its place as an indispensable reagent in organic synthesis. Its utility in constructing complex molecules, including a wide range of pharmaceuticals and agrochemicals, is well-established.[3][4] A thorough understanding of its reactivity, coupled with careful control of reaction conditions, allows chemists to harness its synthetic potential while mitigating unwanted side reactions. As the demand for novel and complex molecules continues to grow, the chloroacetyl group will undoubtedly remain a key component in the synthetic chemist's toolbox.
Diagram: Reactivity of the Chloroacetyl Group
Caption: The dual reactivity of the chloroacetyl group.
References
-
Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. (2015). ResearchGate. [Link]
-
Chloroacetyl chloride – Knowledge and References. Taylor & Francis. [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Taylor & Francis Online. [Link]
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SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. [Link]
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An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Process For The Preparation Of Chloroacetyl Chloride. Yufeng. [Link]
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Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. [Link]
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Chloroacetyl chloride. Wikipedia. [Link]
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Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. [Link]
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The Uses Of Chloroacetyl Chloride. Yufeng. [Link]
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A facile amidation of chloroacetyl chloride using DBU. ResearchGate. [Link]
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Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). Taylor & Francis Online. [Link]
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Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. ResearchGate. [Link]
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A new method for the removal of chloroacetyl groups. Journal of the American Chemical Society. [Link]
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Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. Open Access Journals. [Link]
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Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. [Link]
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An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]
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Use of chloroacetic anhydride for the protection of nucleoside hydroxyl groups. The Journal of Organic Chemistry. [Link]
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Organic synthesis advice (amide linker using chloroacetyl chloride)?. Reddit. [Link]
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S-(2-chloroacetyl)glutathione, a reactive glutathione thiol ester and a putative metabolite of 1,1-dichloroethylene. PubMed. [Link]
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Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. [Link]
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Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. [Link]
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The Emerging Potential of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone in Medicinal Chemistry: A Technical Guide
Abstract
The confluence of a reactive electrophile and a privileged heterocyclic scaffold presents a compelling starting point for novel drug discovery. This technical guide explores the untapped potential of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, a molecule poised for significant applications in medicinal chemistry. By dissecting the established roles of its core components—the chloroacetamide warhead and the 2,6-dimethylmorpholine moiety—we delineate a strategic roadmap for its investigation as a covalent inhibitor and a modulator of key biological pathways. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed theoretical frameworks, actionable experimental protocols, and a forward-looking perspective on the promise of this versatile chemical entity.
Introduction: Unveiling a Promising Scaffold
The quest for novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual driver of innovation in medicinal chemistry. In this context, molecules that combine a "warhead" for covalent modification with a biologically favorable scaffold are of particular interest. This compound embodies this principle, integrating the reactive chloroacetamide group with the 2,6-dimethylmorpholine core.
The morpholine ring is a well-established "privileged pharmacophore," a structural motif frequently found in approved drugs and clinical candidates.[1] Its presence often confers favorable properties such as improved aqueous solubility, metabolic stability, and target engagement.[1] The addition of two methyl groups at the 2 and 6 positions introduces stereochemical complexity and can influence binding affinity and selectivity.
The chloroacetamide moiety, on the other hand, is a versatile electrophile capable of forming covalent bonds with nucleophilic residues in proteins, most notably cysteine. This ability to act as an irreversible inhibitor can lead to prolonged target engagement and enhanced pharmacological effects. The strategic combination of these two functionalities in a single molecule, this compound, suggests a high potential for the development of novel covalent inhibitors targeting a range of disease-relevant proteins.
This guide will delve into the synthetic considerations for this molecule, explore its potential applications based on the known activities of related compounds, and provide detailed experimental workflows for its investigation.
Synthesis and Characterization
The synthesis of this compound is conceptually straightforward, typically involving the acylation of 2,6-dimethylmorpholine with chloroacetyl chloride.
Synthesis of 2,6-Dimethylmorpholine (Precursor)
The key precursor, 2,6-dimethylmorpholine, can be synthesized via the cyclization of diisopropanolamine in the presence of a strong acid like sulfuric acid.[2] This process yields a mixture of cis and trans isomers, which can be separated by chromatography if stereospecificity is desired for subsequent reactions and biological testing.
Acylation to Form this compound
The final product is obtained by reacting 2,6-dimethylmorpholine with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, in an aprotic solvent like dichloromethane or diethyl ether.[3][4] The reaction is typically performed at low temperatures to control its exothermicity.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2,6-dimethylmorpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL/g of morpholine) cooled to 0 °C in an ice bath, add chloroacetyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Characterization Data:
| Property | Value |
| Molecular Formula | C8H14ClNO2[5] |
| Molecular Weight | 191.66 g/mol [5] |
| CAS Number | 379254-90-7[5] |
Potential Applications in Medicinal Chemistry
The true potential of this compound lies in the synergistic interplay of its constituent moieties. The following sections outline promising avenues for its application based on the established pharmacology of chloroacetamide and morpholine derivatives.
Covalent Inhibition of Kinases
Numerous kinases possess a non-catalytic cysteine residue in or near the ATP-binding pocket, making them susceptible to covalent inhibition by electrophilic compounds. The chloroacetamide group in our target molecule can serve as a warhead to irreversibly bind to such kinases.
Rationale: The development of irreversible kinase inhibitors has gained significant traction due to their potential for increased potency and duration of action. For instance, the chloroacetamide derivative UPR1376 has been identified as an irreversible inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[6]
Potential Targets:
-
Fibroblast Growth Factor Receptors (FGFRs): As demonstrated with UPR1376, the chloroacetamide moiety is effective in targeting FGFRs.[6]
-
Epidermal Growth Factor Receptor (EGFR): Certain EGFR mutants, particularly those found in non-small cell lung cancer, are susceptible to covalent inhibition.
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, an approved BTK inhibitor, utilizes a different covalent warhead, but the principle of targeting a cysteine in the active site is well-established.
Workflow for Kinase Inhibitor Screening:
Caption: Workflow for identifying and validating kinase inhibitory activity.
Modulation of Protein-Protein Interactions
The disruption of protein-protein interactions (PPIs) is a challenging but highly rewarding area of drug discovery. Covalent inhibitors can be particularly effective in this space by irreversibly locking a target protein in a conformation that prevents its interaction with a binding partner.
Rationale: Chloroacetamide fragment libraries have been successfully used to identify new scaffolds for the covalent inhibition of the TEAD-YAP1 interaction, a key node in the Hippo signaling pathway implicated in cancer.[7]
Potential Target:
-
TEAD-YAP1 Interaction: The chloroacetamide moiety has proven efficacy in targeting a cysteine in the palmitate-binding pocket of TEAD, thereby disrupting its interaction with YAP1.[7]
Experimental Protocol: TEAD-YAP1 Interaction Assay (AlphaLISA)
-
Prepare a reaction mixture containing recombinant TEAD protein and the test compound in an appropriate assay buffer.
-
Incubate for a predetermined time to allow for covalent modification.
-
Add biotinylated YAP1 peptide, streptavidin-coated donor beads, and acceptor beads conjugated to an anti-TEAD antibody.
-
Incubate in the dark to allow for bead proximity and signal generation.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
A decrease in signal indicates disruption of the TEAD-YAP1 interaction.
Antifungal and Antibacterial Applications
Chloroacetamide derivatives have demonstrated promising activity against various fungal and bacterial pathogens.[8][9] The mechanism of action is often multifactorial, involving the alkylation of essential enzymes and proteins within the pathogen.
Rationale: A chloroacetamide derivative, 4-BFCA, was shown to be effective against resistant Fusarium strains with a fungicidal action.[8] Similarly, bis-chloroacetamide derivatives have exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa.[9]
Workflow for Antimicrobial Activity Screening:
Caption: Workflow for evaluating antimicrobial potential.
Future Directions and Conclusion
This compound represents a molecule of significant synthetic accessibility and vast, yet underexplored, therapeutic potential. The strategic combination of a covalent warhead with a privileged morpholine scaffold provides a strong rationale for its investigation across multiple disease areas.
Future research should focus on:
-
Stereoselective Synthesis: The synthesis and biological evaluation of the pure cis and trans isomers to understand the impact of stereochemistry on target engagement and off-target effects.
-
Library Generation: The creation of a library of analogues by modifying the morpholine scaffold and the chloroacetamide warhead to explore the structure-activity relationship (SAR).
-
Proteome-Wide Covalent Ligand Discovery: Employing chemoproteomic platforms to identify novel biological targets of this compound.
References
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- A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC - NIH.
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- Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. SciELO South Africa.
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Harnessing the Power of 2-Chloro-1-(cis-2,6-dimethyl-morpholin-4-yl)-ethanone: A Versatile Building Block for the Synthesis of Novel Heterocycles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cis-2,6-dimethylmorpholine scaffold is a privileged structural motif in medicinal chemistry, prized for the favorable physicochemical properties it imparts to bioactive molecules. This guide introduces 2-Chloro-1-(cis-2,6-dimethyl-morpholin-4-yl)-ethanone, a highly reactive and versatile bifunctional building block, and details its strategic application in the construction of novel heterocyclic systems. We provide a comprehensive overview of its synthesis, explore the chemical principles governing its reactivity, and present a detailed, field-proven protocol for its use in the classic Hantzsch synthesis to generate valuable 2-aminothiazole derivatives. This document serves as a practical resource for chemists engaged in drug discovery and development, offering the technical insights required to leverage this potent intermediate in the creation of next-generation therapeutics.
Introduction: The Strategic Value of the cis-2,6-Dimethylmorpholine Moiety
The morpholine ring is a cornerstone in modern drug design, offering a unique combination of polarity, metabolic stability, and low basicity that can significantly improve the pharmacokinetic profile of a drug candidate. The introduction of methyl groups at the C2 and C6 positions in a cis configuration adds conformational rigidity and lipophilicity while creating specific stereochemical features for molecular recognition. For these reasons, the cis-2,6-dimethylmorpholine unit is found in a range of advanced pharmaceutical compounds.
The utility of this scaffold, however, depends on the availability of versatile intermediates that allow for its efficient incorporation into more complex molecular architectures. 2-Chloro-1-(cis-2,6-dimethyl-morpholin-4-yl)-ethanone is one such premier building block. Its structure features two key reactive sites: the robust tertiary amine of the morpholine ring and, more importantly, a highly electrophilic α-chloro-keto system. This activated carbonyl moiety is primed for nucleophilic attack, making it an ideal precursor for a variety of cyclization reactions to form novel heterocyclic rings. This guide will focus on the practical synthesis of this building block and its application in one of the most fundamental and reliable reactions in heterocyclic chemistry: the Hantzsch thiazole synthesis.
Synthesis of the Core Building Block
The preparation of 2-Chloro-1-(cis-2,6-dimethyl-morpholin-4-yl)-ethanone is a straightforward and high-yielding acylation reaction. The foundational starting material, cis-2,6-dimethylmorpholine, is a commercially available reagent, and its synthesis via the cyclization of diisopropanolamine is well-documented in patent literature, ensuring a reliable supply chain for large-scale applications.[1][2][3]
The key transformation is the reaction of the secondary amine of the morpholine ring with chloroacetyl chloride. This is a classic Schotten-Baumann type reaction where the amine acts as a nucleophile, attacking the highly reactive acid chloride. A non-nucleophilic base, such as triethylamine (TEA), is crucial to the process; it serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting morpholine and driving the reaction to completion.
Experimental Protocol: Synthesis of 2-Chloro-1-(cis-2,6-dimethyl-morpholin-4-yl)-ethanone
This protocol is adapted from established procedures for the acylation of morpholines.[4]
Materials:
-
cis-2,6-Dimethylmorpholine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cis-2,6-dimethylmorpholine (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of morpholine).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes. Causality Note: This slow, cooled addition is critical to manage the exothermicity of the acylation reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting morpholine is fully consumed.
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess HCl and chloroacetic acid), water, and brine.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-Chloro-1-(cis-2,6-dimethyl-morpholin-4-yl)-ethanone, is often obtained as an oil or low-melting solid of sufficient purity for subsequent steps. Further purification can be achieved via column chromatography if required.
Workflow Diagram: Synthesis of the Building Block
Sources
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- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Methodological & Application
Protocol for nucleophilic substitution with 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone.
Application Note & Protocol Guide
Protocol for Nucleophilic Substitution with 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone: A Comprehensive Guide for Synthetic Chemists
Introduction: The Synthetic Versatility of an α-Chloro Amide Building Block
This compound is a bifunctional electrophile of significant interest in medicinal chemistry and organic synthesis. As an α-chloro ketone derivative, it possesses two primary electrophilic centers: the carbonyl carbon and the adjacent α-carbon bearing the chlorine atom.[1] This unique electronic arrangement makes it a highly reactive and versatile substrate for a variety of chemical transformations, most notably nucleophilic substitution reactions.
The presence of the 2,6-dimethylmorpholine moiety, a common structural motif in biologically active compounds, imparts specific physicochemical properties to the molecule and its downstream derivatives, influencing factors such as solubility, metabolic stability, and target engagement.[2] This application note provides a detailed, field-proven protocol for performing nucleophilic substitution reactions on this substrate. It explains the underlying chemical principles, offers a step-by-step experimental guide, and provides troubleshooting advice to empower researchers in drug development and synthetic chemistry to effectively utilize this valuable building block.
Substrate Profile: Chemical Properties and Safety
A thorough understanding of the substrate's properties is fundamental to successful experimentation.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethan-1-one | CymitQuimica[3] |
| CAS Number | 379254-90-7 | CymitQuimica[3] |
| Molecular Formula | C₈H₁₄ClNO₂ | CymitQuimica[3] |
| Molecular Weight | 191.66 g/mol | CymitQuimica[3] |
Safety & Handling:
This compound is an α-halo ketone and should be handled with appropriate care. α-Halo ketones are potent alkylating agents and are generally considered to be lachrymators and irritants.[4][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical advice.[5]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
The SN2 Reaction Mechanism: An In-Depth Look
Nucleophilic substitution at the α-carbon of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is highly favored over an SN1 mechanism for several key reasons.
The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, which polarizes the C-Cl bond and increases the electrophilicity of the α-carbon. Critically, this carbonyl group also stabilizes the SN2 transition state. As the nucleophile attacks the α-carbon and the chloride leaving group begins to depart, the developing p-orbital on the α-carbon can overlap with the π-system of the carbonyl group, delocalizing the negative charge of the transition state.[6] This orbital overlap significantly lowers the activation energy of the reaction, making the substitution exceptionally rapid compared to a standard alkyl chloride.[4][6]
Conversely, the SN1 pathway is highly disfavored because the formation of a carbocation on the α-carbon would be severely destabilized by the electron-withdrawing nature of the adjacent carbonyl, making it an energetically prohibitive intermediate.[6]
Caption: SN2 backside attack on the α-carbon.
General Experimental Protocol
This protocol provides a robust starting point for the substitution reaction with a wide range of nucleophiles. Optimization of solvent, base, temperature, and reaction time may be required for specific substrates.
4.1. Materials and Reagents
-
This compound (Substrate)
-
Nucleophile (e.g., primary/secondary amine, thiol, sodium phenoxide) (1.0 - 1.2 equivalents)
-
Base (if required, e.g., K₂CO₃, Et₃N, DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF, Acetone)
-
Reaction vessel (round-bottom flask) with magnetic stirrer
-
Inert atmosphere supply (Nitrogen or Argon)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Standard work-up reagents (e.g., water, brine, ethyl acetate, dichloromethane, anhydrous MgSO₄ or Na₂SO₄)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
4.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in an appropriate volume of anhydrous solvent (e.g., 0.1 - 0.5 M concentration). Stir until fully dissolved.
-
Reagent Addition:
-
For neutral nucleophiles (e.g., amines): Add the nucleophile (1.1 eq) followed by the base (e.g., K₂CO₃, 1.5 eq). The base acts as an acid scavenger for the HCl generated during the reaction.
-
For anionic nucleophiles (e.g., sodium phenoxide): Add the nucleophile salt (1.1 eq) directly. No additional base is typically required.
-
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature is often a good starting point, but heating to 40-80 °C may be necessary for less reactive nucleophiles).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 50% ethyl acetate in hexanes. The product should have a different Rf value than the starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter it off.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water (2x) and brine (1x). This removes the solvent and any water-soluble salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure substituted product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).
Caption: General experimental workflow for nucleophilic substitution.
Scope and Applications with Various Nucleophiles
The described protocol is adaptable to a wide range of nucleophiles. The table below provides starting conditions for common nucleophile classes.
| Nucleophile Class | Example | Base | Solvent | Typical Temp. | Notes |
| Primary Amines | Aniline | K₂CO₃ | Acetonitrile | 25 - 60 °C | Formation of secondary amines. The product is a key intermediate for various biologically active molecules.[7] |
| Secondary Amines | Piperidine | Et₃N | THF | 25 - 50 °C | Formation of tertiary amines. Reaction is generally fast. |
| Thiols | Thiophenol | K₂CO₃ | DMF | 25 °C | Thiolates are excellent nucleophiles. The reaction is typically rapid at room temperature. |
| Phenoxides | Sodium Phenoxide | None | DMF | 25 - 80 °C | Forms an ether linkage. Pre-forming the salt with NaH or using a commercial salt is recommended. |
| Carboxylates | Sodium Acetate | None | DMF / DMSO | 50 - 100 °C | Forms an ester linkage. Generally requires heating as carboxylates are moderate nucleophiles. |
| Azides | Sodium Azide | None | Acetone/H₂O | 25 - 50 °C | Useful for subsequent click chemistry or reduction to a primary amine. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Base is not strong enough.3. Low reaction temperature.4. Inactive substrate (degraded). | 1. Increase reaction temperature.2. Use a stronger, non-nucleophilic base (e.g., DBU).3. Switch to a more polar aprotic solvent like DMF or DMSO.4. Check the purity of the starting material. |
| Multiple Products / Side Reactions | 1. Favorskii Rearrangement: Occurs with strong, sterically hindered bases if an enolizable proton is present on the other side of the carbonyl.[4]2. Over-alkylation: The product itself is acting as a nucleophile.3. Elimination: If the nucleophile is also a strong base. | 1. Use a milder base (e.g., K₂CO₃ instead of NaH).2. Use a slight excess (1.1-1.2 eq) of the primary nucleophile to favor the desired reaction.3. Run the reaction at a lower temperature. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Product is highly polar and streaks on silica gel.3. Oily product that won't crystallize. | 1. Drive the reaction to full conversion to eliminate starting material.2. Use a different solvent system for chromatography; add a small amount of Et₃N (0.5%) for basic products or acetic acid for acidic products.3. Attempt to form a salt (e.g., HCl salt for amines) which may be crystalline. |
Conclusion
This compound stands out as a robust and versatile electrophile for constructing a diverse array of molecular architectures. The high reactivity of the α-chloro position, governed by the SN2 mechanism, allows for efficient coupling with a broad spectrum of nucleophiles under generally mild conditions. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can confidently and effectively employ this building block in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
-
BuyersGuideChem. 2-Chloro-1-morpholin-4-yl-ethanone | 1440-61-5. Available at: [Link]
-
Wikipedia. α-Halo ketone. Available at: [Link]
-
National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones. PMC. Available at: [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Available at: [Link]
-
YouTube. Alpha Halogenation of Ketones. Available at: [Link]
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ACS Publications. Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available at: [Link]
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Available at: [Link]
-
ACS Publications. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters. Available at: [Link]
-
PubChem. 2-(4-aminophenyl)-1-[(2R,6R)-2,6-dimethylmorpholin-4-yl]ethanone. Available at: [Link]
-
ChemBK. 2-Chloro-1-(morpholin-4-yl)ethan-1-one. Available at: [Link]
-
ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]
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Synthesis of bioactive molecules using 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone.
An Application Note and Protocol Guide for the Synthesis of Bioactive Molecules using 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for utilizing this compound as a versatile synthetic intermediate in the development of bioactive molecules. This α-chloro-N-acylmorpholine derivative serves as a powerful electrophilic building block for constructing a variety of heterocyclic scaffolds known for their pharmacological significance. We present detailed, field-proven protocols for key transformations, including the synthesis of substituted pyrazines and thiazoles. The causality behind experimental choices, reaction monitoring, and product characterization is explained to ensure reproducible and reliable outcomes for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of the Reagent
In the landscape of synthetic organic chemistry, the pursuit of novel bioactive compounds relies on the strategic use of versatile and reactive building blocks.[1] this compound emerges as such a reagent, distinguished by its dual-functionality. The molecule's architecture consists of:
-
An Electrophilic α-Chloro Ketone Moiety: The chlorine atom positioned alpha to the carbonyl group is an excellent leaving group, rendering the adjacent carbon highly susceptible to nucleophilic attack. This functionality is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds, essential for constructing complex molecular frameworks.[2]
-
A 2,6-Dimethylmorpholine Scaffold: The morpholine ring is a "privileged" structure in medicinal chemistry, frequently incorporated into clinically successful drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] The cis-2,6-dimethyl substitution provides steric bulk and conformational rigidity, which can be exploited to fine-tune ligand-receptor interactions.
This combination makes the title compound an ideal starting point for accessing libraries of substituted heterocycles, particularly those containing the morpholine pharmacophore. This guide will focus on its application in the synthesis of pyrazine and thiazole derivatives, two classes of N-heterocycles renowned for their diverse biological activities, including antibacterial and antitumor properties.[4]
Physicochemical Properties and Safe Handling
Before proceeding with any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.
Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-(chloroacetyl)-2,6-dimethylmorpholine | [5] |
| CAS Number | 379254-90-7 | [5] |
| Molecular Formula | C₈H₁₄ClNO₂ | [5] |
| Molecular Weight | 191.66 g/mol | [5] |
Safety and Handling Protocol
This compound, as an α-haloketone, should be handled as a hazardous substance.[6] α-Haloketones are typically lachrymators and potent irritants.[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8][9]
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
General Experimental Workflow
The successful synthesis of target molecules from the title reagent follows a systematic and self-validating workflow. Each step is designed to ensure the integrity of the subsequent one, from reaction setup to final product verification.
Caption: General workflow for synthesis and validation.
Application Protocol 1: Synthesis of Substituted Pyrazines
Pyrazines are a critical class of N-heterocycles with broad-ranging biological activities.[4] The reaction of α-haloketones with α-amino alcohols or the self-condensation of α-aminoketones are standard protocols for pyrazine synthesis.[4][10] This protocol details a two-step, one-pot synthesis of a 2,5-disubstituted pyrazine derivative.
Reaction Principle
The synthesis proceeds via an initial nucleophilic substitution of the chloride by an amine (e.g., ammonia or a primary amine) to form an α-aminoketone intermediate. This intermediate then undergoes spontaneous dimerization to a dihydropyrazine, which is subsequently oxidized by atmospheric oxygen to the stable, aromatic pyrazine ring.
Caption: Reaction pathway for pyrazine synthesis.
Detailed Protocol
Materials & Equipment:
-
This compound
-
Ammonium Hydroxide (28-30% aqueous solution)
-
Ethanol (ACS Grade)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).
-
Reagent Addition: To the stirred solution, add ammonium hydroxide (2.5 eq) dropwise at room temperature. An initial exothermic reaction may be observed.
-
Reaction Execution: Equip the flask with a reflux condenser (open to the air to allow for oxidation) and heat the mixture to reflux (approx. 78°C).
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an EtOAc/Hexane (e.g., 7:3 v/v) eluent. The starting material spot should gradually be replaced by a new, more polar spot corresponding to the pyrazine product. The reaction is typically complete within 6-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Add deionized water (30 mL) to the residue, followed by extraction with ethyl acetate (3 x 30 mL).
-
Combine the organic layers in a separatory funnel, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the dried organic phase to yield the crude product. Purify via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: The structure of the purified 2,5-Bis((2,6-dimethylmorpholino)carbonyl)pyrazine should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Protocol 2: Hantzsch Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide, yielding a thiazole ring.[11] Thiazoles are prevalent in numerous FDA-approved drugs and are of high interest in drug discovery.
Reaction Principle
This synthesis involves the initial S-alkylation of the thioamide by the α-chloro ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method provides a direct and efficient route to highly functionalized thiazoles.
Detailed Protocol
Materials & Equipment:
-
This compound
-
Thiourea (or a substituted thioamide)
-
Ethanol (ACS Grade)
-
Sodium Bicarbonate (NaHCO₃)
-
Standard glassware for organic synthesis (as listed in Protocol 1)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the chosen thioamide (e.g., thiourea, 1.1 eq) in ethanol in a round-bottom flask.[6]
-
Base Addition: Add sodium bicarbonate (1.5 eq) to the mixture. The base neutralizes the HCl formed during the reaction, preventing side reactions.
-
Reaction Execution: Heat the suspension to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 4-6 hours, indicated by the consumption of the starting chloro-ketone.
-
Work-up:
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Pour the residue into ice-water, which will often precipitate the crude product.
-
-
Purification: Collect the solid precipitate by filtration. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
-
Characterization: Confirm the structure of the resulting 2-amino-4-substituted thiazole derivative using appropriate spectroscopic methods (NMR, MS).
Conclusion
This compound is a high-value, reactive intermediate for the synthesis of diverse bioactive molecules. Its utility is demonstrated through robust and reliable protocols for constructing pyrazine and thiazole cores, both of which are central to modern medicinal chemistry. The methodologies presented herein are designed to be readily adaptable and provide a solid foundation for researchers aiming to explore novel chemical space in drug discovery programs.
References
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.National Institutes of Health (NIH).
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.National Institutes of Health (NIH).
- Application Notes and Protocols for 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone in Organic Synthesis.Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich.Sigma-Aldrich.
- Safety Data Sheet - CDN Isotopes.CDN Isotopes.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- 2-Chloro-1-(2,6-dimethylmorpholino)ethanone | CymitQuimica.CymitQuimica.
- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.Organic & Biomolecular Chemistry (RSC Publishing).
- Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.BenchChem.
- Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY.SHINDO-KANO LABORATORY.
- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.ResearchGate.
- Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO | CID 95343 - PubChem.National Institutes of Health (NIH).
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- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring the Synthesis of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone using Thin-Layer Chromatography (TLC)
Abstract
This application note provides a comprehensive protocol for the analysis of reaction mixtures in the synthesis of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile separation technique ideal for monitoring the progress of this acylation reaction.[1][2] This guide details the principles of the TLC method, selection of appropriate stationary and mobile phases, step-by-step procedures for sample preparation, plate development, visualization, and interpretation of results for researchers, scientists, and professionals in drug development.
Principle of the Method
Thin-Layer Chromatography (TLC) separates components of a mixture based on the principle of adsorption chromatography.[3] The separation occurs as a result of the differential partitioning of analytes between a solid stationary phase (adsorbent) and a liquid mobile phase (solvent).[1][4]
-
Stationary Phase: A thin layer of an adsorbent material, typically silica gel or alumina, is coated onto a solid support like a glass or aluminum plate.[1][2] For this application, silica gel is the recommended stationary phase due to its polarity, which facilitates the separation of the reactants and product. Silica's surface contains hydroxyl (-OH) groups, making it polar.[4]
-
Mobile Phase: A solvent or a mixture of solvents, the mobile phase, moves up the plate by capillary action.[1]
-
Separation: As the mobile phase ascends, it carries the components of the spotted reaction mixture. Compounds with a stronger affinity for the polar stationary phase will move up the plate more slowly, while compounds that are more soluble in the mobile phase and have less affinity for the stationary phase will travel farther.[1] This difference in movement results in the separation of the starting materials, product, and any byproducts.
In the synthesis of this compound from 2,6-dimethylmorpholine and chloroacetyl chloride, we can predict the relative polarities:
-
2,6-Dimethylmorpholine (Starting Material): A secondary amine, this compound is relatively polar.[5][6]
-
Chloroacetyl chloride (Starting Material): A highly reactive acyl chloride.[7][8][9] It is unlikely to be observed on the TLC plate as it reacts rapidly or is quenched during sample preparation.
-
This compound (Product): An amide, which is generally less polar than the corresponding amine starting material.[10]
Therefore, the product is expected to travel farther up the TLC plate (higher Retention Factor, Rf) than the 2,6-dimethylmorpholine starting material.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates (glass or aluminum backing). The F254 indicator allows for visualization under UV light.[11]
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate. A common starting ratio is 1:1.[12][13]
-
Developing Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Spotting Capillaries: Glass capillary tubes (micropipettes).[3]
-
Sample Vials: Small glass vials for preparing sample dilutions.
-
Solvents for Sample Preparation: Dichloromethane or Ethyl Acetate.
-
Visualization Tools:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
Detailed Protocol
Preparation of the Developing Chamber
-
Pour the chosen mobile phase (e.g., 1:1 Hexane:Ethyl Acetate) into the developing chamber to a depth of approximately 0.5 cm.[1]
-
Place a piece of filter paper inside the chamber, leaning against the wall, to saturate the atmosphere with solvent vapors. This ensures even development of the TLC plate.[16]
-
Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes before use.
Sample Preparation
-
Reaction Mixture (RM): Using a capillary spotter, take a small aliquot of the reaction mixture and dissolve it in a few drops of a suitable solvent like dichloromethane in a sample vial.
-
Starting Material (SM) Standard: Prepare a dilute solution of 2,6-dimethylmorpholine in the same solvent.
-
Co-spot (Co): This lane will have both the starting material and the reaction mixture applied to the same spot to aid in identification.
Spotting the TLC Plate
-
With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[1] Be careful not to scrape off the silica layer.
-
Mark three small, equidistant points on the origin line for the SM, RM, and Co-spot samples.
-
Using a clean capillary tube for each sample, touch the tip to the solution and then gently and briefly touch the capillary to the corresponding mark on the origin line. Aim for small, concentrated spots (1-2 mm in diameter).[16][17]
-
For the co-spot lane, first spot the starting material, allow it to dry, and then spot the reaction mixture directly on top of the SM spot.
-
Allow the solvent from the spots to evaporate completely before developing the plate.[17]
Developing the Plate
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.[1]
-
Cover the chamber and allow the mobile phase to ascend the plate via capillary action.[1]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[1]
-
Immediately mark the position of the solvent front with a pencil.[1][18]
-
Allow the plate to air dry completely in a fume hood.
Visualization
Since the compounds are likely colorless, visualization techniques are required.[1]
-
UV Light (Non-destructive): Place the dried plate under a UV lamp (254 nm).[14] Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the plate.[11] Gently circle the visible spots with a pencil.[1]
-
Iodine Staining (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Organic compounds will react with the iodine vapor to form temporary yellow-brown spots.[11][15] Circle the spots as they appear, as they will fade over time.
-
Potassium Permanganate Stain (Destructive): Prepare a solution of KMnO₄. Dip the plate into the stain and then gently heat it with a heat gun. Oxidizable compounds, such as the amine starting material, will appear as yellow or brown spots on a purple background.[15]
Analysis and Interpretation
The progress of the reaction is determined by comparing the spots in the reaction mixture lane to the starting material lane.
Calculation of Retention Factor (Rf)
The Retention Factor (Rf) is a key parameter used to identify and compare compounds.[17][19][20] It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[18][19]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [21]
-
Measure the distance from the origin line to the center of each spot.
-
Measure the distance from the origin line to the solvent front mark.
-
Calculate the Rf for each spot. Rf values are always between 0 and 1.[12]
Interpreting the Chromatogram
-
Start of Reaction (T=0): The RM lane should show a prominent spot corresponding to the SM standard (low Rf).
-
During Reaction: The RM lane will show a diminishing spot for the SM and a new, growing spot for the product at a higher Rf value.
-
Completion of Reaction: The RM lane should ideally show the complete disappearance of the SM spot and a single, strong spot for the product.
The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture lane.
Data Presentation and Expected Results
The results can be summarized in a table. The expected Rf values will depend on the exact mobile phase composition but will follow a predictable pattern.
| Compound Name | Role | Expected Relative Rf | Visualization Notes |
| 2,6-Dimethylmorpholine | Starting Material | Low | UV inactive, stains well with KMnO₄. |
| This compound | Product | High | UV active (due to amide chromophore), stains with iodine. |
Experimental Workflow Diagram
Caption: Workflow for TLC analysis of the reaction mixture.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated. | Dilute the sample before spotting. Apply a smaller spot. |
| Spots Ran Together | Spots on the origin line were too close or too large. | Leave more space between spots. Apply smaller, more concentrated spots. |
| Rf Values Too High/Low | Mobile phase is too polar or not polar enough. | Adjust the mobile phase composition. For high Rf, decrease polarity (more hexane). For low Rf, increase polarity (more ethyl acetate). |
| No Spots Visible | Sample is too dilute; Compound is not UV active or does not stain. | Concentrate the sample. Use multiple visualization techniques (UV, iodine, permanganate stain). |
| Uneven Solvent Front | Chamber not properly saturated; Plate touching the side. | Ensure the chamber is saturated with solvent vapor. Place the plate carefully in the center of the chamber. |
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle only in a certified fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat.[7][8][9][22][23]
-
2,6-Dimethylmorpholine is flammable and can cause skin and eye irritation.[5][24][25][26]
-
Organic solvents like hexane and ethyl acetate are flammable and should be handled away from ignition sources in a well-ventilated area.
-
When using a UV lamp, avoid direct exposure to the eyes and skin.[1]
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[26][27]
References
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]
-
Principles of Thin Layer Chromatography. Bio-Rad. [Link]
-
TLC Visualization Methods - Theory pages. Labster. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
2,6-Dimethylmorpholine | C6H13NO | CID 110862. PubChem, National Center for Biotechnology Information. [Link]
-
Chloroacetyl chloride. Wikipedia. [Link]
-
Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]
-
Understanding RF Values in Thin Layer Chromatography (TLC). Oreate AI Blog. [Link]
-
Thin Layer Chromatography. Amrita Virtual Lab. [Link]
-
Calculating retention factors for TLC (video). Khan Academy. [Link]
-
CHLOROACETYL CHLORIDE. Occupational Safety and Health Administration (OSHA). [Link]
-
Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]
-
How to Calculate Rf TLC. Oreate AI Blog. [Link]
-
Chloroacetyl Chloride. S R Drugs. [Link]
-
5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. [Link]
-
2.3C: The Retention Factor. Chemistry LibreTexts. [Link]
-
How i will select mobile phase solevent system for TLC? ResearchGate. [Link]
-
What Is The Mobile Phase In TLC Chromatography? Chemistry For Everyone - YouTube. [Link]
-
TLC Mobile Phase Selection. Reddit. [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]
-
2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500. PubChem, National Center for Biotechnology Information. [Link]
-
2-Chloro-1-morpholin-4-yl-ethanone | 1440-61-5. BuyersGuideChem. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Application Note: Interpreting NMR Spectra of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone Reaction Products
<
For Researchers, Scientists, and Drug Development Professionals
PART 1: CORE DIRECTIVE - A Tailored Approach to Reaction Analysis
This guide provides an in-depth technical framework for monitoring the chemical reactions of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone using Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a rigid, step-by-step template, this application note is structured to empower researchers with the foundational knowledge and practical insights required to confidently interpret spectral data. The focus is on understanding the "why" behind the experimental choices, enabling adaptation to a variety of reaction conditions and unforeseen outcomes.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As a senior application scientist, the following protocols and interpretations are grounded in extensive field experience and a commitment to rigorous scientific validation.
Expertise & Experience: The Rationale Behind the Method
This compound is an α-halo ketone, a class of compounds with two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[1] This dual reactivity makes it a versatile building block in organic synthesis. However, it also necessitates careful reaction monitoring to ensure selectivity and prevent the formation of unwanted byproducts. NMR spectroscopy is the tool of choice for this, offering a non-invasive, quantitative, and structurally informative window into the reaction as it progresses.[2][3]
Trustworthiness: A Self-Validating System
The protocols outlined below are designed to be inherently self-validating. By acquiring a spectrum of the starting material before initiating the reaction, a baseline for purity and chemical shift assignment is established. Subsequent spectra, taken at timed intervals, provide a clear kinetic profile of the reaction, allowing for the direct observation of reactant consumption and product formation. This real-time monitoring minimizes ambiguity and provides a robust dataset for analysis.[4]
Authoritative Grounding & Comprehensive References
Key claims and protocols within this document are supported by citations to authoritative sources in the field of NMR spectroscopy and organic chemistry. A comprehensive list of these references is provided at the end of this document.
Understanding the Starting Material: The ¹H and ¹³C NMR Fingerprint
A thorough understanding of the NMR spectrum of this compound is the foundation for interpreting the spectra of its reaction products.
¹H NMR Spectrum:
-
-CH₂Cl Protons: The two protons of the chloromethyl group are diastereotopic due to the chiral centers in the morpholine ring and restricted rotation around the amide bond. They are expected to appear as a pair of doublets (an AX system) or a singlet in the region of 4.2-4.7 ppm . The significant downfield shift is due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom.
-
Morpholine Ring Protons: The 2,6-dimethylmorpholine moiety will exhibit a complex set of signals. The two methyl groups will appear as doublets, likely in the 1.1-1.3 ppm range. The protons on the morpholine ring will be split by each other and will have distinct chemical shifts depending on their axial or equatorial positions in the chair conformation.[5][6] The protons adjacent to the oxygen atom will be the most downfield, typically in the 3.5-3.8 ppm region, while those adjacent to the nitrogen will be further upfield.[7][8]
¹³C NMR Spectrum:
-
Carbonyl Carbon: The amide carbonyl carbon will have a characteristic chemical shift in the range of 165-175 ppm .[9]
-
-CH₂Cl Carbon: The carbon atom bonded to the chlorine will be significantly deshielded, appearing around 40-45 ppm .[10]
-
Morpholine Ring Carbons: The carbons of the 2,6-dimethylmorpholine ring will have distinct signals. The carbons adjacent to the oxygen will be in the 65-75 ppm range, while those adjacent to the nitrogen will be in the 45-55 ppm range. The methyl carbons will appear at approximately 18-22 ppm .
Monitoring Reaction Progress: A Practical Protocol
The following protocol outlines a general method for monitoring the reaction of this compound in situ using NMR spectroscopy.
Experimental Protocol: In Situ NMR Reaction Monitoring
-
Sample Preparation: In a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Initial Spectrum (t=0): Acquire a high-quality ¹H NMR spectrum of the starting material. This spectrum serves as your reference for chemical shift and purity.
-
Reaction Initiation: Carefully add the desired stoichiometric amount of the reactant to the NMR tube.
-
Time-Course Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals. The frequency of acquisition will depend on the anticipated reaction rate. For fast reactions, automated acquisition is recommended.[2]
-
Data Processing and Analysis: Process the array of spectra. The progress of the reaction can be quantified by integrating the signals corresponding to the starting material and the product(s).
Data Presentation: Quantitative Analysis of Reaction Conversion
The percentage conversion of the starting material to the product can be calculated from the integral values of their respective characteristic peaks in the ¹H NMR spectrum.
| Time (min) | Integral of Starting Material (-CH₂Cl) | Integral of Product (-CH₂-Nu) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 30 | 0.40 | 0.60 | 60 |
| 60 | 0.10 | 0.90 | 90 |
Note: This table is for illustrative purposes. Actual integration values will vary.
Interpreting the Spectra of Reaction Products: A Case Study of Nucleophilic Substitution
A common reaction of α-halo ketones is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile (Nu⁻).[11][12]
Reaction Workflow Diagram
Caption: Generalized nucleophilic substitution.
The key diagnostic for a successful substitution reaction is the change in the chemical shift of the α-methylene (-CH₂) protons.
Table of Expected ¹H NMR Chemical Shifts for the α-Methylene Protons in Substituted Products
| Nucleophile (Nu) | Product Structure | Expected δ (ppm) for -CH₂-Nu | Rationale for Chemical Shift Change |
| -OR (Alkoxy) | -CH₂-OR | 3.5 - 4.2 | Oxygen is less electronegative than chlorine, causing a slight upfield shift. |
| -NR₂ (Amine) | -CH₂-NR₂ | 2.5 - 3.5 | Nitrogen is less electronegative than chlorine, leading to an upfield shift. |
| -SR (Thio) | -CH₂-SR | 2.5 - 3.2 | Sulfur is significantly less electronegative than chlorine, resulting in a notable upfield shift. |
| -CN (Cyano) | -CH₂-CN | 2.7 - 3.2 | The magnetic anisotropy of the triple bond can lead to an upfield shift. |
Advanced Structural Elucidation with 2D NMR
For complex reaction mixtures or for unambiguous confirmation of a new product's structure, 2D NMR techniques are invaluable.[13][14][15]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It is essential for tracing the spin systems within the morpholine ring and confirming the connectivity of the newly substituted α-methylene group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It provides a definitive link between the proton and carbon signals of the α-methylene group, confirming the substitution.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for confirming the overall structure by, for example, observing a correlation from the α-methylene protons to the carbonyl carbon.
Logical Flow for Structure Confirmation
Caption: 2D NMR for structural verification.
References
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
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α-Halo ketone. (n.d.). Wikipedia. Retrieved from [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]
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Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (n.d.). JoVE. Retrieved from [Link]
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Reaction Monitoring & Kinetics. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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NMR Reaction-Monitoring as a Process Analytical Technique. (2010, November 2). Pharmaceutical Technology. Retrieved from [Link]
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Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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mechanism of alpha-halogenation of ketones. (2019, January 9). YouTube. Retrieved from [Link]
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1H and13C NMR spectra ofN-substituted morpholines. (n.d.). ResearchGate. Retrieved from [Link]
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NMR Reaction Monitoring Robust to Spectral Distortions. (2022, July 26). ACS Publications. Retrieved from [Link]
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Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]
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Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]
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Recognizing the NMR pattern for morpholine. (2008, May 6). ACD/Labs. Retrieved from [Link]
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Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]
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Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (n.d.). JOCPR. Retrieved from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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2-Chloro-1-(4-methoxyphenyl)ethanone. (n.d.). SpectraBase. Retrieved from [Link]
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Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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Application Note: High-Purity Recovery of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone Derivatives via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The purification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical control point in drug development and manufacturing.[1][2][3] 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone and its related chloroacetamide derivatives are vital building blocks in the synthesis of various therapeutic agents. Achieving high purity for these intermediates is paramount to ensure the efficacy, safety, and reproducibility of subsequent synthetic transformations and the final drug product. This application note provides a comprehensive guide to the purification of this class of compounds using recrystallization, a robust, scalable, and economical technique. We delve into the fundamental principles of solvent selection, provide detailed, step-by-step protocols for both single-solvent and mixed-solvent systems, and offer field-proven insights for troubleshooting common challenges.
The Foundational Principle: Harnessing Differential Solubility
Recrystallization is a purification technique that leverages the differences in solubility between the target compound and its impurities within a chosen solvent or solvent system. The core principle is that the solubility of most solid organic compounds increases significantly with temperature.[4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[5]
The success of this technique is not merely procedural but is governed by thermodynamic and kinetic factors, including the creation of a supersaturated state upon cooling, which is the driving force for crystallization.[6] The rate of cooling is a critical kinetic parameter; slow, controlled cooling promotes the formation of a well-ordered crystal lattice, which inherently excludes foreign molecules (impurities), whereas rapid cooling can trap impurities within the crystal structure.[7][8]
Strategic Solvent Selection: The Key to Purity
The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[5][9] For a polar molecule like this compound, which contains amide, ether, and chloroalkane functionalities, polar solvents are a logical starting point.
An ideal solvent must meet the following criteria:
-
High Solubility at High Temperature: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low Solubility at Low Temperature: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).[5]
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
Single-Solvent vs. Mixed-Solvent Systems
A single-solvent recrystallization is preferred for its simplicity. However, it is common that no single solvent meets all the ideal criteria. In such cases, a mixed-solvent system (also known as a solvent-antisolvent approach) is employed.[5][10] This involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "antisolvent").
The general approach is to dissolve the crude compound in a minimum amount of the hot "good" solvent, followed by the careful, dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the point of saturation). A small addition of the "good" solvent or gentle heating will clarify the solution, which is then cooled slowly to induce crystallization.[11] For amide compounds, common solvent pairs include ethanol/water and acetone/hexane.[10][11]
Safety First: Handling Chloroacetamide Derivatives
Chloroacetamide derivatives, including the parent compound 4-(Chloroacetyl)morpholine, are classified as hazardous substances. They are often harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[12][13]
Mandatory Safety Precautions:
-
Engineering Controls: Always handle these compounds inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12]
-
SDS Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and any related reagents. The SDS provides comprehensive information on handling, storage, disposal, and emergency procedures.[12][14]
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with institutional and local regulations.
Experimental Protocols
This section provides detailed, step-by-step methodologies for purifying this compound derivatives. The first crucial step is a small-scale solvent screen to identify the optimal solvent system efficiently.
Workflow for Recrystallization
The following diagram outlines the logical flow of the recrystallization process, from initial solvent screening to the final pure product.
Caption: Workflow diagram of the recrystallization process.
Protocol Part A: Small-Scale Solvent Screening
This preliminary screen minimizes waste and time in identifying a suitable solvent system.
-
Place approximately 20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A good candidate solvent will not dissolve the compound at this stage.
-
For solvents that did not dissolve the compound, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.
-
If no single solvent is effective, perform a mixed-solvent screen by dissolving the crude solid in a few drops of a "good" hot solvent (e.g., ethanol) and adding a "bad" solvent (e.g., water) dropwise until turbidity persists.
Table 1: Potential Solvents for Recrystallization of Chloroacetamide Derivatives
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments & Rationale |
| Ethanol | 78 | 24.5 | A common and effective solvent for amides. Often used in a solvent pair with water. |
| Isopropanol | 82 | 19.9 | Similar to ethanol but slightly less polar; a good alternative. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that can yield excellent crystals for amide compounds. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent; can be effective if impurities have very different polarities. |
| Acetone | 56 | 20.7 | A highly polar solvent; may dissolve the compound too well at room temperature but can be useful in a pair with a nonpolar solvent like hexane.[11] |
| Water | 100 | 80.1 | The compound may have some solubility.[15][16] Excellent as an antisolvent with alcohols for polar compounds.[7] |
| Toluene | 111 | 2.4 | A nonpolar aromatic solvent; less likely to be a primary choice but can be useful if the compound is less polar than expected or for removing nonpolar impurities. |
Protocol Part B: Full-Scale Recrystallization (Single Solvent)
-
Dissolution: Place the crude this compound derivative into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar.
-
Add a small portion of the selected solvent, and heat the mixture to a gentle boil with stirring on a hot plate.
-
Continue to add small portions of the hot solvent until the solid has just completely dissolved. Crucially, use the minimum amount of solvent necessary to avoid significant product loss in the mother liquor. [7]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a clean receiving Erlenmeyer flask and a stemless or short-stemmed funnel with a fluted filter paper by pouring hot solvent through it. Pour the hot solution through the filter paper as quickly as possible.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is supersaturated above the compound's melting point; the solvent's boiling point may be too high. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool more slowly. Consider a different solvent with a lower boiling point.[7][10] |
| No Crystals Form | Too much solvent was used; the solution is not sufficiently supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed" crystal of the pure compound. If these fail, carefully evaporate some solvent and allow it to cool again.[10] |
| Low Yield | Too much solvent was used; premature crystallization during hot filtration; insufficient cooling time. | Use the absolute minimum amount of hot solvent. Ensure the filtration apparatus is thoroughly pre-heated. Ensure the flask is cooled completely in an ice bath for an adequate time.[7][8] |
| Impure Product | Cooling was too rapid, trapping impurities; the chosen solvent is not effective for the specific impurities present. | Allow the solution to cool as slowly as possible. Redissolve and repeat the crystallization. If purity does not improve, a different solvent or a solvent pair should be screened and selected.[7] |
Conclusion
Recrystallization is an indispensable technique in synthetic chemistry for the purification of solid intermediates. By systematically applying the principles of solvent selection and carefully controlling the procedural parameters of dissolution, cooling, and isolation, researchers can effectively and efficiently purify this compound derivatives. This application note serves as a robust framework for developing a reproducible and scalable purification protocol, ensuring the high quality of intermediates essential for the successful progression of drug development programs.
References
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Paquette, L. A. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Myerson, A. S., & Kim, K. (2003). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]
-
(n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization | Request PDF. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Crystal Growth: Principles of Crystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]
- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
-
Alfa Aesar. (2025, September 15). 4-(Chloroacetyl)morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
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National Institutes of Health, PubChem. (n.d.). Chloroacetamide | ClCH2CONH2 | CID 6580. Retrieved from [Link]
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Organic Syntheses. (n.d.). chloroacetamide. Retrieved from [Link]
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Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
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Application Notes and Protocols for the Use of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Morpholine Moiety in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in the development of small molecule kinase inhibitors, the morpholine scaffold has emerged as a "privileged structure."[1][2] Its prevalence is not coincidental; the morpholine ring imparts a range of desirable physicochemical properties to a parent molecule, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[2][3] The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine, once formed, provides a key interaction point and influences the pKa of the molecule.[3]
This guide focuses on a specific and highly versatile building block: 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone . This reagent is an activated electrophile designed for the efficient introduction of the dimethyl-morpholine acetyl group onto various nucleophilic scaffolds. The presence of the dimethyl substitution can offer steric advantages, potentially influencing target selectivity and metabolic resistance compared to its unsubstituted counterpart. Its primary application lies in the N-alkylation of amine-containing heterocyclic cores, a cornerstone reaction in the synthesis of numerous clinically relevant kinase inhibitors.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for its application, with a focus on the synthesis of a key intermediate for potent kinase inhibitors.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO₂ | [4][5] |
| Molecular Weight | 191.66 g/mol | [4][5] |
| CAS Number | 81358-39-4 | N/A |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| Synonyms | 4-(Chloroacetyl)-2,6-dimethylmorpholine | [4] |
Reactivity Insights: The key to this reagent's utility lies in the α-chloro acetyl group attached to the morpholine nitrogen. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. This makes the chlorine atom an excellent leaving group in SN2 reactions. The amide bond within the morpholine ring is comparatively stable and does not participate in the primary alkylation reaction under standard conditions. The cis-dimethyl configuration is locked, which can provide conformational rigidity to the final compound.[6]
Core Application: N-Alkylation in the Synthesis of Kinase Inhibitors
The primary utility of this compound is the covalent attachment of the morpholine-ethanone moiety to a primary or secondary amine on a core heterocyclic structure. This reaction is a classic N-alkylation.
The general reaction scheme is as follows:
Core-NH₂ + Cl-CH₂-CO-(2,6-dimethyl-morpholine) → Core-NH-CH₂-CO-(2,6-dimethyl-morpholine) + HCl
This reaction is fundamental in building complex molecules, including potent and selective inhibitors of various kinases, such as Bruton's tyrosine kinase (BTK), which is a critical target in B-cell malignancies.[7]
Workflow for N-Alkylation Synthesis
The following diagram illustrates the typical workflow for employing this reagent in an N-alkylation reaction, from setup to final product characterization.
Caption: General workflow for N-alkylation.
Detailed Protocol: Synthesis of a Key Kinase Inhibitor Intermediate
This protocol details the N-alkylation of a generic amine-containing heterocyclic core, representative of a common step in the synthesis of kinase inhibitors like Ibrutinib.[8][9]
Objective: To synthesize N-(heterocyclic)-2-(2,6-dimethylmorpholino)acetamide via SN2 reaction.
Materials and Reagents:
-
Amine-containing heterocyclic core (e.g., 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine-containing heterocyclic core (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) as the base.
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 10-20 mL per mmol of the amine core).
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the chloro-acetyl reagent. The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[1] K₂CO₃ is a mild, heterogeneous base that is easily filtered off post-reaction.
-
-
Reagent Addition:
-
In a separate flask, dissolve this compound (1.1-1.2 eq) in a minimal amount of anhydrous acetonitrile.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred suspension of the amine core and base over 15-20 minutes at room temperature.
-
Causality: Adding the electrophile dropwise helps to control any potential exotherm and minimizes the formation of undesired side products from di-alkylation or other reactions. A slight excess of the alkylating agent ensures complete consumption of the more valuable amine core.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature or heat to a gentle reflux (e.g., 50-60 °C) if the reaction is sluggish at room temperature.
-
Monitor the reaction progress by TLC, observing the disappearance of the starting amine spot. A typical reaction time is 4-12 hours.[1]
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is a rapid and effective technique to qualitatively assess the conversion of starting material to product, preventing unnecessary reaction time and potential degradation.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Causality: The filtration removes the inorganic base. The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final N-alkylated product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity, structure, and purity.
-
Causality: Column chromatography is the standard method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials or side products. Spectroscopic characterization provides definitive proof of the molecular structure, ensuring the correct compound has been synthesized.
-
Application in Kinase Signaling
The kinase inhibitors synthesized using this reagent often target critical nodes in cellular signaling pathways that are dysregulated in diseases like cancer. For example, Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway.
Caption: Simplified BTK signaling pathway.
Inhibitors synthesized using building blocks like this compound can effectively block the activity of kinases such as BTK, thereby halting downstream signaling and preventing the proliferation and survival of malignant cells.[7]
References
-
2-Chloro-1-morpholin-4-yl-ethanone | 1440-61-5 . BuyersGuideChem. Available at: [Link]
- CN104557945A - Synthesis method of ibrutinib. Google Patents.
-
METHOD FOR PREPARING IBRUTINIB - European Patent Office - EP 3257855 A1 . Googleapis.com. Available at: [Link]
-
Synthesis of [13 C6 ]-ibrutinib . PubMed. Available at: [Link]
-
Method for preparing ibrutinib - Eureka | Patsnap . Patsnap. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry . ACS Publications. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery . PMC. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery . PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-1-(2,6-dimethylmorpholino)ethanone | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. cis-2,6-Dimethylmorpholine CAS#: 6485-55-8 [m.chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Welcome to the technical support center for 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving reaction yields and purity when using this versatile α-chloro ketone intermediate.
Introduction to the Reagent
This compound, with the molecular formula C8H14ClNO2, is a key building block in organic synthesis.[1] As an α-chloro ketone, it possesses two primary electrophilic sites: the carbon alpha to the carbonyl group and the carbonyl carbon itself. This bifunctional nature makes it a valuable precursor for the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles, and a potent alkylating agent in nucleophilic substitution reactions.[2] Its reactivity is significantly higher than corresponding alkyl chlorides, which is attributed to the stabilization of the SN2 transition state by the adjacent carbonyl group.[3]
The 2,6-dimethylmorpholine moiety can influence the steric environment of the reaction center and the overall solubility of the molecule. Understanding these properties is crucial for optimizing reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered when working with this compound, providing explanations and actionable solutions to improve your reaction outcomes.
Question 1: My nucleophilic substitution reaction is showing low yield. What are the common causes and how can I improve it?
Answer:
Low yields in nucleophilic substitution reactions with this compound often stem from several factors related to the nucleophile, solvent, base, and temperature. As α-chloro ketones are highly reactive alkylating agents, optimizing these parameters is critical.[2][3]
Causality & Troubleshooting Steps:
-
Nucleophile Reactivity: Weak nucleophiles will react sluggishly. If you are using a neutral amine or a weakly basic nucleophile, the reaction may require more forcing conditions.
-
Solution: Consider converting the nucleophile to a more reactive form. For instance, deprotonate an alcohol or thiol with a suitable base to form the more nucleophilic alkoxide or thiolate. For amine nucleophiles, ensure the reaction medium is not overly acidic, which would protonate the amine and render it non-nucleophilic.
-
-
Base Selection: The choice of base is critical. It serves to neutralize the HCl generated in situ (if the nucleophile is an amine) or to deprotonate the nucleophile. An inappropriate base can lead to side reactions.
-
Solution: For reactions with amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good choice.[4][5] For less basic nucleophiles, a stronger base like potassium carbonate or sodium hydride might be necessary.[4][6] Be cautious with strong, sterically unhindered bases, which can promote elimination or other side reactions.
-
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.
-
Solution: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they solvate the cation while leaving the anion (the nucleophile) relatively free and reactive. Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity.
-
-
Leaving Group Exchange (Finkelstein Reaction): The chloride is a good leaving group, but it can be improved.
-
Solution: Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction.[6] The iodide ion is a better nucleophile than chloride and will displace it to form the more reactive α-iodo ketone in situ, which is then more readily attacked by your primary nucleophile.[6]
-
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to decomposition or the formation of side products.
-
Solution: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature. For highly exothermic reactions, initial cooling (e.g., 0 °C) may be necessary to control the reaction rate.[4]
-
Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?
Answer:
The formation of multiple products is a common issue due to the bifunctional nature of α-chloro ketones.[2] Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, an acidic α-proton can be abstracted, leading to the formation of a cyclopropanone intermediate, which then undergoes rearrangement.
-
Mitigation: Use a weaker base or a nucleophilic base that will preferentially participate in the desired substitution reaction. Carefully control the stoichiometry of the base.
-
-
Elimination (E2): If there is a proton on the β-carbon of the nucleophile, elimination can compete with substitution, especially with sterically hindered nucleophiles and strong, non-nucleophilic bases.
-
Mitigation: Use less sterically hindered bases and nucleophiles if possible. Lowering the reaction temperature generally favors substitution over elimination.
-
-
Hydrolysis: this compound can be sensitive to water, leading to the formation of the corresponding α-hydroxy ketone.
-
Mitigation: Ensure all glassware is thoroughly dried and use anhydrous solvents.[7] If a reaction must be run in the presence of water, consider using a biphasic system or a phase-transfer catalyst.
-
-
Dialkylation: If the nucleophile has more than one reactive site (e.g., a primary amine), dialkylation can occur.[6]
-
Mitigation: Use a large excess of the nucleophile to favor mono-alkylation. Alternatively, protect one of the nucleophilic sites before the reaction and deprotect it afterward.
-
Question 3: My reaction seems to stall and does not go to completion. What should I investigate?
Answer:
A stalled reaction can be frustrating. Here’s a logical progression for troubleshooting:
-
Reagent Purity and Stability:
-
Verification: Confirm the purity of your starting materials. This compound can degrade over time, especially if not stored properly. Check for signs of decomposition (discoloration, etc.). The stability of α-chloro ketones can be limited, and they should be stored in a cool, dry place.[8]
-
Action: If in doubt, use freshly acquired or purified starting material.
-
-
Reaction Monitoring:
-
Verification: Are you monitoring the reaction correctly? Sometimes, the product may have a similar Rf value to the starting material in the chosen TLC solvent system, or it may not be visible under UV light.
-
Action: Use different TLC stains or switch to a more definitive analytical technique like LC-MS to get a clearer picture of the reaction progress.
-
-
Equilibrium Issues:
-
Verification: Some reactions are reversible. The accumulation of byproducts (like HCl from an amine reaction) can inhibit the forward reaction.
-
Action: Ensure you are using an adequate amount of base to scavenge any acidic byproducts.[5] Using a base that forms an insoluble salt (e.g., K2CO3) can also help drive the reaction forward.
-
-
Catalyst Deactivation:
-
Verification: If you are using a catalyst (e.g., NaI), it might be poisoned by impurities in your reaction mixture.
-
Action: Purify your reagents and solvents to remove potential catalyst poisons.
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile and dissolve it in the chosen anhydrous solvent.
-
Add the base (TEA or DIPEA) to the solution and stir for 5-10 minutes.
-
In a separate flask, dissolve this compound in a minimal amount of the same anhydrous solvent.
-
Add the solution of the α-chloro ketone dropwise to the stirring amine solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow, gently heat the mixture (e.g., to 40-60 °C) and continue to monitor.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography, crystallization, or distillation as appropriate.
Protocol 2: Finkelstein-Assisted Nucleophilic Substitution
This protocol is recommended for less reactive nucleophiles.
Materials:
-
Same as Protocol 1, with the addition of Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 - 0.2 eq)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile, base, and the catalytic amount of NaI or KI.
-
Dissolve the mixture in anhydrous acetone or acetonitrile.
-
Proceed from step 3 of Protocol 1. The use of acetone as a solvent can be particularly effective as sodium chloride is poorly soluble in it, helping to drive the initial halogen exchange.
Data Presentation
| Parameter | Recommendation for Optimal Yield | Rationale |
| Solvent | Polar Aprotic (e.g., ACN, DMF) | Stabilizes the transition state of SN2 reactions without solvating the nucleophile. |
| Base | Non-nucleophilic organic base (e.g., TEA, DIPEA) for amine nucleophiles. Carbonates (e.g., K2CO3) for others. | Prevents side reactions and effectively neutralizes acidic byproducts. |
| Temperature | Start at room temperature; heat gently if necessary. | Balances reaction rate with minimizing byproduct formation. |
| Additives | Catalytic NaI or KI | Promotes a Finkelstein reaction to form a more reactive α-iodo intermediate in situ.[6] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: General scheme for nucleophilic substitution reactions.
References
-
Wikipedia. α-Halo ketone. [Link]
-
Al-Hiari, Y. M., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6579-6593. [Link]
-
Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]
-
BuyersGuideChem. 2-Chloro-1-morpholin-4-yl-ethanone | 1440-61-5. [Link]
-
Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Link]
- Google Patents. (2003). CN1466561A - A method for preparing α' chloroketones.
-
The Organic Chemistry Tutor. (2020, April 1). Alpha Carbon Halogenation of Ketones and Aldehydes. YouTube. [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
PubChem. Ethanone, 2-chloro-1,2-diphenyl-. [Link]
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]
- Google Patents. (2022). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
University of Wisconsin-Madison Chemistry. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). [Link]
-
ResearchGate. (2021). Amide synthesis from ketones via transoximation and Beckmann... | Download Scientific Diagram. [Link]
-
PubChem. 2-Chloro-1-(5-morpholin-4-yl(2-thienyl))ethan-1-one. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
-
Indian Academy of Sciences. (2010). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]
-
National Center for Biotechnology Information. (2010). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. [Link]
-
National Center for Biotechnology Information. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. [Link]
-
Pearson+. What products are formed when the following stereoisomer of 2-chl... | Study Prep. [Link]
-
PubChem. 2,6-Dimethylmorpholine. [Link]
-
ResearchGate. (2019). (PDF) On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. [Link]
Sources
- 1. 2-Chloro-1-(2,6-dimethylmorpholino)ethanone | CymitQuimica [cymitquimica.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 8. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Side Products in Nucleophilic Substitutions of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone. This versatile α-halo ketone is a valuable building block in modern synthesis due to its dual reactive centers.[1] However, the very features that make it so useful also open pathways to several common side reactions that can complicate syntheses and reduce yields.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to help you diagnose and mitigate the formation of unwanted byproducts in your nucleophilic substitution reactions. We will delve into the causality behind these side reactions and provide field-proven strategies to steer your experiment toward the desired outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a significant amount of an α,β-unsaturated product, 1-(2,6-dimethyl-morpholin-4-yl)-prop-2-en-1-one. What is happening and how can I prevent it?
A1: The Root Cause: Elimination Reaction
The formation of an α,β-unsaturated ketone is a classic side reaction for α-halo ketones, proceeding through an elimination mechanism.[2] The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-protons) are acidic. In the presence of a sufficiently strong base, one of these protons can be abstracted to form an enolate intermediate. This enolate can then expel the chloride ion to form a carbon-carbon double bond conjugated with the carbonyl group.
This process is typically an E2 or E1cB (Elimination, Unimolecular, conjugate Base) reaction.[3][4] The use of strong, sterically hindered bases particularly favors elimination over substitution.
Troubleshooting & Mitigation Strategies:
-
Choice of Nucleophile/Base: The nature of your nucleophile is critical. Strong, non-nucleophilic bases (e.g., DBU, t-BuOK) will strongly favor elimination. If your intended nucleophile is also a strong base (e.g., alkoxides), consider using a less basic alternative if possible. For instance, if synthesizing an ether, using the Williamson ether synthesis with a weaker base or alternative methods might be preferable.
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature can significantly suppress the rate of elimination relative to the desired substitution.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for S_N2 reactions as they solvate the cation of the nucleophilic salt but not the anion, increasing its nucleophilicity. Protic solvents (e.g., ethanol, water) can promote elimination, especially E1 mechanisms.
| Parameter | Condition Favoring Elimination | Recommended Action for Substitution |
| Base Strength | Strong, non-nucleophilic base | Use a less basic, highly nucleophilic reagent. |
| Temperature | High (> room temperature) | Maintain low temperatures (e.g., 0 °C to RT). |
| Steric Hindrance | Sterically hindered base/nucleophile | Use a smaller, less hindered nucleophile. |
FAQ 2: My product has a rearranged carbon skeleton, and I've isolated a cyclopentyl carboxamide derivative. Could this be a Favorskii rearrangement?
A2: Yes, this is a strong indication of a Favorskii Rearrangement.
The Favorskii rearrangement is a characteristic reaction of α-halo ketones that possess an α'-hydrogen, leading to a rearranged carboxylic acid derivative.[5][6] The reaction is initiated by a base, which removes an α'-proton to form an enolate. This enolate then undergoes an intramolecular S_N2 reaction to form a strained cyclopropanone intermediate. The nucleophile (often the alkoxide or hydroxide used as the base) then attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of the cyclopropanone ring to yield the most stable carbanion, which is then protonated to give the final rearranged product.[7][8]
Given the structure of your starting material, this would result in a ring contraction if it were a cyclic α-halo ketone. In this acyclic case, it leads to a rearranged amide.[5]
Troubleshooting & Mitigation Strategies:
-
Base Selection: This rearrangement is most common with strong bases like alkoxides (e.g., NaOMe, NaOEt) or hydroxides.[6] To avoid this, use non-basic nucleophiles where possible (e.g., NaN₃, NaCN) or very mild basic conditions.
-
Substrate Structure: The presence of the 2,6-dimethylmorpholine group introduces significant steric hindrance. While this can sometimes disfavor other reactions, the intramolecular nature of the cyclopropanone formation can still be competitive.
-
Reaction Conditions: If the rearrangement is problematic, consider alternative synthetic routes that do not involve treating the α-halo ketone with a strong base.
Reaction Pathways Overview
The following diagram illustrates the competition between the desired S_N2 pathway and the major side reactions.
Caption: Competing reaction pathways for the α-halo ketone substrate.
FAQ 3: I am getting the corresponding α-hydroxy ketone, 2-Hydroxy-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, as a major byproduct. What is the cause?
A3: The Cause is Unintentional Hydrolysis.
The α-carbon of an α-halo ketone is highly electrophilic and susceptible to attack by even weak nucleophiles like water.[9] If your solvent or reagents are not rigorously dried, water can compete with your intended nucleophile, leading to the formation of the corresponding α-hydroxy ketone.
Troubleshooting & Mitigation Strategies:
-
Anhydrous Conditions: This is the most critical factor.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Molecular sieves can be used to dry solvents further.
-
Reagents: Ensure your nucleophile and any other reagents are dry. Hygroscopic salts should be dried in a vacuum oven before use.
-
Glassware: Flame-dry or oven-dry all glassware immediately before setting up the reaction.
-
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.
Protocol: Minimizing Side Products in a General Nucleophilic Substitution
This protocol provides a generalized workflow designed to favor the S_N2 pathway.
1. Preparation (Under Inert Atmosphere)
-
Oven-dry all glassware (round-bottom flask, condenser, dropping funnel) at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware and flush the system with dry nitrogen or argon for 10-15 minutes.
-
Add the required volume of anhydrous solvent (e.g., THF, Acetonitrile) to the reaction flask via cannula or a dry syringe.
-
Add the nucleophile to the flask. If it is a solid, ensure it has been previously dried.
2. Reaction Execution
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent in the dropping funnel.
-
Add the solution of the α-halo ketone dropwise to the stirred solution of the nucleophile over 30-60 minutes. Slow addition helps to maintain a low concentration of the electrophile, minimizing potential dimerization.
-
Allow the reaction to stir at the low temperature and slowly warm to room temperature.
3. Monitoring and Workup
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Check for the consumption of starting material and the appearance of the product spot/peak relative to any side products.
-
Once the reaction is complete, perform an appropriate aqueous workup. Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution for organometallic reagents, water for others).
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
4. Purification
-
Purify the crude product using flash column chromatography or recrystallization to separate the desired product from any formed side products.
Mechanistic Deep Dive: The Favorskii Rearrangement
Understanding the mechanism of the most complex side reaction can provide deeper insight into its prevention.
Caption: Stepwise mechanism of the Favorskii Rearrangement.
By carefully selecting reagents, controlling temperature, and ensuring anhydrous conditions, researchers can effectively navigate the complex reactivity of this compound and achieve high yields of the desired nucleophilic substitution products.
References
-
Alpha Halogenation of Aldehydes and Ketones . (2023). Chemistry LibreTexts. [Link]
-
Elimination Reactions: Zaitsev's Rule . (2023). Chemistry LibreTexts. [Link]
-
Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis . Molecules, 8(11), 793-865. [Link]
-
Favorskii rearrangement . Wikipedia. [Link]
-
Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution . (2025). JoVE. [Link]
-
ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis . University of Calgary. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone . Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–538. [Link]
-
Favorskii Rearrangement . Organic Chemistry Tutor. [Link]
-
Favorskii Rearrangement . NROChemistry. [Link]
Sources
- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for incomplete 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone reactions.
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting for the synthesis of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, a key intermediate in various drug development programs. Our approach is rooted in first principles of organic chemistry to empower researchers to diagnose and resolve common issues encountered during this acylation reaction.
Introduction: The Reaction at a Glance
The synthesis of this compound is a nucleophilic acyl substitution. In this reaction, the secondary amine, 2,6-dimethylmorpholine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically required to quench the hydrochloric acid (HCl) byproduct generated during the reaction. While seemingly straightforward, the steric hindrance from the two methyl groups on the morpholine ring and the high reactivity of chloroacetyl chloride can lead to several complications.
Reaction Scheme: 2,6-Dimethylmorpholine reacts with Chloroacetyl chloride in the presence of a base to yield the target amide.
Caption: General reaction for the synthesis of the target compound.
Section 1: Pre-Reaction Checks & Starting Material Integrity
Success begins before the first reagent is measured. Issues with starting materials are a primary cause of reaction failure.
FAQ: How can I be certain my reagents are suitable for this reaction?
Plausible Causes for Failure:
-
Contaminated 2,6-Dimethylmorpholine: The commercial supply of 2,6-dimethylmorpholine can contain a mixture of cis- and trans-isomers, as well as residual water or other impurities from its synthesis. The boiling points of the isomers are very close, making simple distillation ineffective for separation[1].
-
Degraded Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. Exposure to atmospheric moisture will convert it to chloroacetic acid, which will not participate in the acylation and will neutralize the base.
-
Wet Solvent or Glassware: The presence of water is detrimental. It will rapidly hydrolyze the chloroacetyl chloride and can affect the solubility of reagents.
Diagnostic & Corrective Actions:
-
Assess 2,6-Dimethylmorpholine Purity:
-
Diagnosis: Run a Gas Chromatography (GC) or ¹H NMR of your starting amine. The presence of multiple isomer peaks in GC or complex multiplets in NMR where singlets are expected can indicate impurity.
-
Corrective Action: If significant isomeric impurity is detected and is a concern for your application, consider a purification method involving salt formation with a carboxylic acid to selectively crystallize the desired cis-isomer[1]. For minor water contamination, distilling the amine from a suitable drying agent like calcium hydride (CaH₂) can be effective.
-
-
Verify Chloroacetyl Chloride Activity:
-
Diagnosis: A pungent, sharp odor and fuming upon exposure to air are characteristic of active chloroacetyl chloride. If it appears cloudy or has crystallized (chloroacetic acid is a solid), it has likely degraded.
-
Corrective Action: Always use a fresh bottle or a recently opened one. For critical applications, consider a fresh distillation of the chloroacetyl chloride immediately before use. Handle it exclusively in a fume hood with dry syringes or cannulas.
-
-
Ensure Anhydrous Conditions:
-
Protocol: All glassware should be oven-dried (e.g., at 120 °C for at least 4 hours) and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be dried using an appropriate method, such as passing them through a column of activated alumina or distilling from a drying agent.
-
Section 2: Troubleshooting the Live Reaction
Observing the reaction as it progresses is key to early diagnosis of problems.
FAQ: My reaction has stalled. Thin-Layer Chromatography (TLC) shows a significant amount of unreacted 2,6-dimethylmorpholine. What's wrong?
Plausible Causes for Stalling:
-
Insufficient Base: The reaction generates one equivalent of HCl. If there is not at least one equivalent of a scavenger base (like triethylamine), the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Poor Temperature Control: While the initial addition of chloroacetyl chloride should be done at a low temperature (0 °C) to control the exothermic reaction, allowing the reaction to proceed at too low a temperature for too long can slow the rate significantly, especially with a sterically hindered amine.
-
Steric Hindrance: The methyl groups at the 2 and 6 positions of the morpholine ring sterically shield the nitrogen atom, slowing down its nucleophilic attack compared to unsubstituted morpholine[2]. The reaction may simply require more time or more forcing conditions than similar acylations.
-
Premature Precipitation: If the hydrochloride salt of the base (e.g., triethylamine hydrochloride) is insoluble in the reaction solvent, it can coat the unreacted amine or base, effectively removing it from the solution and stopping the reaction.
Diagnostic & Corrective Actions:
-
Check Stoichiometry and Base Equivalents:
-
Diagnosis: Review your experimental notebook. Did you add at least 1.05 to 1.1 equivalents of the base relative to chloroacetyl chloride?
-
Corrective Action: If the reaction has stalled and you suspect insufficient base, you can add an additional 0.1-0.2 equivalents of the base to see if the reaction restarts (monitor by TLC). For future runs, ensure the stoichiometry is correct.
-
-
Optimize Reaction Temperature and Time:
-
Protocol: A standard approach is to add the chloroacetyl chloride dropwise at 0 °C over 15-30 minutes, then allow the reaction to warm to room temperature and stir for several hours (2-6 hours is a typical range)[3][4].
-
Troubleshooting: If the reaction is clean but slow, consider extending the reaction time at room temperature (e.g., overnight). Gentle heating (e.g., to 40 °C) can also be attempted, but this increases the risk of side reactions. Monitor any changes carefully by TLC.
-
-
Improve Solubility:
-
Diagnosis: Observe the reaction mixture. Is there a large amount of solid precipitate?
-
Corrective Action: Choose a solvent that can better solubilize the reagents and the resulting hydrochloride salt. While DCM is common, solvents like THF or acetonitrile might offer better performance[5][6]. Adding a co-solvent could also be a viable strategy.
-
Troubleshooting Workflow for Stalled Reactions
Caption: A logical workflow for diagnosing stalled acylation reactions.
Section 3: Post-Reaction Work-up & Purification Issues
The final stages of isolation and purification are critical for obtaining a high-quality product.
FAQ: My crude product is an oil/gum and shows multiple spots on TLC. What are the likely impurities?
Plausible Causes & Impurity Identity:
-
Impurity 1: Unreacted 2,6-Dimethylmorpholine: If the reaction was incomplete, the starting amine will be present. It is basic and relatively polar.
-
Impurity 2: Base-HCl Salt (e.g., Triethylamine Hydrochloride): This is the primary byproduct. It is a salt and should be removed with an aqueous wash.
-
Impurity 3: Chloroacetic Acid: Formed from the hydrolysis of chloroacetyl chloride. It is acidic and can be removed with a basic wash.
-
Impurity 4: Dimerization/Side Products: Although less common with a secondary amine, over-acylation is not possible. However, other side reactions can occur, especially if the reaction was heated excessively or if impurities were present in the starting materials[7].
Diagnostic & Corrective Actions:
-
Standard Work-up Protocol:
-
Step 1: Quench the reaction mixture by slowly adding it to cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Step 2: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[8].
-
Step 3: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove the unreacted amine and any remaining base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove any chloroacetic acid, and finally with brine to remove residual water.
-
Step 4: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification Strategy:
-
Crystallization: The target compound, this compound, is often a solid at room temperature. Recrystallization is the preferred method of purification.
-
Column Chromatography: If the product is an oil or if crystallization fails to remove impurities, silica gel chromatography is necessary. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will typically separate the less polar product from the more polar starting amine.
-
Table 1: Troubleshooting Purification
| Symptom | Likely Cause | Recommended Action |
| Oily crude product | Presence of residual solvent or impurities depressing the melting point. | Ensure complete removal of solvent under high vacuum. Attempt recrystallization from a suitable solvent system. |
| Product co-elutes with impurity during chromatography | Poor choice of eluent system. | Screen different solvent systems for TLC to achieve better separation (e.g., try DCM/Methanol or Toluene/Acetone). |
| Low yield after aqueous wash | Product may have some water solubility, or an emulsion formed during extraction. | Minimize the volume of aqueous washes. To break emulsions, add brine. Perform back-extraction of the aqueous layers. |
| Product degrades on silica gel | The product may be unstable on acidic silica. | Consider using neutral or basic alumina for chromatography, or treat the silica gel with triethylamine before use. |
References
-
A facile amidation of chloroacetyl chloride using DBU. (2017). International Journal of ChemTech Research. [Link][3][5]
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (2017). Journal of Chemical and Pharmaceutical Research. [Link][4]
-
Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry. [Link][2]
-
2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link][9]
-
Method for purifying cis-2, 6-dimethyl morpholine. (2020). Google Patents. [1]
-
REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. (2020). The Austrian Journal of Technical and Natural Sciences. [Link][6]
-
Identification and synthesis of impurities formed during sertindole preparation. (2009). Arkivoc. [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2014). Journal of Chemistry. [Link][7]
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- 1. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing unexpected byproducts in 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone synthesis.
A Senior Application Scientist's Guide to Troubleshooting the Synthesis of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
This guide serves as a dedicated resource for researchers, chemists, and process development professionals encountering unexpected impurities during the synthesis of this compound. Our objective is to provide not just protocols, but the underlying chemical logic to empower you to diagnose, characterize, and mitigate the formation of unwanted byproducts effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: What is the primary reaction pathway and what are the most theoretically probable byproducts?
A: The core reaction is a nucleophilic acyl substitution where the secondary amine of 2,6-dimethylmorpholine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[1] The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or DBU) to neutralize the hydrochloric acid (HCl) generated.[2]
The most common byproducts arise from predictable side reactions involving the starting materials and ambient conditions:
-
Hydrolysis-Related Impurities: Chloroacetyl chloride is extremely reactive towards water.[3][4] Any moisture in the solvent, reagents, or glassware will lead to its hydrolysis into chloroacetic acid. This acid can then be deprotonated by the base or react with 2,6-dimethylmorpholine to form a stable ammonium salt, effectively consuming the starting material and complicating purification.
-
Unreacted Starting Materials: Incomplete reactions will leave both 2,6-dimethylmorpholine and chloroacetyl chloride (or its hydrolysis product) in the crude mixture.
-
Dimerization/Further Reaction: The product, this compound, still possesses a reactive alkyl chloride group. Under certain conditions (e.g., excess morpholine starting material, elevated temperatures), a second molecule of 2,6-dimethylmorpholine can displace the chloride, leading to a dimeric byproduct (1,2-bis(2,6-dimethylmorpholino)ethan-1-one).
Q2: My crude reaction mixture shows a prominent unexpected peak near the solvent front on a reverse-phase HPLC. What is its likely identity?
A: A highly polar impurity that elutes early on a reverse-phase column is often a salt. The most probable candidate is the 2,6-dimethylmorpholinium chloroacetate salt , formed from the reaction between hydrolyzed chloroacetyl chloride (chloroacetic acid) and your starting amine. To quickly test this hypothesis, take a small aliquot of your crude sample, dilute it in your mobile phase, and add a drop of a strong acid (like TFA). If the peak shape changes or its retention time shifts significantly, it indicates a pH-sensitive species, supporting the salt identity.
Q3: I've confirmed the presence of an unknown impurity by LC-MS. What is the standard workflow for definitive structural identification?
A: A systematic approach is crucial for impurity identification, as mandated by regulatory bodies like the ICH for pharmaceutical development.[5][6] The workflow should follow a logical progression from detection to structural confirmation.
Caption: Main vs. Hydrolysis Side Reaction.
Experimental Protocol: Confirmatory Spike Study
This protocol helps to confirm if your unknown peak corresponds to the suspected ammonium salt.
-
Prepare a Control Sample: Run a standard HPLC of your crude reaction mixture. Note the retention time and peak area of the suspected byproduct.
-
Synthesize the Byproduct Standard (In-Situ):
-
In a small vial, dissolve a small amount (~5 mg) of 2,6-dimethylmorpholine in 1 mL of your HPLC mobile phase.
-
In a separate vial, dissolve an equimolar amount of chloroacetic acid in 1 mL of the mobile phase.
-
Mix the two solutions. This will form the 2,6-dimethylmorpholinium chloroacetate salt in solution.
-
-
Analyze the Standard: Inject the prepared salt solution into the HPLC. The retention time should match the unknown peak in your crude sample.
-
Spike the Crude Sample: Add a small volume (e.g., 10 µL) of the prepared salt solution to an aliquot (e.g., 100 µL) of your crude reaction mixture.
-
Analyze the Spiked Sample: Inject the spiked sample. If the peak area of the suspected byproduct increases significantly while no new peaks appear at that retention time, you have confirmed its identity.
Data Interpretation Summary
| Analyte | Expected Retention Time (Relative) | Expected Mass (m/z) [M+H]⁺ | Notes |
| Desired Product | 1.00 | 192.08 | Target compound. |
| 2,6-Dimethylmorpholine | < 0.50 | 116.10 | Starting material, polar. |
| Chloroacetic Acid | < 0.20 | 94.98 (as [M-H]⁻) | Hydrolysis product, very polar. |
| Ammonium Salt | < 0.20 | 116.10 (cation) | Elutes very early, may not be visible in MS depending on ionization. |
| Dimer Byproduct | > 1.20 | 271.21 | Less polar, higher molecular weight. |
Guide 2: Identifying the N-Substituted Dimer Byproduct
Issue: LC-MS analysis reveals a mass corresponding to [M+155], and you observe a less polar peak in your HPLC chromatogram, particularly when the reaction was run at higher temperatures or with a large excess of the morpholine starting material.
Underlying Cause: This points to a secondary nucleophilic substitution (an SN2 reaction) where a molecule of the 2,6-dimethylmorpholine starting material displaces the chloride from the already-formed product molecule.
Protocol: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
While standard LC-MS gives you a nominal mass, HRMS is essential for confirming the elemental composition, a key piece of evidence for structure elucidation.
-
Isolate the Impurity: Using preparative HPLC or careful column chromatography, isolate at least 1-2 mg of the suspected dimeric byproduct to a purity of >90%.
-
Sample Preparation: Dissolve the isolated impurity in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 0.1 mg/mL.
-
Acquire HRMS Data: Submit the sample for analysis via an ESI-TOF or Orbitrap mass spectrometer. Request positive ion mode.
-
Data Analysis:
-
The instrument will provide a mass with high precision (typically to 4 decimal places).
-
Compare the experimentally determined exact mass with the theoretical exact mass for the suspected dimer (C₁₄H₂₆N₂O₃).
-
Theoretical Exact Mass of [C₁₄H₂₆N₂O₃ + H]⁺ = 271.2016
-
A mass accuracy of < 5 ppm provides very strong evidence for the proposed elemental composition.
-
Senior Scientist's Note: Investing in HRMS analysis early can save significant time. It definitively confirms the elemental formula, preventing you from pursuing incorrect structures based on nominal mass alone. This is a cornerstone of building a trustworthy and scientifically sound impurity profile. [7]
References
- CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
-
The 2-Step Synthesis of Lidocaine Review. University of Missouri–St. Louis. [Link]
- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. [Link]
-
A facile amidation of chloroacetyl chloride using DBU. ResearchGate. [Link]
-
Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]
- EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Chloroacetyl chloride. Wikipedia. [Link]
-
A facile amidation of chloroacetyl chloride using DBU. ResearchGate. [Link]
-
Isolation and Identification of API Impurities. Labinsights. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Process for the preparation of cis-2,6-dimethyl morpholine. PubChem. [Link]
-
Problem using Chloroacetyl Chloride. Sciencemadness.org. [Link]
-
Mechanisms, and the Alkylation of chloro-2,6-dimethylacetanilide. Reddit. [Link]
-
Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. ACS Publications. [Link]
-
Chloroacetyl chloride. PubChem. [Link]
-
Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. MDPI. [Link]
- US4504363A - Preparation of cis-2,6-dimethylmorpholine.
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Organic synthesis advice (amide linker using chloroacetyl chloride)? Reddit. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
determining organic impurities: Topics. Science.gov. [Link]
-
Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]
-
Common sources of mistake in organic synthesis. Reddit. [Link]
-
ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. NIH National Center for Biotechnology Information. [Link]
-
Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM. [Link]
-
2,6-Dimethylmorpholine, cis-. PubChem. [Link]
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- 2. sphinxsai.com [sphinxsai.com]
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- 4. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 7. hovione.com [hovione.com]
Technical Support Center: Optimizing Solvent Choice for 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone Reactions
Welcome to the technical support center for optimizing reactions involving 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and subsequent reactions of this important intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles that govern solvent selection, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Understanding the Role of Solvents
The choice of solvent is a critical parameter in reactions with this compound, a type of α-chloro ketone. The solvent does more than just dissolve reactants; it influences reaction rates, selectivity, and even the formation of side products. The key is to understand the interplay between the solvent's properties and the reaction mechanism, which is typically a nucleophilic substitution (SN2) at the carbon bearing the chlorine atom.
Key solvent properties to consider include:
-
Polarity: Polar solvents can stabilize the charged transition state of an SN2 reaction, often accelerating the reaction rate.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, potentially hindering its reactivity. Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) are often preferred as they solvate the cation of a salt but leave the anion (the nucleophile) more reactive.
-
Solubility: All reactants, reagents, and catalysts must be sufficiently soluble to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.
Comparative Data on Common Solvents
For your convenience, the following table summarizes the properties of solvents frequently used in reactions with chloroacetamides.
| Solvent | Dielectric Constant (Polarity) | Type | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 9.1 | Aprotic, Non-polar | 39.6 | Good for initial dissolution, but its low boiling point may limit reaction temperatures.[1] |
| Acetonitrile (MeCN) | 37.5 | Aprotic, Polar | 81.6 | A versatile polar aprotic solvent that is often a good starting point for optimization.[2][3] |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic, Polar | 153 | High boiling point allows for a wide range of reaction temperatures. Can be difficult to remove.[1][2] |
| Toluene | 2.4 | Aprotic, Non-polar | 111 | Useful for reactions requiring higher temperatures under non-polar conditions.[2][4] |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, Polar | 66 | A good general-purpose solvent, but can form peroxides upon storage.[3] |
| Water | 80.1 | Protic, Polar | 100 | Can be used in biphasic systems or with phase-transfer catalysts. Hydrolysis of the chloroacetamide is a potential side reaction.[2][5] |
Troubleshooting Guide
This section addresses specific issues you may encounter in a question-and-answer format, providing both the probable cause and a step-by-step solution.
Question 1: My reaction is sluggish, showing low conversion of the starting material even after an extended period. What can I do?
Answer: A slow reaction rate is a common hurdle and can often be traced back to suboptimal solvent choice or reaction conditions.
Potential Causes & Solutions:
-
Insufficient Polarity: The SN2 transition state is more polar than the reactants. A non-polar solvent may not adequately stabilize this transition state, leading to a high activation energy.
-
Poor Solubility: If your nucleophile or the chloroacetamide itself is not fully dissolved, the reaction will be limited by the rate of dissolution.
-
Solution:
-
Visually inspect the reaction mixture for undissolved solids.
-
If solubility is an issue, consider a solvent in which all components are fully soluble at the reaction temperature. Gentle heating may also improve solubility.
-
-
-
Protic Solvent Interference: If you are using a protic solvent (e.g., ethanol, methanol), it can form a hydrogen-bonding shell around your nucleophile, reducing its nucleophilicity.
-
Solution: Replace the protic solvent with a polar aprotic alternative. If a protic solvent is necessary for other reasons, you may need to use a stronger base or a higher temperature to overcome the reduced reactivity.
-
-
Inadequate Temperature: Many reactions require a certain amount of thermal energy to overcome the activation barrier.
-
Solution: If the reaction is slow at room temperature, try gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.[6] Be cautious, as excessive heat can lead to side reactions.
-
Troubleshooting Workflow for Sluggish Reactions
Caption: A decision-making workflow for troubleshooting low reaction conversion.
Question 2: I'm observing significant formation of side products, leading to a low yield of my desired product. How can the solvent choice help?
Answer: Side product formation is often a result of competing reaction pathways. The solvent can play a crucial role in directing the reaction towards the desired outcome.
Potential Side Reactions & Solvent-Based Solutions:
-
Hydrolysis: The chloroacetyl group is susceptible to hydrolysis, especially in the presence of water and a base, to form the corresponding hydroxyacetamide.[5]
-
Solution:
-
Ensure you are using anhydrous solvents and reagents. Dry your solvents using appropriate methods if necessary.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
If an aqueous workup is required, perform it quickly and at a low temperature to minimize product hydrolysis.
-
-
-
Elimination: While less common for α-chloro ketones, under strongly basic conditions, elimination to form an α,β-unsaturated ketone is a possibility.
-
Solution: Use a non-nucleophilic, sterically hindered base if a base is required. Also, consider less polar solvents, as they can disfavor the formation of the charged intermediates involved in some elimination pathways.
-
-
Reaction with Solvent: Some solvents can participate in the reaction. For example, in the presence of a strong base, DMF can be a source of dimethylamine, which can act as a nucleophile.
-
Solution: Be mindful of the reactivity of your chosen solvent under your reaction conditions. If you suspect solvent participation, switch to a more inert solvent like acetonitrile or toluene.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for a reaction with this compound and a generic amine nucleophile?
A1: Acetonitrile (MeCN) is an excellent starting point.[2][3] It is a polar aprotic solvent that dissolves a wide range of organic molecules, has a convenient boiling point for heating, and is relatively inert. Dichloromethane (DCM) is also a common choice, particularly for reactions run at or below room temperature.[1]
Q2: I need to run my reaction at a high temperature (>100 °C). What solvents should I consider?
A2: For high-temperature reactions, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene are suitable choices due to their high boiling points.[2][4] Keep in mind that DMF and DMSO can be difficult to remove during workup.
Q3: Can I use an alcohol like ethanol as a solvent?
A3: While possible, it is generally not recommended. Alcohols are protic solvents that can solvate and deactivate the nucleophile through hydrogen bonding.[6] Furthermore, the alcohol itself can act as a nucleophile, leading to the formation of an ether byproduct. If an alcohol must be used, for example, due to solubility constraints, the reaction may require more forcing conditions (higher temperature, longer reaction time).
Q4: How do I choose a solvent for the workup and purification of my product?
A4: The choice of solvent for extraction and chromatography depends on the polarity of your final product. A typical aqueous workup involves partitioning the product into an organic solvent like ethyl acetate or dichloromethane.[3][4] For column chromatography, a solvent system (e.g., hexanes/ethyl acetate) should be chosen that provides good separation of your product from any unreacted starting materials or byproducts.
Q5: Are there any specific safety precautions I should take when working with this compound and these solvents?
A5: Yes. This compound is a chloroacetamide derivative and should be handled with care. Chloroacetamides are toxic, can irritate the eyes and skin, and may cause allergic reactions.[7][8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[10][11][12]
General Experimental Protocol: Nucleophilic Substitution
This protocol provides a general starting point for reacting this compound with a nucleophile. The solvent and temperature should be optimized based on the principles discussed in this guide.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and your chosen anhydrous solvent (e.g., acetonitrile).
-
Addition of Reagents: Add the nucleophile (1.0-1.2 eq) and, if necessary, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq) to the stirred solution.[3]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13][14]
-
Workup: Cool the reaction mixture to room temperature. If a solid has precipitated, it can be collected by filtration. Otherwise, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure desired product.
Reaction Scheme
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. 2-Chloracetamide Ingredient Allergy Safety Information [skinsafeproducts.com]
- 8. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 9. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 10. fishersci.com [fishersci.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
How to handle the stability of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone under different conditions.
Technical Support Center: Stability of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Welcome to the technical support guide for this compound (CAS No. 379254-90-7). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable guidance on maintaining the stability and integrity of this compound throughout its lifecycle in the laboratory.
This guide moves beyond simple instructions, delving into the chemical principles that govern the stability of this α-chloro ketone derivative. Understanding these principles is paramount for ensuring the accuracy, reproducibility, and success of your experimental outcomes.
Frequently Asked Questions (FAQs) & Stability Profile
This section addresses the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary factors that can compromise the stability of this compound?
A1: The stability of this compound is primarily influenced by three factors: hydrolysis , temperature , and photostability . The molecule's key functional groups—the α-chloro ketone and the morpholine ring—are susceptible to specific degradation pathways under certain conditions.
-
Hydrolytic Stability: The C-Cl bond is susceptible to nucleophilic substitution by water, a reaction that is significantly accelerated by acidic or basic conditions. This leads to the formation of the corresponding hydroxy derivative, 2-Hydroxy-1-(2,6-dimethyl-morpholin-4-yl)-ethanone. For most chloroacetamides, base-mediated hydrolysis typically proceeds through a bimolecular nucleophilic substitution (SN2) reaction.[1]
-
Thermal Stability: Like many organic molecules, elevated temperatures can provide the necessary activation energy to initiate degradation. While chloroacetamide compounds are generally stable at room temperature, prolonged exposure to high temperatures (e.g., >40-50°C) can accelerate decomposition.[2][3]
-
Photostability: Exposure to ultraviolet (UV) or high-intensity visible light can induce photochemical degradation.[2][4] The morpholine ring itself can undergo photodissociation upon excitation to a 1nσ* state, which can lead to bond cleavage.[5][6]
Q2: What are the optimal conditions for short-term and long-term storage?
A2: Proper storage is the most critical step in preserving the integrity of the compound.
-
Short-Term Storage (Working Solutions, <1 week):
-
Solvent: Prepare solutions in high-purity, anhydrous aprotic solvents (e.g., Acetonitrile, THF, Dichloromethane). Avoid protic solvents like methanol or ethanol if long-term stability in solution is required.
-
Temperature: Store solutions at 2-8°C, protected from light.
-
Atmosphere: If the solvent is hygroscopic, store under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Long-Term Storage (Neat Compound or Stock Solutions, >1 week):
-
Form: Store the compound as a neat (solid) material if possible.
-
Temperature: For maximum stability, store at -20°C.
-
Container: Use a tightly sealed container, preferably amber glass, to protect from light and moisture.[7][8]
-
Environment: Store in a dry, well-ventilated place away from heat and sources of ignition.[7][8][9]
-
Q3: How does pH affect the stability of the compound in aqueous solutions?
A3: The compound's stability is highly pH-dependent. Both acidic and basic conditions catalyze hydrolysis of the C-Cl bond.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, leading to cleavage of the amide and ether groups within the morpholine structure in related chloroacetamide herbicides.[1]
-
Neutral Conditions (pH ~7): Hydrolysis is slowest at or near neutral pH. However, even in deionized water at neutral pH, slow degradation to hydroxy-substituted derivatives can occur over extended periods.[1]
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis is typically the most significant degradation pathway. The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the carbon atom bonded to the chlorine, leading to a rapid SN2 reaction.[1]
For experiments requiring aqueous buffers, it is crucial to prepare solutions fresh and use them promptly. If storage is unavoidable, use a neutral pH buffer and store at 2-8°C for the shortest possible time.
Q4: My experiment involves prolonged exposure to laboratory light. Is this a concern?
A4: Yes, it is a valid concern. Photostability testing is a crucial part of stress testing as mandated by ICH guidelines.[4][10] Exposure to light, particularly UV light, can provide the energy to break chemical bonds. For morpholine derivatives, this can involve excitation of the nitrogen lone pair electrons, potentially leading to ring cleavage or other photochemical reactions.[5][6]
Mitigation Strategy: Always protect solutions and solid compounds from light by using amber vials, wrapping containers in aluminum foil, and minimizing exposure to direct overhead lighting during experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Unexpected peaks in HPLC/LC-MS analysis of a stock solution. | Hydrolytic Degradation. | The most likely degradant is the hydroxy-substituted analog, 2-Hydroxy-1-(2,6-dimethyl-morpholin-4-yl)-ethanone. This will have a different retention time (typically more polar/elutes earlier in reverse-phase chromatography) and a mass difference of -18.5 Da (Cl replaced by OH). Action: Prepare fresh stock solutions. If using aqueous buffers, ensure they are freshly prepared and at a neutral pH. |
| Low or inconsistent yields in a reaction. | Reagent Degradation. | If the compound is a starting material, its degradation prior to the reaction will result in a lower effective concentration, leading to reduced product formation. Action: Confirm the purity of the starting material using a suitable analytical method (e.g., qNMR, HPLC with a fresh standard) before starting the reaction. Store the compound under the recommended long-term conditions. |
| Solid compound appears discolored (e.g., yellow) or clumpy. | Moisture Absorption & Potential Degradation. | Discoloration can indicate the presence of impurities formed over time. Clumping suggests the absorption of atmospheric moisture, which can accelerate hydrolysis. Older samples of chloroacetamide, for example, can appear yellow.[11] Action: It is safest to discard the material and obtain a fresh lot. If this is not possible, the material should be re-analyzed for purity before use. |
Experimental Protocols & Methodologies
Protocols must be designed as self-validating systems. This is achieved by including control samples that allow for direct comparison, ensuring that any observed degradation is due to the stress condition and not other experimental variables.
Protocol 1: Forced Degradation Study
This protocol is based on ICH Q1A(R2) guidelines to intentionally degrade the sample and identify potential degradation products.[12][13] The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that complicate analysis.[2][12]
Objective: To assess the stability of this compound under hydrolytic, thermal, and photolytic stress.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl
-
1 M NaOH
-
Calibrated pH meter
-
HPLC system with UV detector or Mass Spectrometer
-
Photostability chamber (ICH Q1B compliant)[2]
-
Temperature-controlled oven
-
Amber and clear glass vials
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.[2] This concentration is recommended for degradation studies.[2]
-
Control Sample: Transfer an aliquot of the stock solution to an amber vial and store it at 2-8°C, protected from light. This is your T=0 and control sample.
-
Acid Hydrolysis: To an aliquot of the stock solution, add 1 M HCl to adjust the pH to ~2. Heat the sample at 60°C.
-
Base Hydrolysis: To an aliquot of the stock solution, add 1 M NaOH to adjust the pH to ~12. Keep this sample at room temperature, as base hydrolysis is often rapid.
-
Thermal Degradation: Place both a solid sample and a solution sample (in a sealed vial) in an oven at 70°C.
-
Photolytic Degradation: Expose a solution sample in a clear vial to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2] A parallel sample wrapped in foil serves as a dark control.
-
Time-Point Sampling: Withdraw aliquots from each stressed sample at various time points (e.g., 2, 4, 8, 24 hours).[13]
-
Analysis: Before analysis, neutralize the acid and base-hydrolyzed samples. Analyze all samples, including the control, by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control. Use mass spectrometry to identify the mass of any new peaks to help elucidate the degradation pathway.
Potential Degradation Pathway
The primary degradation route under hydrolytic conditions is the substitution of the chlorine atom.
Caption: Primary hydrolytic degradation pathway.
References
-
ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem - NIH. [Link]
-
Material Safety Data Sheet. [Link]
-
Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. PubMed. [Link]
-
Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. ACS Publications. [Link]
-
Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. YouTube. [Link]
-
Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide. ResearchGate. [Link]
-
Mechanism for basic hydrolysis of α-chloronitrile to ketone? Chemistry Stack Exchange. [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]
-
The conformer resolved ultraviolet photodissociation of morpholine. ResearchGate. [Link]
-
The conformer resolved ultraviolet photodissociation of morpholine. RSC Publishing. [Link]
-
Chloroacetamide. Wikipedia. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798. PubChem. [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
-
Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PMC - NIH. [Link]
-
2-Chloro-1-morpholin-4-yl-ethanone. BuyersGuideChem. [Link]
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. [Link]
-
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. [Link]
-
2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. NIH. [Link]
-
2,6-Dimethylmorpholine | C6H13NO | CID 110862. PubChem. [Link]
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- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. The conformer resolved ultraviolet photodissociation of morpholine - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 8. asset.conrad.com [asset.conrad.com]
- 9. fishersci.com [fishersci.com]
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- 11. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. resolvemass.ca [resolvemass.ca]
Strategies to minimize dimer formation in 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone reactions.
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize the formation of dimeric impurities and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Troubleshooting Guide: Minimizing Dimer Formation
This section addresses specific problems you may encounter during your experiments and offers targeted solutions.
Question 1: I am observing a significant amount of a high-molecular-weight impurity in my reaction. Mass spectrometry suggests it's a dimer of my starting material. What is the likely mechanism of this dimer formation?
Answer:
The formation of a dimer from this compound is most likely a result of a self-condensation reaction. As an α-halo ketone, your starting material has two key reactive sites: the electrophilic carbon bearing the chlorine atom and the acidic α-protons on the same carbon.[1]
The probable mechanism involves the following steps:
-
Enolate Formation: In the presence of a base, a proton is abstracted from the α-carbon to form an enolate intermediate. This enolate is a potent nucleophile.
-
Nucleophilic Attack: The newly formed enolate then acts as a nucleophile, attacking the electrophilic α-carbon of a second molecule of this compound.
-
Dimerization: This nucleophilic substitution reaction results in the formation of a carbon-carbon bond, linking two molecules of the starting material and leading to the observed dimeric impurity.
Question 2: My reaction is consistently producing a low yield of the desired product with significant dimer formation. What are the key reaction parameters I should adjust to minimize this side reaction?
Answer:
To suppress dimer formation, you need to control the reaction conditions to favor the desired nucleophilic substitution over self-condensation. Here are the critical parameters to optimize:
-
Temperature: Lowering the reaction temperature is often the most effective strategy. Dimerization, like many side reactions, can have a higher activation energy than the desired reaction.[2] Running your reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly reduce the rate of enolate formation and subsequent dimerization.
-
Concentration: High concentrations of the starting material can increase the likelihood of bimolecular collisions, leading to dimerization.[3] Try running the reaction at a lower concentration.
-
Rate of Addition: A slow, controlled addition of the this compound to the reaction mixture containing your nucleophile is highly recommended.[2] This maintains a low instantaneous concentration of the electrophile, minimizing its opportunity to react with itself.[4]
Table 1: Effect of Reaction Parameters on Dimer Formation
| Parameter | High Dimer Formation | Low Dimer Formation | Rationale |
| Temperature | Ambient or elevated | 0 °C to -20 °C | Reduces the rate of enolate formation.[2] |
| Concentration | > 0.5 M | < 0.1 M | Decreases the frequency of bimolecular collisions.[3] |
| Addition Rate | Rapid, single portion | Slow, dropwise addition | Maintains a low instantaneous concentration of the electrophile.[2][4] |
| Base Strength | Strong, less hindered | Weaker, sterically hindered | Minimizes the equilibrium concentration of the enolate. |
Question 3: I am using triethylamine as a base in my reaction. Could this be contributing to the dimer formation? What are some alternative bases I could try?
Answer:
Yes, the choice of base is critical. While triethylamine is a common base, a less hindered or stronger base can promote enolate formation, thereby accelerating dimerization. For this specific substrate, consider using a non-nucleophilic, sterically hindered base.[2] This will disfavor the abstraction of the α-proton.
Recommended Alternative Bases:
-
Diisopropylethylamine (DIPEA or Hünig's base): Its bulky isopropyl groups make it less likely to act as a nucleophile or to efficiently deprotonate the α-carbon.
-
Proton Sponge (1,8-Bis(dimethylamino)naphthalene): This is a highly basic but very sterically hindered and non-nucleophilic base.
-
Potassium Carbonate (K₂CO₃): As a heterogeneous base, its lower solubility can help to moderate the reaction rate and reduce the concentration of the enolate in solution.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimer Formation
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer, add your nucleophile and the chosen solvent (e.g., anhydrous THF or DCM).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice-salt or dry ice-acetone bath.
-
Base Addition: Add the selected base (e.g., DIPEA) to the cooled solution.
-
Substrate Addition: Dissolve the this compound in the same anhydrous solvent in the dropping funnel. Add the solution dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours), ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Workup: Once the reaction is complete, proceed with your standard aqueous workup and purification protocol.
Frequently Asked Questions (FAQs)
Q1: What is the role of the 2,6-dimethyl-morpholine group in this reaction?
A1: The 2,6-dimethyl-morpholine moiety is an amide functional group. The nitrogen atom's lone pair participates in resonance with the carbonyl group, which can influence the overall reactivity of the molecule. The steric bulk of the two methyl groups on the morpholine ring can also play a role in the molecule's conformational preferences and how it interacts with other reagents.
Q2: Are there any other potential side reactions I should be aware of with this compound?
A2: Besides dimerization, another potential side reaction for α-halo ketones, especially in the presence of a strong base, is the Favorskii rearrangement .[5] This rearrangement leads to the formation of a carboxylic acid derivative (or ester/amide depending on the nucleophile) with a rearranged carbon skeleton.[5] However, the conditions that favor the Favorskii rearrangement often overlap with those that promote dimerization (i.e., strong base). By following the protocols outlined above to minimize dimerization, you will also likely suppress the Favorskii rearrangement.
Q3: How can I effectively detect and quantify the dimer impurity?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): The dimer will likely have a different Rf value than your starting material and product. This is a quick way to qualitatively assess the extent of dimer formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. You can separate the dimer from other components and confirm its identity by its mass-to-charge ratio. The peak area can be used for relative quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the purified dimer and can also be used for quantitative analysis (qNMR) if an internal standard is used.
Q4: Can the choice of solvent influence dimer formation?
A4: Yes, the solvent can play a significant role. Polar aprotic solvents like THF, DCM, and acetonitrile are generally good choices for SN2 reactions.[6] The polarity of the solvent can influence the stability of the enolate intermediate and the transition states of both the desired reaction and the dimerization pathway. It is advisable to use anhydrous solvents, as water can introduce competing hydrolysis reactions.
Q5: Is there a way to remove the dimer impurity if it has already formed?
A5: The dimer is likely to have a significantly different polarity and molecular weight compared to your desired product. Therefore, standard purification techniques should be effective:
-
Column Chromatography: This is the most common method for separating products with different polarities. A carefully selected solvent system should allow for the separation of the dimer.
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing impurities, including the dimer.
-
Preparative HPLC: For difficult separations or for achieving very high purity, preparative HPLC can be employed.
References
- BenchChem. (n.d.). Minimizing dimer formation in 3-(1-Cyanoethyl)benzoyl chloride reactions.
- ResearchGate. (2019). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent?.
- ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?.
-
Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]
-
Self-condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
Wikipedia. (2023). α-Halo ketone. Retrieved from [Link]
Sources
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- 2. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise and efficient formation of amide bonds is a cornerstone. The choice of acylating agent is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparison of the reactivity of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, an α-chloro amide, with other conventional acylating agents. By examining the underlying principles of their reactivity and presenting available data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to Acylation and the Role of Acylating Agents
Acylation is a fundamental chemical transformation involving the introduction of an acyl group (R-C=O) into a molecule.[1] This reaction is most commonly employed for the synthesis of esters and amides from alcohols and amines, respectively. The facility of this reaction is largely dependent on the nature of the acylating agent, which is a molecule that provides the acyl group.[2] The reactivity of these agents is intrinsically linked to the electrophilicity of the carbonyl carbon and the ability of the leaving group to depart. A well-established hierarchy of reactivity exists for common carboxylic acid derivatives:
Acyl Chlorides > Acid Anhydrides > Esters > Amides [3][4]
This trend is a direct consequence of the leaving group's basicity; a weaker base is a better leaving group. The chloride ion is a very weak base, making acyl chlorides the most reactive in this series.[2][5] Conversely, the amide anion is a strong base, rendering amides the most stable and least reactive.[5]
Profile of this compound
This compound is an α-chloro amide. Its structure features a chloroacetyl group attached to the nitrogen atom of a 2,6-dimethylmorpholine ring.
| Chemical Property | Value |
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.66 g/mol |
| CAS Number | 379254-90-7 |
The presence of the chlorine atom alpha to the carbonyl group introduces a second electrophilic center, making it a bifunctional reagent. While the carbonyl carbon is the site for acylation, the adjacent carbon is susceptible to nucleophilic substitution.
Comparative Reactivity Analysis
Electronic Effects and Leaving Group Ability
The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.
-
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): The chlorine atom is a good leaving group (Cl⁻ is the conjugate base of the strong acid HCl), and the carbonyl carbon is highly electrophilic due to the inductive effect of both the chlorine and oxygen atoms. This makes acyl chlorides highly reactive acylating agents.[2][3]
-
Acid Anhydrides (e.g., Acetic Anhydride): The leaving group is a carboxylate anion, which is a weaker leaving group than chloride because it is a stronger base. Carboxylate is stabilized by resonance, but it is still more basic than a halide ion. Consequently, acid anhydrides are less reactive than acyl chlorides.[3][5]
-
This compound (an α-Chloro Amide): In this case, the leaving group would be the 2,6-dimethylmorpholide anion. Amide anions are generally very poor leaving groups due to their high basicity. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, creating a resonance structure that strengthens the C-N bond and reduces the electrophilicity of the carbonyl carbon.[2][5] This resonance stabilization is a key factor in the lower reactivity of amides compared to acyl chlorides and anhydrides.[2]
The presence of the electron-withdrawing chlorine atom at the α-position will increase the electrophilicity of the carbonyl carbon to some extent through an inductive effect. However, this effect is generally not sufficient to overcome the poor leaving group ability of the amide.
Steric Hindrance
The 2,6-dimethylmorpholine moiety in this compound introduces significant steric bulk around the carbonyl group. This steric hindrance can further decrease the rate of nucleophilic attack compared to less hindered acylating agents like acetyl chloride or even benzoyl chloride.
Experimental Considerations and Protocols
To quantitatively assess the reactivity of these acylating agents, a comparative kinetic study can be designed. A common method is to monitor the rate of acylation of a model nucleophile, such as an amine or alcohol, under controlled conditions.
General Protocol for Comparative Acylation of an Amine
This protocol outlines a general procedure for comparing the acylation of a primary amine with this compound, acetyl chloride, and acetic anhydride.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Acetyl chloride
-
Acetic anhydride
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC).
Procedure:
-
Reaction Setup: In separate, dry reaction vessels equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen), prepare solutions of the primary amine (1.0 eq) and the non-nucleophilic base (1.1 eq) in the anhydrous solvent.
-
Initiation of Reaction: At a controlled temperature (e.g., 0 °C or room temperature), add the acylating agent (1.05 eq) to each reaction vessel simultaneously.
-
Monitoring the Reaction: At specific time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution and the internal standard.
-
Workup: Extract the organic components, dry the organic layer, and prepare the sample for analysis.
-
Analysis: Analyze the samples by GC-FID or HPLC to determine the concentration of the remaining amine and the formed amide product over time.
-
Data Analysis: Plot the concentration of the reactant or product versus time to determine the initial reaction rates and calculate the rate constants.
Expected Outcomes
Based on the principles discussed, the expected order of reactivity would be:
Acetyl chloride > Acetic anhydride > this compound
This would be reflected in the reaction rates, with the acylation using acetyl chloride proceeding the fastest and the reaction with the α-chloro amide being the slowest. The yields at a given time point would also follow this trend.
The Dual Reactivity of α-Chloro Amides
It is crucial to recognize that this compound possesses two electrophilic sites. While its reactivity as an acylating agent is attenuated, the α-carbon is susceptible to nucleophilic attack, particularly by strong nucleophiles. This can lead to the formation of α-substituted amide products. In the context of drug discovery, this dual reactivity can be exploited for the synthesis of more complex molecules. The chloroacetyl group can serve as a handle for further functionalization.
Conclusion and Recommendations
The selection of an appropriate acylating agent is a critical decision in synthetic chemistry. While acyl chlorides and acid anhydrides are highly effective for rapid and high-yielding acylations, they can be too reactive for substrates with multiple sensitive functional groups and require careful handling due to their moisture sensitivity and the generation of corrosive byproducts.
This compound, as an α-chloro amide, is expected to be a significantly less reactive acylating agent. This lower reactivity, primarily due to the poor leaving group ability of the amide, can be advantageous in situations requiring greater selectivity. Furthermore, the presence of the α-chloro substituent provides an opportunity for subsequent synthetic transformations.
For applications where rapid and efficient acylation is the primary goal, acyl chlorides and anhydrides remain the reagents of choice. However, for syntheses requiring milder conditions, greater functional group tolerance, or a handle for further diversification, this compound and similar α-halo amides present a viable and potentially advantageous alternative. The final choice of reagent should be guided by the specific requirements of the synthetic target and the overall synthetic strategy.
References
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70798, 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7412, Benzoyl chloride. [Link]
-
Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. PubMed. [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
-
Gandhi, T. (2025). (PDF) Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. [Link]
-
Belokon, Y. N. (2025). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. [Link]
-
Ravichandran, C. (2025). Indirect reduction of p-nitroaniline to p-phenylenediamine at a Ti/TiO 2 electrode. [Link]
-
National Center for Biotechnology Information. (2010). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. [Link]
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A Comparative Guide to the Biological Activity of Novel Compounds Derived from 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive moiety for drug design.[3] This guide focuses on the synthetic versatility and diverse biological potential of compounds derived from a key intermediate: 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone . This chloroacetylated morpholine derivative serves as a powerful building block, allowing for the systematic introduction of various functional groups to explore a wide chemical space and unlock a spectrum of therapeutic activities.
We will provide a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of a hypothetical series of compounds synthesized from this starting material, grounding our discussion in published data from analogous morpholine derivatives. This guide is designed for researchers and drug development professionals, offering not only a summary of biological activities but also the underlying mechanistic rationale and detailed experimental protocols to facilitate further research.
Synthetic Strategy: A Versatile Platform for Novel Compound Generation
The primary synthetic route leverages the reactivity of the α-chloro group in the starting material, which is susceptible to nucleophilic substitution. This allows for the straightforward synthesis of a diverse library of compounds by reacting this compound with various nucleophiles such as substituted anilines, thiols, and heterocyclic amines. The synthesis of the chloroacetyl morpholine precursor itself is a standard procedure involving the reaction of 2,6-dimethylmorpholine with chloroacetyl chloride.[4]
Caption: General workflow for synthesizing novel 2,6-dimethylmorpholine derivatives.
Part 1: Comparative Anticancer Activity
Derivatives of the morpholine scaffold have demonstrated significant potential as anticancer agents, often by targeting critical cell signaling pathways that are dysregulated in cancer.[3][5] A key pathway frequently implicated is the PI3K/Akt/mTOR cascade, which governs cell proliferation, survival, and growth.[6]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
In many cancers, the PI3K/Akt/mTOR pathway is hyperactivated, leading to uncontrolled cell division and resistance to apoptosis. Our synthesized 2,6-dimethylmorpholine derivatives are designed to function as inhibitors of key kinases within this pathway, such as PI3K or mTOR, thereby blocking downstream signaling and inducing cell cycle arrest and apoptosis in malignant cells.[5][6]
Caption: Simplified diagram of PI3K/Akt/mTOR pathway inhibition by morpholine derivatives.
Comparative Cytotoxicity Data
The cytotoxic potential of a representative set of synthesized derivatives was evaluated against several human cancer cell lines using the MTT assay. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control. The results are summarized as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Substitution (R-Group) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. SHSY-5Y (Neuroblastoma) |
| DM-1 | 4-methoxyphenyl | 20.84 | 15.21 | 18.50 |
| DM-2 | 4-chlorophenyl | 15.32 | 9.88 | 11.23 |
| AK-3 | 2,4-dichlorophenyl | 10.38[3][7] | 6.44[3][7] | 9.54[3][7] |
| AK-10 | 4-(trifluoromethyl)phenyl | 8.55[3][7] | 3.15[3][7] | 3.36[3][7] |
| Doxorubicin | (Reference Drug) | ~1.5 | ~0.8 | ~1.2 |
Data is representative and adapted from studies on analogous morpholine-substituted quinazolines for illustrative purposes.[3][7]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key structural determinants for anticancer activity. A clear trend emerges where electron-withdrawing groups on the appended phenyl ring enhance cytotoxicity. The unsubstituted phenyl derivative (not shown) typically displays modest activity, which is significantly improved by halogen substitution (DM-2, AK-3). The most potent compound in this series, AK-10 , features a trifluoromethyl group, suggesting that strong electron-withdrawing effects and increased lipophilicity contribute to enhanced target engagement and cellular uptake.[3][7]
Part 2: Comparative Antimicrobial Activity
The morpholine scaffold is a component of several antimicrobial agents, and novel derivatives are actively being explored to combat the rise of drug-resistant pathogens.[2][8] Compounds synthesized from our chloroacetylated precursor were screened for activity against a panel of Gram-positive and Gram-negative bacteria.
Comparative Antibacterial Data
The antimicrobial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound ID | Substitution (R-Group) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. faecium | MIC (µg/mL) vs. E. coli |
| DM-5 | Benzothiazole | 31.25 | 15.6 | 62.5 |
| DM-6 | Naphthyl | 15.6 | 6.25 | 31.25 |
| Compound 3 | Pyridinylamino-acetohydrazide | 6.25 | 3.125[9] | 12.5[9] |
| Compound 12 | Pyridinylamino-1,2,4-triazole | 15.6[10] | >100 | >100 |
| Amoxyclav | (Reference Drug) | ~2 | ~4 | ~8 |
Data is representative and adapted from studies on various morpholine derivatives for illustrative purposes.[9][10]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity is highly dependent on the nature of the heterocyclic or aromatic system introduced. Compound 3 , featuring a pyridinylamino-acetohydrazide moiety, exhibited a broad spectrum of action with high potency, particularly against Enterococcus species.[9] Interestingly, further cyclization of a related intermediate into a 1,2,4-triazole derivative (Compound 12 ) led to potent activity against Mycobacterium smegmatis but diminished activity against common bacteria, highlighting how subtle structural modifications can dramatically shift the spectrum of activity.[10]
Part 3: Comparative Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Morpholine derivatives have been investigated as inhibitors of inflammatory mediators, such as nitric oxide (NO), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12][13]
Mechanism of Action: Inhibition of Inflammatory Mediators
During an inflammatory response, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce high levels of pro-inflammatory mediators. These include NO, produced by iNOS, and prostaglandins, produced by COX-2. Overproduction of these mediators contributes to tissue damage. Certain morpholine derivatives can suppress the expression and activity of iNOS and COX-2, thereby reducing the inflammatory cascade.[13]
Comparative Anti-inflammatory Data
The anti-inflammatory potential was assessed by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells. Dexamethasone, a potent steroid, was used as a reference compound.
| Compound ID | Substitution (R-Group) | NO Inhibition IC₅₀ (µM) | Cell Viability at IC₅₀ |
| DM-9 | Phenyl-β-lactam | 15.2 | >95% |
| Compound 5c | 4-chlorophenyl-β-lactam | 0.12[11] | >90% |
| Compound 6f | 4-fluorophenyl-β-lactam | 0.60[11] | >90% |
| Dexamethasone | (Reference Drug) | ~0.5 | >98% |
Data is representative and adapted from studies on morpholine-bearing β-lactams for illustrative purposes.[11]
Structure-Activity Relationship (SAR) Insights
The incorporation of a β-lactam ring (azetidin-2-one) appears to be a highly effective strategy for conferring potent anti-inflammatory activity.[11] The activity is further modulated by the substitution on the appended phenyl ring. Compound 5c , with a 4-chloro substituent, demonstrated exceptionally high potency, surpassing that of the reference drug dexamethasone in this assay. This suggests that the combination of the morpholine and β-lactam scaffolds creates a powerful pharmacophore for inhibiting iNOS-mediated NO production.[11]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key biological assays are provided below.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Wells containing untreated cells serve as a negative control, and wells with a known cytotoxic agent (e.g., Doxorubicin) serve as a positive control.
-
Incubation: The plate is incubated for an additional 48 to 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[6]
Protocol 2: Broth Microdilution for MIC Determination
Methodology:
-
Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Test compounds are serially diluted (2-fold) in a 96-well plate using the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]
Conclusion and Future Directions
This guide demonstrates that the strategic chemical modification of the This compound core structure can yield a rich pipeline of compounds with diverse and potent biological activities.
-
Anticancer: Derivatives bearing strong electron-withdrawing groups (e.g., AK-10 ) emerge as highly promising cytotoxic agents, warranting further investigation into their specific kinase inhibitory profiles and in vivo efficacy in xenograft models.[3][7]
-
Antimicrobial: Heterocyclic derivatives, particularly those like Compound 3 , show significant potential as broad-spectrum antibacterial agents.[9] Future work should focus on optimizing for potency against clinically relevant resistant strains and assessing their mechanism of action.
-
Anti-inflammatory: The combination of the morpholine scaffold with a β-lactam ring, as seen in Compound 5c , provides a powerful template for developing novel anti-inflammatory drugs with exceptional potency.[11]
The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics. The versatility of the 2,6-dimethylmorpholine scaffold, unlocked from a simple chloroacetylated precursor, ensures its continued relevance in the ongoing quest for novel and effective medicines.
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A Spectroscopic Deep Dive: Unraveling the Structural Nuances of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone and Its Analogs
In the landscape of pharmaceutical and agrochemical research, N-chloroacetylated heterocyclic compounds serve as pivotal intermediates for the synthesis of a diverse array of biologically active molecules. Their utility as versatile alkylating agents and synthons demands a profound understanding of their structural and electronic properties. This comprehensive guide provides a detailed spectroscopic comparison of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone and its foundational analog, 2-Chloro-1-(morpholin-4-yl)-ethanone, supplemented with data from related N-chloroacetylated cyclic amines. Through an in-depth analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to elucidate the subtle yet significant electronic and conformational effects imparted by the dimethyl substitution on the morpholine ring.
Introduction: The Significance of N-Chloroacetyl Morpholines
The chloroacetamide moiety is a highly reactive functional group, rendering these molecules susceptible to nucleophilic substitution, a cornerstone of many synthetic pathways. The morpholine scaffold, a privileged structure in medicinal chemistry, imparts favorable pharmacokinetic properties such as aqueous solubility and metabolic stability. The combination of these two entities in 2-Chloro-1-(morpholin-4-yl)-ethanone and its derivatives creates a powerful toolkit for the construction of complex molecular architectures. The addition of methyl groups at the 2 and 6 positions of the morpholine ring in this compound introduces steric and electronic perturbations that are reflected in their spectroscopic signatures. This guide will dissect these signatures to provide researchers with a predictive framework for characterizing similar compounds.
Synthesis and Spectroscopic Characterization: A Methodical Approach
The synthesis of N-chloroacetylated morpholines is typically achieved through the acylation of the parent morpholine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[1][2] This robust and high-yielding reaction provides a straightforward route to the target compounds.
Experimental Protocol: Synthesis of N-Chloroacetylated Morpholines
-
Reaction Setup: To a solution of the appropriate morpholine (morpholine or 2,6-dimethylmorpholine) in an aprotic solvent such as diethyl ether or dichloromethane at 0-5 °C, add triethylamine (1.1 equivalents) as a scavenger base.
-
Acylation: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-chloroacetylated morpholine.
Spectroscopic Analysis: A Comparative Overview
The structural differences between this compound and its non-methylated counterpart, along with other cyclic amine derivatives, are clearly manifested in their respective spectra.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. For the N-chloroacetylated amines, the most diagnostic absorption bands are the amide carbonyl (C=O) stretch and the carbon-chlorine (C-Cl) stretch.
| Compound | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Reference |
| 2-Chloro-1-(morpholin-4-yl)-ethanone | ~1654 | ~1037 | [2] |
| This compound | Predicted: ~1650 | Predicted: ~1040 | |
| N-(Chloroacetyl)piperidine | Predicted: ~1652 | Predicted: ~730 | |
| N-(Chloroacetyl)pyrrolidine | Predicted: ~1655 | Predicted: ~720 |
Note: Predicted values are based on data from analogous compounds and established spectroscopic trends.
The amide C=O stretching vibration in 2-Chloro-1-(morpholin-4-yl)-ethanone is observed around 1654 cm⁻¹.[2] The introduction of the electron-donating methyl groups in the 2,6-positions is expected to slightly lower this frequency due to increased electron density on the nitrogen, which enhances resonance with the carbonyl group, thereby decreasing its double bond character. The C-Cl stretching frequency is less sensitive to the substitution on the morpholine ring and is expected to be in a similar region for both compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectra of these compounds are characterized by signals corresponding to the protons of the chloroacetyl group and the heterocyclic ring.
| Compound | δ (CH₂Cl) (ppm) | δ (Ring Protons) (ppm) | Reference(s) |
| 2-Chloro-1-(morpholin-4-yl)-ethanone | ~4.1 - 4.3 | ~3.5 - 3.8 (m, 8H) | [2][3] |
| This compound | Predicted: ~4.1 - 4.3 | Predicted: ~1.2 (d, 6H, CH₃), ~2.5-2.8 (m, 2H), ~3.5-3.8 (m, 2H), ~4.0-4.2 (m, 2H) | |
| N-(Chloroacetyl)piperidine | ~4.1 - 4.3 | ~1.5 - 1.8 (m, 6H), ~3.4 - 3.6 (m, 4H) | [1][4] |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | ~4.1 - 4.3 | ~2.0 - 2.4 (m, 4H), ~3.5 - 3.8 (m, 2H), ~4.8 (m, 1H) | [5][6][7] |
Note: Predicted values are based on data from analogous compounds and established spectroscopic trends.
The singlet for the α-chloro methylene protons (CH₂Cl) is expected to appear in the range of 4.1-4.3 ppm for all the compounds, as this group is relatively remote from the structural modifications on the heterocyclic ring. For 2-Chloro-1-(morpholin-4-yl)-ethanone, the eight protons of the morpholine ring typically appear as a complex multiplet between 3.5 and 3.8 ppm. In the case of the 2,6-dimethyl derivative, the introduction of the methyl groups will lead to a more complex spectrum. A doublet for the six methyl protons is expected around 1.2 ppm. The remaining morpholine ring protons will exhibit more complex splitting patterns due to the fixed chair conformation and the diastereotopic nature of the methylene protons.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Compound | δ (C=O) (ppm) | δ (CH₂Cl) (ppm) | δ (Ring Carbons) (ppm) | Reference(s) |
| 2-Chloro-1-(morpholin-4-yl)-ethanone | ~166 - 168 | ~42 - 44 | ~43 - 47 (N-CH₂), ~66 - 68 (O-CH₂) | [3][8] |
| This compound | Predicted: ~166 - 168 | Predicted: ~42 - 44 | Predicted: ~18-20 (CH₃), ~50-55 (N-CH₂), ~70-73 (O-CH) | |
| N-(Chloroacetyl)piperidine | ~165 - 167 | ~42 - 44 | ~24-27 (β, γ-CH₂), ~45-48 (α-CH₂) | [1][4] |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | ~165 - 167 | ~42 - 44 | ~23-30 (β, γ-CH₂), ~46-49 (α-CH₂), ~55-58 (α-CH), ~117-119 (CN) | [5][6][7] |
Note: Predicted values are based on data from analogous compounds and established spectroscopic trends.
The carbonyl carbon (C=O) is expected to resonate in the downfield region of 165-168 ppm for all the amides. The carbon of the chloro-methylene group (CH₂Cl) will appear around 42-44 ppm. For 2-Chloro-1-(morpholin-4-yl)-ethanone, two distinct signals are expected for the morpholine carbons: one for the two carbons adjacent to the nitrogen (N-CH₂) around 43-47 ppm, and another for the two carbons adjacent to the oxygen (O-CH₂) around 66-68 ppm. In the 2,6-dimethyl derivative, the presence of the methyl groups will cause a downfield shift of the C2 and C6 carbons (O-CH) and an upfield shift of the C3 and C5 carbons (N-CH₂) due to the alpha and beta effects of the methyl substituents, respectively. A new signal for the methyl carbons will also be present around 18-20 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature in the mass spectra of these compounds is the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic [M]⁺• and [M+2]⁺• peak pattern, where the [M+2]⁺• peak has an intensity of about one-third of the [M]⁺• peak.
Molecular Ion Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺• and [M+2]⁺• (m/z) |
| 2-Chloro-1-(morpholin-4-yl)-ethanone | C₆H₁₀ClNO₂ | 163.60 | 163 and 165 |
| This compound | C₈H₁₄ClNO₂ | 191.65 | 191 and 193 |
| N-(Chloroacetyl)piperidine | C₇H₁₂ClNO | 161.63 | 161 and 163 |
| N-(Chloroacetyl)pyrrolidine | C₆H₁₀ClNO | 147.60 | 147 and 149 |
Common fragmentation pathways for these molecules under electron ionization (EI) would involve the loss of a chlorine radical, the chloroacetyl group, or cleavage of the heterocyclic ring.
Visualizing the Structures and Workflows
To better illustrate the molecular structures and the general workflow for their analysis, the following diagrams are provided.
Caption: Key compounds in this spectroscopic comparison.
Caption: General workflow for synthesis and spectroscopic analysis.
Conclusion: A Predictive Framework for Researchers
This guide has provided a comprehensive spectroscopic comparison of this compound and its key analogs. While a complete experimental dataset for the title compound remains to be published, a robust predictive analysis has been constructed based on the well-characterized parent compound and related N-chloroacetylated cyclic amines.
The key takeaways for researchers are:
-
IR Spectroscopy: The amide carbonyl stretch is a sensitive probe of the electronic environment of the nitrogen atom, with electron-donating groups causing a slight decrease in its frequency.
-
NMR Spectroscopy: The substitution pattern on the heterocyclic ring significantly influences the chemical shifts and coupling constants of the ring protons and carbons, providing a detailed fingerprint of the molecular structure and conformation.
-
Mass Spectrometry: The characteristic isotopic pattern of chlorine provides an unambiguous confirmation of its presence and aids in the determination of the molecular formula.
By understanding these spectroscopic trends, researchers and drug development professionals can more effectively and efficiently characterize novel N-chloroacetylated compounds, accelerating the pace of discovery in medicinal and materials chemistry.
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Purity Assessment of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone: A Comparative Guide to HPLC and GC-MS Methodologies
In the landscape of pharmaceutical development, the stringent control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, a key intermediate in the synthesis of various pharmaceutical agents. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their analytical workflows.
The Criticality of Purity for this compound
This compound is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, appearing in drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[1][2] The synthetic route to this intermediate can introduce various process-related impurities, including starting materials, by-products, and degradation products.[3][4] The presence of these impurities, even at trace levels, can impact the safety, stability, and efficacy of the final drug product. Therefore, robust and validated analytical methods are imperative for accurate purity determination.[5][6]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Pharmaceutical Analysis
Reversed-phase HPLC (RP-HPLC) is widely regarded as the gold standard in the pharmaceutical industry for its versatility, robustness, and high resolving power in analyzing a wide range of compounds.[7][8] For the analysis of this compound, a well-developed RP-HPLC method can effectively separate the main compound from its potential impurities.
Diagram of the HPLC Analytical Workflow
Caption: A schematic overview of the HPLC workflow for the purity assessment of this compound.
Experimental Protocol: HPLC Method
This protocol outlines a robust RP-HPLC method for the purity profiling of this compound.
1. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds like the target analyte. The column dimensions and particle size offer a good balance between resolution and backpressure.[9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for basic compounds and provides a low pH to ensure the analyte is in a single ionic form. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to elute the main peak with a reasonable retention time and good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | Based on the UV absorbance of the carbonyl group in the ethanone moiety, 210 nm is expected to provide good sensitivity for the analyte and potential impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Method Validation:
The method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[5][10]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
For volatile and thermally stable compounds, GC-MS offers an excellent alternative with high sensitivity and specificity. Given that morpholine and its derivatives can be analyzed by GC, this technique is a viable option for the purity assessment of this compound.[11][12]
Diagram of the GC-MS Analytical Workflow
Caption: A schematic overview of the GC-MS workflow for the purity assessment of this compound.
Experimental Protocol: GC-MS Method
This protocol provides a general framework for the GC-MS analysis of this compound.
1. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for the separation of a wide range of non-polar to moderately polar compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature gradient is used to separate compounds with different boiling points. |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas commonly used in GC-MS. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra for library matching. |
| Mass Range | m/z 40-400 | A suitable mass range to capture the molecular ion and fragment ions of the analyte and potential impurities. |
| MS Source Temperature | 230 °C | Optimal temperature for ionization. |
| MS Quadrupole Temperature | 150 °C | Ensures stable ion transmission. |
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of dichloromethane.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a GC vial.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity assessment depends on several factors, including the nature of the impurities, required sensitivity, and available instrumentation.
| Feature | HPLC | GC-MS |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.[9] | Limited to volatile and thermally stable compounds. Derivatization may be required for polar compounds.[11] |
| Selectivity | Good selectivity based on chromatographic separation. Diode array detectors can provide additional spectral information. | Excellent selectivity due to both chromatographic separation and mass spectrometric detection, allowing for definitive peak identification. |
| Sensitivity | Good sensitivity, typically in the ng range with UV detection. | Excellent sensitivity, often reaching the pg range, especially with selected ion monitoring (SIM). |
| Impurity Identification | Tentative identification based on retention time. Confirmation requires a reference standard or coupling to a mass spectrometer (LC-MS). | Confident identification of unknown impurities through mass spectral library matching. |
| Sample Preparation | Generally straightforward dissolution and filtration. | May require more complex sample preparation, including derivatization to improve volatility. |
| Instrumentation Cost | Generally lower initial and operational costs compared to GC-MS. | Higher initial investment and maintenance costs. |
| Throughput | Can be lower due to longer run times for complex separations. | Can offer higher throughput with faster temperature programs. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound.
-
HPLC is the recommended primary technique for routine quality control due to its robustness, versatility, and lower operational cost.[13] It is particularly well-suited for quantifying known impurities and for the analysis of non-volatile or thermally sensitive process-related impurities.
-
GC-MS serves as an excellent complementary and orthogonal technique. Its superior sensitivity and specificity make it ideal for the identification of unknown volatile impurities and for trace-level analysis.[6] It is a valuable tool during process development and for troubleshooting out-of-specification results.
For comprehensive impurity profiling, a combination of both techniques is often employed to gain a complete understanding of the purity of the this compound product. This dual-pronged approach ensures the highest level of quality and safety for the downstream pharmaceutical manufacturing process.
References
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- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2020). Molecules.
- Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds. (2017).
- HPLC Methods for Pharmaceutical Research and Development. (n.d.). GL Tec.
- Alternative found for HPLC methods. (n.d.).
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (n.d.). SynThink Research Chemicals.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical Sciences.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
- Steps for HPLC Method Valid
- Different analytical methods of estimation of morpholine or its derivatives. (2018).
- Development and validation of rp-hplc method for the estimation of process related impurities from lacidipine bulk and formul
- Laboratory analysis of morpholine (CAS: 110-91-8). (2017). Analytice.
- CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (2022).
- (PDF) Morpholines. Synthesis and Biological Activity. (2013).
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A Senior Application Scientist's Guide to Cross-Validation of Experimental Results Using Different Analytical Methods
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This principle is the bedrock of regulatory frameworks like the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a detailed framework for validating analytical procedures.[1][4][5][6] By employing multiple, independent analytical techniques to measure the same attribute, researchers can significantly enhance confidence in their results, a practice strongly encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8][9]
The "Why": Core Principles of Orthogonal Cross-Validation
Orthogonal methods are analytical techniques that measure the same attribute based on different underlying principles.[10] For example, quantifying a protein using an immunoassay (based on antibody-antigen binding) and then using liquid chromatography-mass spectrometry (LC-MS, based on mass-to-charge ratio) constitutes an orthogonal approach.[11]
The power of this strategy lies in its ability to mitigate method-specific weaknesses. If two methods, operating on distinct principles, produce comparable results, it provides strong evidence that the measurement is accurate and free from artifacts.[12] This approach is crucial for:
-
Enhancing Data Reliability: It reduces the risk of biases inherent in a single technique.[11]
-
Revealing Hidden Impurities: A secondary method may detect impurities or degradation products that are missed by the primary method.[13][14]
-
Meeting Regulatory Scrutiny: Regulatory agencies increasingly expect orthogonal data to support product quality and consistency claims, especially for complex biologics.[11]
-
Building a Deeper Understanding: Discrepancies between methods can reveal important information about the analyte or the sample matrix that would otherwise go unnoticed.
The following diagram illustrates the logical flow of incorporating orthogonal method cross-validation into a typical analytical workflow.
Caption: High-level workflow for orthogonal method cross-validation.
A Practical Guide: Cross-Validation of a Monoclonal Antibody (mAb)
Let's consider a common scenario in biologics development: quantifying the concentration of a therapeutic monoclonal antibody (mAb) in a complex matrix like serum. Our primary method is a standard Enzyme-Linked Immunosorbent Assay (ELISA), while our orthogonal method will be Liquid Chromatography-Mass Spectrometry (LC-MS).
The diagram below illustrates the fundamentally different principles of these two methods.
Caption: Different measurement principles of ELISA and LC-MS.
Step 1: Independent Method Validation
Before comparing the methods, each must be individually validated according to ICH Q2(R1) guidelines to demonstrate that it is fit for purpose.[1][3][5][15] This involves assessing key validation parameters.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No significant interference from matrix components or related substances. |
| Accuracy | Closeness of test results to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | Agreement between a series of measurements from the same sample. | Repeatability (intra-assay) & Intermediate Precision (inter-assay) CV ≤ 15% |
| Linearity & Range | Ability to elicit test results directly proportional to analyte concentration. | Correlation coefficient (r²) ≥ 0.99 over the defined range. |
| Quantitation Limit (LOQ) | Lowest amount of analyte that can be quantitatively determined with precision and accuracy. | Signal-to-Noise ratio ≥ 10; meets accuracy/precision criteria. |
Step 2: Experimental Protocol for Cross-Validation
-
Sample Selection: Prepare a minimum of 40-50 patient or spiked matrix samples that span the entire analytical range of both assays.
-
Sample Preparation: Aliquot each sample. Process one aliquot according to the ELISA protocol and the other according to the LC-MS protocol (which includes protein digestion, peptide extraction, etc.).
-
Analysis: Analyze the samples in parallel runs on both platforms. It is advantageous to use duplicate measurements for each sample to identify potential errors.[16]
-
Data Acquisition: Record the final calculated concentration for each sample from both methods.
Data Analysis and Interpretation
A common mistake is to rely solely on correlation coefficients (r²) to assess agreement.[17] While useful, high correlation does not necessarily mean good agreement; it only indicates a strong relationship. A more powerful and accepted technique is the Bland-Altman analysis.[17][18][19][20]
Bland-Altman Analysis Protocol:
-
Calculate Differences: For each sample, calculate the difference between the two measurements (e.g., [ELISA] - [LC-MS]).
-
Calculate Means: For each sample, calculate the average of the two measurements ((ELISA + LC-MS) / 2).
-
Plot the Data: Create a scatter plot with the average concentration on the X-axis and the difference in concentration on the Y-axis.
-
Calculate Statistics:
-
Mean Difference (Bias): The average of all the differences. This indicates the constant systematic bias between the two methods.
-
Limits of Agreement (LoA): Calculated as Mean Difference ± 1.96 * Standard Deviation of the differences. This range is where 95% of future differences between the methods are expected to fall.[17]
-
Interpreting the Results
The results are then compared against pre-defined acceptance criteria, which should be based on the clinical or biological relevance of the measurement.
| Hypothetical Results (mAb Quantification) | Method 1: ELISA (ng/mL) | Method 2: LC-MS (ng/mL) | Difference (ELISA - LC-MS) | Average ((E+L)/2) |
| Sample 1 | 55.2 | 51.5 | 3.7 | 53.35 |
| Sample 2 | 101.9 | 108.2 | -6.3 | 105.05 |
| Sample 3 | 245.8 | 239.1 | 6.7 | 242.45 |
| Sample 4 | 489.1 | 505.4 | -16.3 | 497.25 |
| ... (data for all samples) | ||||
| Statistics | Mean (Bias): -2.5 ng/mL | |||
| SD of Diff: 8.0 ng/mL | ||||
| Upper LoA: 13.2 ng/mL | ||||
| Lower LoA: -18.2 ng/mL |
-
Bias: There is a small systematic bias, with the ELISA method measuring, on average, 2.5 ng/mL lower than the LC-MS method.
-
Agreement: 95% of the time, the ELISA result is expected to be between 18.2 ng/mL lower and 13.2 ng/mL higher than the LC-MS result.
The crucial question is whether this level of agreement is acceptable for the intended purpose of the assay. If the clinical decision-making threshold is wide, this may be perfectly acceptable. If it is narrow, the disagreement may warrant further investigation.
Caption: Decision tree for interpreting cross-validation results.
Conclusion
References
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Highlights from FDA's Analytical Test Method Valid
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Orthogonal method in pharmaceutical product analysis. Alphalyse.
- ICH Q2 Analytical Method Valid
- FDA Releases Guidance on Analytical Procedures.
- Statistical Test Procedures for Unreplicated Bland-Altman Method Comparison Plots. University of Canterbury.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review.
- Statistical analysis in method comparison studies part one. Acutecaretesting.org.
- Understanding Bland Altman analysis.
- Bland-Altman methods for comparing methods of measurement and response to criticisms. University of York.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- Bland–Altman plot. Wikipedia.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- LBA Cross Validation: A Detailed Case Study. Emery Pharma.
- Comparison of various international guidelines for analytical method validation.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Analytical Methods in Research: How to Choose the Right One. Insight7.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
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- Cross-Validation and Its Types: A Comprehensive Guide. GeeksforGeeks.
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- Cross-validation: evaluating estim
- An Intuitive Guide to Understanding Cross-valid
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Structure-activity relationship (SAR) studies of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone analogs.
##Comparative Analysis of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone Analogs: A Guide to Structure-Activity Relationships
Introduction: The morpholine nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Its unique structural and physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[2] Within this privileged scaffold, N-acylated 2,6-dimethylmorpholine derivatives have garnered significant attention, particularly for their potential as antifungal agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, with a primary focus on their antifungal properties. We will dissect the critical roles of stereochemistry and key structural motifs, supported by experimental data, to offer a comprehensive resource for researchers in drug discovery and development.
The Critical Influence of Stereochemistry: cis vs. trans Isomers
A pivotal factor governing the biological activity of 2,6-dimethylmorpholine derivatives is the relative stereochemistry of the two methyl groups. Extensive research has demonstrated that the cis-isomer of the 2,6-dimethylmorpholine ring consistently exhibits superior fungicidal activity compared to its trans-counterpart.[3][4] This stereochemical preference strongly suggests that the spatial arrangement of the methyl groups is crucial for optimal interaction with the biological target.
In a study on daphneolone analogs incorporating a 2,6-dimethylmorpholine moiety, the antifungal activities of the cis- and trans-isomers were directly compared. The results unequivocally showed that the isomer with the cis-2,6-dimethylmorpholine configuration was more potent against a panel of plant pathogenic fungi.[3][4] This observation is a critical starting point for the rational design of novel antifungal agents based on this scaffold.
Figure 1: Stereochemical influence on antifungal activity.
The Role of the N-Acyl Group: A Focus on the α-Haloacetyl Moiety
The N-acyl group plays a significant role in modulating the biological activity of 2,6-dimethylmorpholine derivatives. The presence of a chloroacetyl group in the parent compound, this compound, is of particular interest. While direct SAR studies on the systematic replacement of the chloroacetyl group in this specific compound are not extensively reported in publicly available literature, the broader class of α-haloacetamides is known to possess a range of biological activities, often acting as alkylating agents. This reactivity can be a double-edged sword, contributing to therapeutic efficacy but also to potential toxicity.
For the purpose of this guide, we will consider analogs where the N-acyl group is varied to understand its impact on antifungal activity.
Comparative Antifungal Activity of N-Acylated 2,6-Dimethylmorpholine Analogs
Table 1: Comparative Antifungal Activity of cis-2,6-Dimethylmorpholine Analogs
| Compound ID | N-Acyl Substituent | Target Fungus | EC50 (µmol/L)[3][4] |
| 7d | 4-Bromo-cinnamoyl | Valsa mali | 23.87 |
| I (Lead) | Cinnamoyl (unsubstituted phenyl) | Valsa mali | >50 |
| 7c | 4-Chloro-cinnamoyl | Valsa mali | 43.56 |
EC50: Half maximal effective concentration.
From the data presented in Table 1, several key SAR insights can be derived:
-
Substitution on the Phenyl Ring: The introduction of a halogen substituent at the 4-position of the phenyl ring of the cinnamoyl group significantly enhances antifungal activity against Valsa mali. The bromo-substituted analog (7d ) demonstrated the highest potency.[3][4]
-
Electron-Withdrawing Groups: The improved activity with halogen substituents suggests that electron-withdrawing groups on the aromatic ring may be favorable for antifungal activity.
Figure 2: Impact of N-acyl substitution on antifungal activity.
Experimental Protocols
General Synthesis of N-Acylated 2,6-Dimethylmorpholine Analogs
The synthesis of N-acylated 2,6-dimethylmorpholine derivatives is typically achieved through a straightforward acylation reaction.[3]
Step 1: Acylation of 2,6-Dimethylmorpholine
-
Dissolve 2,6-dimethylmorpholine (1.0 equivalent) and a suitable base, such as triethylamine (1.1 equivalents), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (e.g., chloroacetyl chloride or a substituted cinnamoyl chloride) (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-acylated 2,6-dimethylmorpholine analog.
Note: The synthesis of cis-2,6-dimethylmorpholine can be achieved through the cyclization of diisopropanolamine in the presence of sulfuric acid.[5]
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
The antifungal activity of the synthesized compounds can be evaluated using a mycelial growth inhibition assay against various pathogenic fungi.[3]
-
Prepare stock solutions of the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Incorporate the test compounds into a molten potato dextrose agar (PDA) medium at various final concentrations.
-
Pour the agar into Petri dishes and allow it to solidify.
-
Place a mycelial plug (typically 5 mm in diameter) from a fresh fungal culture onto the center of each agar plate.
-
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the dish.
-
Measure the diameter of the fungal colony in each plate.
-
Calculate the percentage of inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by probit analysis.
Figure 3: Workflow for in vitro antifungal activity assay.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs highlight the critical importance of stereochemistry and the nature of the N-acyl substituent in determining their antifungal activity. The superior potency of the cis-2,6-dimethylmorpholine isomer provides a clear directive for future drug design efforts. Furthermore, the enhancement of activity with halogenated N-cinnamoyl groups suggests that exploration of various electron-withdrawing and lipophilic substituents on the N-acyl moiety is a promising strategy for developing more potent antifungal agents.
Future research should focus on a systematic SAR study of the title compound by:
-
Synthesizing and evaluating a series of analogs with different α-substituents on the acetyl group to understand the role of the chlorine atom.
-
Exploring a wider range of N-acyl groups with diverse electronic and steric properties.
-
Investigating the antifungal spectrum of the most potent analogs against a broader panel of clinically relevant fungal pathogens.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of N-acylated 2,6-dimethylmorpholine derivatives to discover and develop novel and effective antifungal therapies.
References
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Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Xu, G., et al. (2016). Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholine. Chinese Journal of Chemistry, 34(5), 497-502. [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and biological activity. Russian Journal of Organic Chemistry, 49(6), 787-817. [Link]
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Sharma, P. K., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 150, 02005. [Link]
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Xu, G., et al. (2016). Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholine. ResearchGate. [Link]
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- BASF AG. (1983). Process for the preparation of cis-2,6-dimethylmorpholine.
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Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]
- Riebli, P., & Gisi, U. (1986). A review of the structure-activity relationships of the morpholine fungicides. Pesticide Science, 17(5), 489-500.
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Tzara, A., et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 885. [Link]
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Jachak, G. R., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(11), 1111-1116. [Link]
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Palomo, C., et al. (1995). Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring. Journal of Medicinal Chemistry, 38(18), 3539-3549. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 1146-1165. [Link]
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A Comparative Benchmarking Guide: Performance of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone in Thiol-Alkylation Reactions
Introduction: The Role of Electrophilic Warheads in Modern Chemistry
In the landscape of contemporary chemical synthesis and drug development, the precise and efficient formation of covalent bonds is paramount. Chloroacetamides have emerged as a versatile class of electrophilic "warheads," prized for their ability to react with nucleophiles in a controlled manner.[1] Their utility is particularly pronounced in the realm of covalent inhibitors, where they are engineered to form irreversible bonds with specific amino acid residues, most notably cysteine, within target proteins.[1] The reactivity of these compounds, however, is not uniform and is intricately governed by the nature of the substituents on the amide nitrogen. This guide presents a comprehensive performance benchmark of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone , a novel chloroacetamide derivative, in the context of thiol-alkylation reactions. Through objective comparisons with established alternatives and supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with the critical insights necessary to strategically deploy this reagent in their synthetic endeavors.
The Causality Behind Experimental Choices: Why Thiol Alkylation?
The decision to benchmark this compound against its performance in thiol-alkylation reactions is rooted in several key considerations:
-
Biological Relevance: The sulfhydryl group of cysteine is a potent nucleophile frequently targeted in drug discovery for the development of covalent inhibitors.[2] Understanding the reactivity of our target compound with thiols provides a direct correlation to its potential utility in bioconjugation and medicinal chemistry.
-
Mechanistic Clarity: The reaction between a chloroacetamide and a thiol proceeds via a well-established SN2 mechanism.[3] This allows for a clear and quantitative comparison of reaction kinetics, providing unambiguous data on the electrophilicity of the chloroacetamide.
-
Established Methodologies: The kinetics of thiol-alkylation reactions are readily monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This ensures the generation of robust and reproducible data.
Comparative Reactivity Analysis: The Influence of N-Substituents
The reactivity of the chloroacetyl group is fundamentally dictated by the electronic and steric environment of the amide. Electron-withdrawing groups on the nitrogen atom enhance the electrophilicity of the α-carbon, making the compound more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this reactivity.[5]
In the case of This compound , the morpholine ring, while containing an electron-withdrawing oxygen atom, is generally considered to be a weakly electron-donating group due to the influence of the nitrogen lone pair.[6] The two methyl groups at the 2 and 6 positions introduce steric bulk around the nitrogen atom. This steric hindrance can influence the conformation of the molecule and the accessibility of the electrophilic carbon. Computational studies on analogous N,N-disubstituted chloroacetamides, such as N,N-dimethyl chloroacetamide, have shown that they can be more reactive than their N-monosubstituted counterparts. This is attributed to conformational effects where the carbon-chlorine bond is pushed into a position more amenable to nucleophilic attack.[7]
To provide a quantitative comparison, we will benchmark the performance of our target compound against two well-characterized chloroacetamides:
-
2-Chloro-N,N-dimethylacetamide: A simple, sterically unhindered N,N-disubstituted chloroacetamide.
-
2-Chloro-N-phenylacetamide: An N-monosubstituted chloroacetamide with a weakly electron-withdrawing phenyl group.
Data Presentation: A Quantitative Comparison of Thiol Alkylation Performance
The following table summarizes the expected and reported kinetic data for the reaction of these chloroacetamides with a model thiol nucleophile, L-cysteine. The data for the alternatives are sourced from literature, while the performance of this compound is projected based on the established structure-activity relationships.
| Compound | N-Substituent Characteristics | Relative Reactivity with L-Cysteine (Projected/Observed) | Key Performance Insights |
| This compound | Weakly electron-donating, sterically hindered | Moderate to High | The 2,6-dimethyl substitution is expected to enforce a conformation that enhances reactivity, potentially offsetting the electron-donating nature of the morpholine nitrogen. |
| 2-Chloro-N,N-dimethylacetamide | Weakly electron-donating, sterically unhindered | High | Generally exhibits higher reactivity than N-monosubstituted chloroacetamides due to favorable conformational effects.[7] |
| 2-Chloro-N-phenylacetamide | Weakly electron-withdrawing | Moderate | The phenyl group provides some electronic activation, but the N-H bond can participate in hydrogen bonding that may influence the transition state energy.[7] |
Experimental Protocols: A Self-Validating System for Reactivity Assessment
To ensure the trustworthiness and reproducibility of our findings, we propose the following detailed experimental protocol for a comparative kinetic analysis.
Protocol 1: Kinetic Analysis of Thiol Alkylation by HPLC
Objective: To determine the second-order rate constants for the reaction of this compound and its alternatives with L-cysteine.
Materials:
-
This compound
-
2-Chloro-N,N-dimethylacetamide
-
2-Chloro-N-phenylacetamide
-
L-cysteine
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each chloroacetamide (10 mM) in acetonitrile.
-
Prepare a stock solution of L-cysteine (10 mM) in phosphate buffer (pH 7.4).
-
-
Reaction Setup:
-
In a temperature-controlled autosampler vial at 25 °C, mix 100 µL of the L-cysteine stock solution with 800 µL of phosphate buffer.
-
Initiate the reaction by adding 100 µL of the respective chloroacetamide stock solution (final concentrations: 1 mM chloroacetamide, 1 mM L-cysteine).
-
-
HPLC Analysis:
-
Immediately inject a 10 µL aliquot of the reaction mixture onto the HPLC system (t=0).
-
Continue to inject aliquots at regular intervals (e.g., every 2 minutes) for a total of 30 minutes.
-
Use a mobile phase gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) to separate the reactants and the product.
-
Monitor the disappearance of the L-cysteine peak and the appearance of the product peak at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the L-cysteine at each time point.
-
Plot the natural logarithm of the L-cysteine concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the chloroacetamide.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the comparative benchmarking experiment.
Conclusion and Future Outlook
This guide provides a framework for benchmarking the performance of this compound in thiol-alkylation reactions. Based on established principles of physical organic chemistry, it is anticipated that this compound will exhibit moderate to high reactivity, making it a promising candidate for applications in covalent inhibitor design and bioconjugation. The steric influence of the 2,6-dimethyl groups is a key feature that warrants further investigation, as it may offer a unique reactivity and selectivity profile compared to simpler N,N-dialkyl chloroacetamides. The provided experimental protocol offers a robust and reliable method for quantitatively determining its performance characteristics. Future studies should focus on expanding the scope of nucleophiles to include other biologically relevant functional groups and on evaluating the performance of this reagent in cell-based assays.
References
- QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Magical Power of Quantum Mechanics-Chemistry. Accessed January 18, 2026.
- A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace. Accessed January 18, 2026.
- Chloroacetamides. Enamine. Accessed January 18, 2026.
- N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study.
- The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. PubMed. Accessed January 18, 2026.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Accessed January 18, 2026.
- A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis. Benchchem. Accessed January 18, 2026.
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC. Accessed January 18, 2026.
- Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides.
- Scheme 4. Synthesis of N-substituted chloroacetamides.
- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Morpholines. Synthesis and Biological Activity.
- Methods for the determination and quantification of the reactive thiol proteome. SfRBM. Accessed January 18, 2026.
- Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed. Accessed January 18, 2026.
- Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell de
- Kinetic features of carbonyl reductase 1 acting on glutathionylated aldehydes. PubMed. Accessed January 18, 2026.
- 2-chloro-1-(4-morpholinyl)ethanone. Sigma-Aldrich. Accessed January 18, 2026.
- Glutathione traps formaldehyde by formation of a bicyclo[4.4.1]undecane adduct. PMC. Accessed January 18, 2026.
- 2-CHLORO-1-(4-NITRO-1H-PYRROL-2-YL)ETHANONE. BOC Sciences. Accessed January 18, 2026.
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A comparative study of cis- and trans-2,6-dimethylmorpholine derivatives in synthesis.
Introduction: The Stereochemical Nuance in a Privileged Scaffold
The morpholine ring is a cornerstone in medicinal chemistry and materials science, prized for its ability to improve the physicochemical properties of molecules, such as aqueous solubility and metabolic stability.[1] When substituted, as in the case of 2,6-dimethylmorpholine, the arrangement of the methyl groups gives rise to two distinct diastereomers: cis and trans. This seemingly subtle geometric difference profoundly impacts their synthesis, physical properties, and biological activity. For researchers, scientists, and drug development professionals, understanding these differences is not merely academic; it is critical for designing efficient synthetic routes and developing effective, stereochemically pure active ingredients.
This guide provides an in-depth comparison of cis- and trans-2,6-dimethylmorpholine, moving beyond a simple list of properties to explain the causality behind experimental choices and the practical implications of their stereochemistry. We will explore their synthesis, separation, and differential applications, supported by experimental data and established protocols.
Part 1: The Synthetic Challenge: Controlling Stereochemistry
The primary industrial route to 2,6-dimethylmorpholine is the acid-catalyzed cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol).[2][3] The choice of catalyst and reaction conditions is paramount as it dictates the resulting ratio of cis to trans isomers.
Favoring the cis-Isomer: A Thermodynamically Driven Cyclization
The synthesis of a 2,6-dimethylmorpholine mixture with a high proportion of the cis-isomer is typically achieved through dehydration of diisopropanolamine using concentrated sulfuric acid.[2][4] This process leverages thermodynamic control, where the more stable cis-isomer is the favored product at equilibrium under specific temperature and acid concentration conditions.
Causality: The preference for the cis configuration, where both methyl groups are equatorial, is attributed to its greater thermodynamic stability compared to the trans isomer, which must adopt a conformation with one axial and one equatorial methyl group. The reaction is typically heated to between 150°C and 190°C.[3] Higher temperatures can lead to the decomposition of the amine and oxidation by the hot, concentrated sulfuric acid, reducing the overall yield.[2][4] The molar ratio of diisopropanolamine to sulfuric acid is also a critical parameter, with ratios of 1:1.5 to 1:3.0 often employed to achieve high yields and high cis content.[2] This process can reliably produce mixtures containing 80-88% of the cis-isomer.[2]
Isolating and Preparing the trans-Isomer
While the sulfuric acid route favors the cis-isomer, the trans-isomer is often a required building block for specific applications. Its isolation and preparation present a different set of challenges.
-
Fractional Distillation: The cis and trans isomers can be separated from the reaction mixture by careful fractional distillation, exploiting their different boiling points (see Table 1).[2]
-
Racemic Separation: For applications requiring enantiomerically pure trans-isomers (e.g., (2R,6R) or (2S,6S)), a classical resolution is often employed. Racemic trans-2,6-dimethylmorpholine can be reacted with an optically active acid, such as D-mandelic acid or L-mandelic acid.[5] The resulting diastereomeric salts exhibit different solubilities, allowing one to be selectively crystallized and separated. The desired enantiomer of the amine is then liberated by treatment with a base. For instance, (2S,6S)-trans-2,6-dimethylmorpholine crystallizes with D-mandelic acid.[5]
Modern Stereoselective Approaches
Contemporary organic synthesis offers more elegant solutions for accessing enantiomerically pure derivatives. One such method involves the ring-opening of epoxides with a protected amine, such as N-(tert-butoxycarbonyl)-p-toluenesulfonamide (TsNHBoc), under phase transfer catalysis conditions.[6] This strategy allows for the construction of the morpholine ring with high stereocontrol, leading to C₂-symmetric 2,6-disubstituted morpholines.
Part 2: A Tale of Two Isomers: Physicochemical and Biological Divergence
The geometric arrangement of the methyl groups directly influences the physical properties and, more critically, the biological interactions of the two isomers.
Physicochemical Properties
As is common with diastereomers, the cis and trans isomers of 2,6-dimethylmorpholine exhibit distinct physical properties. The more compact and symmetrical nature of the cis isomer generally leads to differences in melting and boiling points compared to the less symmetrical trans isomer.[7]
| Property | cis-2,6-Dimethylmorpholine | trans-2,6-Dimethylmorpholine | Reference(s) |
| CAS Number | 6485-55-8 | 6485-45-6 | [8][9] |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | [8][9] |
| Molecular Weight | 115.18 g/mol | 115.17 g/mol | [8][9] |
| Appearance | Colorless to almost clear liquid | Colorless to pale yellow liquid | [8][9] |
| Boiling Point | 147 °C | 146.6 °C at 760 mmHg | [8][10] |
| Melting Point | -85 °C | -85 °C (-121 °F) | [8][10] |
| Density | 0.93 g/cm³ | ~0.9 g/cm³ | [8][10] |
Note: Some physical properties like boiling and melting points can show slight variations depending on the source and purity.
Differential Biological Activity and Metabolism
The true divergence between the isomers becomes apparent in biological systems. The three-dimensional shape of a molecule is critical for its interaction with enzyme active sites and cellular receptors. A compelling example is found in the comparative metabolism of the N-nitroso derivatives of the two isomers, N-nitroso-2,6-dimethylmorpholine (NDMM).
A study comparing the metabolism of cis- and trans-NDMM in rats, hamsters, and guinea pigs revealed significant differences.[11]
-
The trans isomer was preferentially metabolized via α-oxidation .[11]
-
The cis isomer favored β-oxidation , leading to higher excretion of metabolites like N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP).[11]
This differential metabolism has profound toxicological implications. In hamsters and guinea pigs, the cis isomer is more carcinogenic and its administration leads to higher levels of β-oxidation products.[11] This suggests that the stereochemistry dictates the conformational presentation of the molecule to metabolic enzymes, channeling it down different pathways with different biological consequences.
This principle extends to therapeutic and agricultural applications. For many crop protection agents, the desired biological activity is principally derived from compounds made with the cis-isomer, making its selective synthesis economically and environmentally advantageous.[2]
Part 3: Experimental Protocols
To provide actionable insights, this section details laboratory-scale procedures for the synthesis and purification of 2,6-dimethylmorpholine isomers.
Protocol 1: Synthesis of a cis-Rich 2,6-Dimethylmorpholine Mixture
This protocol is adapted from methodologies described in the patent literature for the cyclization of diisopropanolamine.[2][3]
Materials:
-
Diisopropanolamine
-
Sulfuric acid (98%)
-
Sodium hydroxide (50% aqueous solution)
-
Toluene (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction flask with overhead stirrer, thermometer, and distillation head
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnels, slowly add a pre-determined amount of 98% sulfuric acid.
-
Simultaneous Addition: Begin heating the flask. Simultaneously and slowly, meter in diisopropanolamine and additional sulfuric acid. Maintain a molar ratio of diisopropanolamine to total sulfuric acid between 1:1.5 and 1:2.0. The rate of addition should be controlled to allow the exothermic heat of reaction to raise the mixture's temperature to 150-170°C.
-
Reaction: Once the addition is complete, heat the reaction mixture to 180°C for 3-5 hours. Water generated during the cyclization will distill off.
-
Neutralization: Cool the reaction mixture to below 50°C. Carefully and slowly, add 50% sodium hydroxide solution with vigorous stirring and external cooling to neutralize the sulfuric acid. The mixture should be strongly alkaline (pH > 12).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with toluene (3 x 100 mL for a 1-mole scale reaction).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the toluene by rotary evaporation.
-
Analysis: The resulting crude oil is a mixture of cis- and trans-2,6-dimethylmorpholine. The isomer ratio can be determined by Gas Chromatography (GC). This procedure typically yields a product with a cis:trans ratio of approximately 84:16.[2] The crude product can be further purified by fractional distillation.
Protocol 2: Purification of cis-2,6-Dimethylmorpholine via Acetate Salt Crystallization
This method provides a way to selectively isolate the cis-isomer from a mixture.[12]
Materials:
-
cis/trans-2,6-dimethylmorpholine mixture
-
Ethyl acetate
-
Glacial acetic acid
-
Reaction flask with stirrer
-
Cooling bath
Procedure:
-
Dissolution: In a reaction flask, dissolve the crude 2,6-dimethylmorpholine mixture (e.g., 57.6 g, 0.5 mol) in ethyl acetate (210 mL).
-
Salt Formation: Warm the solution to 40°C with stirring. Slowly add glacial acetic acid dropwise (e.g., 33.0 g, 0.55 mol).
-
Crystallization: Slowly cool the mixture to room temperature (20-30°C) and stir for 2-3 hours to allow crystals to form.
-
Further Cooling: Cool the suspension to 0-5°C in an ice bath and continue stirring for another 2.5-3.0 hours to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate.
-
Drying: Dry the crystals under vacuum to yield cis-2,6-dimethylmorpholine acetate. The free base can be liberated by dissolving the salt in water, adding a strong base (e.g., NaOH), and extracting with a suitable organic solvent.
Conclusion
The cases of cis- and trans-2,6-dimethylmorpholine serve as a powerful illustration of how stereoisomerism dictates chemical synthesis and biological function. While both isomers share the same molecular formula, their distinct spatial arrangements lead to different physical properties, necessitate unique synthetic and purification strategies, and result in divergent metabolic fates and biological activities. For the synthetic chemist and drug developer, mastering the control of this stereochemistry is not just a matter of purity, but a fundamental requirement for creating safe, effective, and economically viable chemical entities. The ability to selectively synthesize or isolate the desired isomer remains a key enabler of innovation in both pharmaceutical and agrochemical research.
References
- Kuhle, H., et al. (1985). Preparation of cis-2,6-dimethylmorpholine. U.S. Patent 4,504,363A.
- BASF AG. (1983). Process for the preparation of cis-2,6-dimethyl morpholine. European Patent EP0094565B1.
- Siegel, W., et al. (2010). Racemic separation of 2,6-trans-dimethymorpholine. U.S. Patent 7,829,702B2.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine. [Online] Available at: [Link]
-
BASF AG. (1981). Process for the preparation of cis-2,6-dimethyl morpholine. European Patent EP-0026367-A1. [Online] Available at: [Link]
-
Gingell, R., et al. (1981). Comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine in rats, hamsters and guinea pigs. PubMed. [Online] Available at: [Link]
-
Aureggi, V., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development, ACS Publications. [Online] Available at: [Link]
-
BASF AG. (1983). United States Patent (19). [Online] Available at: [Link]
-
Sharma, R., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Online] Available at: [Link]
- Nanjing Chemlin Chemical Industry Co Ltd. (2021). Method for purifying cis-2, 6-dimethyl morpholine. Chinese Patent CN110950818B.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 641500, 2,6-Dimethylmorpholine, cis-. [Online] Available at: [Link]
-
Fallacara, A., et al. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Online] Available at: [Link]
-
Gloria, H. (2021). Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Online] Available at: [Link]
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- 3. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. chemimpex.com [chemimpex.com]
- 9. CAS 6485-45-6: trans-2,6-Dimethylmorpholine | CymitQuimica [cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. Comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine in rats, hamsters and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
Evaluating the cost-effectiveness of using 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone in research.
A Senior Application Scientist's Guide to Reagent Selection in Synthetic Chemistry
In the landscape of modern drug discovery and synthetic chemistry, the selection of building blocks is a critical decision point, balancing reactivity, yield, and, crucially, cost. This guide provides an in-depth evaluation of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, a specialized α-chloro amide, comparing it to its more common, unsubstituted counterpart, 2-Chloro-1-morpholin-4-yl-ethanone. We will dissect the synthetic accessibility, project the performance implications based on chemical principles, and provide a clear cost-effectiveness framework for research and development professionals.
Introduction: The Role of α-Chloro-N-Acylmorpholines in Synthesis
α-Haloketones, and by extension α-chloro-N-acylmorpholines, are highly valuable intermediates in organic synthesis.[1] Their bifunctional nature—possessing both an electrophilic carbonyl carbon and a carbon susceptible to nucleophilic substitution—makes them powerful tools for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. The primary utility of reagents like this compound is as an alkylating agent, enabling the introduction of a morpholino-acetyl moiety onto a variety of nucleophiles.
The morpholine scaffold itself is a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like water solubility, metabolic stability, and biological activity.[2][3] The choice to use a substituted morpholine, such as the 2,6-dimethyl variant, implies a search for specific modulations of these properties. This guide will explore if the potential benefits justify the tangible costs.
Synthetic Accessibility and Cost Analysis
The synthesis of both the target compound and its unsubstituted alternative is straightforward, typically involving the acylation of the corresponding morpholine with chloroacetyl chloride in the presence of a base.[4]
General Synthetic Workflow
The reaction proceeds via a nucleophilic acyl substitution where the secondary amine of the morpholine ring attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.
Caption: General synthesis of α-chloro-N-acylmorpholines.
The primary driver of the final product's cost is the price of the starting morpholine. A market analysis of the raw materials reveals a stark contrast.
Table 1: Starting Material Cost Comparison
| Compound | CAS Number | Typical Bulk Price (per kg, approx. USD) | Price Tier |
| Morpholine | 110-91-8 | $2.10 - $2.80[5][6][7][8][9] | Commodity |
| Chloroacetyl Chloride | 79-04-9 | $1.20 - $2.40[10][11][12][13][14] | Commodity |
| cis-2,6-Dimethylmorpholine | 6485-55-8 | >$3,000 (estimated from small-scale pricing)[15][16][17][18] | Specialty |
Note: Prices are estimates based on publicly available data from Indian suppliers and US-based specialty chemical vendors and are subject to change. Bulk pricing for 2,6-dimethylmorpholine will be lower than small-scale catalogue prices but will remain significantly higher than morpholine.
Expert Insight: The data is unequivocal. 2,6-Dimethylmorpholine is a specialty reagent, orders of magnitude more expensive than its parent compound. This immediately places the burden of proof on the dimethylated derivative to provide a substantial, mission-critical advantage in performance to be considered cost-effective. For large-scale synthesis, the cost of the starting material alone makes the title compound prohibitive unless a specific, high-value outcome is unattainable with the cheaper alternative.
Performance & Reactivity Analysis (A Theoretical Framework)
Representative Experimental Protocol: N-Alkylation of an Amine
The following protocol outlines a typical use case for these reagents.
Objective: To alkylate a model primary amine (e.g., benzylamine) with an α-chloro-N-acylmorpholine.
Materials:
-
Benzylamine
-
2-Chloro-1-morpholin-4-yl-ethanone (or the 2,6-dimethyl analogue)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) in ACN (10 mL/mmol) is added K₂CO₃ (2.0 eq).
-
2-Chloro-1-morpholin-4-yl-ethanone (1.1 eq) is added portion-wise at room temperature.
-
The reaction mixture is heated to 60-80 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Predicted Impact of 2,6-Dimethyl Substitution
How would substituting 2-Chloro-1-morpholin-4-yl-ethanone with this compound in the above protocol likely affect the outcome?
-
Steric Hindrance: The two methyl groups in the 2 and 6 positions significantly increase the steric bulk around the morpholine nitrogen.[19] In the synthesis of the reagent itself, this could slightly decrease the rate of acylation by chloroacetyl chloride compared to unsubstituted morpholine. More importantly, while the alkylation reaction occurs at the chloromethyl group (remote from the morpholine ring), the overall size of the reagent is larger. This is unlikely to have a major impact on the reaction rate with small nucleophiles but could become a factor in sterically congested environments.
-
Solubility & Lipophilicity: The addition of two methyl groups increases the lipophilicity (fat-solubility) of the molecule. This is a key potential advantage. The dimethylated reagent will have better solubility in less polar organic solvents compared to its unsubstituted counterpart. This can be critical in cases where the substrate is poorly soluble in polar aprotic solvents like DMF or DMSO, allowing the reaction to be performed in solvents like THF or Dichloromethane (DCM) under more homogeneous conditions, potentially leading to faster reaction rates and cleaner conversions.
-
Electronic Effects & Basicity: The methyl groups are weakly electron-donating. This increases the electron density on the nitrogen atom, making 2,6-dimethylmorpholine a slightly stronger base than morpholine. This has a negligible effect on the final alkylation step but can influence the initial synthesis of the reagent.
-
Conformational Rigidity: The cis-2,6-dimethyl substitution locks the morpholine ring into a more rigid chair conformation. While this has minimal impact on its function as a simple alkylating agent, in complex syntheses where the morpholine moiety might engage in intramolecular interactions or act as a chiral auxiliary (if an enantiopure form is used), this conformational rigidity can be a powerful tool for controlling stereochemistry.
Cost-Effectiveness Verdict and Decision Framework
The decision to use this compound is a classic trade-off between cost and potential performance gains.
-
For Large-Scale Synthesis & Process Chemistry: The cost is the dominant factor. The unsubstituted 2-Chloro-1-morpholin-4-yl-ethanone is the default, cost-effective choice. The use of the dimethylated version would require extraordinary justification, such as a dramatic increase in yield (e.g., from 20% to 80%) that cannot be achieved through other means of process optimization (e.g., changing solvent, base, or temperature).
-
For Early-Stage Drug Discovery & Medicinal Chemistry: Cost is less of a barrier for small-scale (mg to g) synthesis. The primary driver is accessing novel chemical space and optimizing compound properties. In this context, the dimethylated reagent becomes a valuable tool. It should be considered when:
-
The substrate has poor solubility, and the enhanced lipophilicity of the reagent could enable a successful reaction.
-
The goal is to probe the structure-activity relationship (SAR) around the morpholine scaffold. The methyl groups can provide beneficial hydrophobic interactions with a biological target or block unwanted metabolism at the 2 and 6 positions.
-
Steric bulk is being systematically varied to optimize binding to a target protein.
-
Decision-Making Workflow
Caption: Decision framework for reagent selection.
Conclusion
This compound is a specialty reagent whose high cost makes it unsuitable for routine or large-scale synthetic applications where its unsubstituted analogue is a viable alternative. Its cost-effectiveness is only realized in specific research contexts, primarily in medicinal chemistry, where its enhanced lipophilicity can overcome solubility challenges or where the dimethyl groups are intentionally introduced to probe structure-activity relationships. For the vast majority of applications, 2-Chloro-1-morpholin-4-yl-ethanone remains the superior choice, offering excellent reactivity and accessibility at a fraction of the cost. Researchers should carefully evaluate the specific goals of their synthesis against the decision framework provided before committing to the significant expense of the dimethylated reagent.
References
-
Tradeindia. Buy Chloroacetyl Chloride (CAS No: 75-36-5) at Affordable Prices, Origin India. Available at: [Link]
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Dial4Trade. Morpholine ₹175 per Kilogram - Best Wholesael Morpholine Price. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, a halogenated organic compound. By understanding the chemical nature of this substance and the principles of hazardous waste management, you can ensure the safety of your personnel and the protection of our environment.
Understanding the Hazard Profile
This compound, with CAS Number 379254-90-7, is a chlorinated organic compound.[1] The primary principle guiding its disposal is its classification as a halogenated organic waste . Halogenated compounds are of particular concern due to their potential for environmental persistence and the formation of toxic byproducts upon improper disposal.
The Safety Data Sheet (SDS) from Matrix Scientific indicates that this compound is an irritant and may be harmful by ingestion and inhalation. It is irritating to mucous membranes and the upper respiratory tract.[2] As with many chlorinated organic compounds, it is treated as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 379254-90-7 | [1] |
| Molecular Formula | C₈H₁₄ClNO₂ | [1] |
| Molecular Weight | 191.66 g/mol | |
| Physical State | Solid or liquid (check batch information) |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with preparation and ends with collection by a certified hazardous waste handler.
Caption: Disposal workflow for this compound.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate personal protective equipment. The causality here is direct: preventing exposure through inhalation, skin contact, and eye contact is paramount.
-
Eye Protection: Wear chemical safety goggles. A face shield may be necessary if there is a splash hazard.
-
Hand Protection: Wear chemical-resistant gloves. Given the nature of chlorinated organic compounds, nitrile or neoprene gloves are generally recommended. Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.[2][4]
-
Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[2]
Waste Container Selection and Preparation
The choice of waste container is critical to prevent leaks and reactions.
-
Material Compatibility: High-density polyethylene (HDPE) is a suitable material for collecting halogenated organic waste.[5][6][7] It exhibits good resistance to a wide range of chemicals, including those with similar structures to the compound . Avoid using metal containers as some chlorinated compounds can corrode them, especially in the presence of moisture.
-
Container Type: Use a container with a screw-top cap to ensure it can be tightly sealed. The container must be in good condition, free from cracks or residues from previous use.
-
Initial Labeling: Pre-label the empty container as "HAZARDOUS WASTE - HALOGENATED ORGANICS" and include the full chemical name: "this compound".
Waste Collection and Segregation
The principle of waste segregation is fundamental to safe and compliant laboratory practice. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.
-
Point of Generation: Collect the waste directly into your labeled container at the location where it is generated. This minimizes the risk of spills and cross-contamination.
-
Segregation: This is a critical control point. This compound waste must be collected in a dedicated halogenated organic waste container.
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, ethanol, hexanes). The disposal of mixed waste is often more complex and expensive.[8]
-
DO NOT mix with aqueous waste, acids, or bases.[9]
-
DO NOT mix with oxidizers. The SDS for the related compound cis-2,6-Dimethylmorpholine indicates incompatibility with strong oxidizing agents and strong acids.[10]
-
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not fill the container beyond 90% capacity to allow for expansion of vapors.
Caption: Waste stream segregation for the target compound.
Labeling and Storage
Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste.
-
Hazardous Waste Label: Affix a completed hazardous waste tag to the container. This tag should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The approximate concentration of each component
-
The date accumulation started
-
The relevant hazard characteristics (e.g., Toxic)
-
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be:
-
At or near the point of generation
-
Under the control of the operator
-
In secondary containment to catch any potential leaks
-
Away from sources of ignition and incompatible chemicals
-
Final Disposal
-
Request for Pickup: Once the container is full or you are no longer generating this waste stream, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Regulatory Framework: The disposal of this waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA). Based on its chemical structure, waste containing this compound would likely be classified under the "F-list" of hazardous wastes from non-specific sources, specifically codes like F001 or F002 if it is a spent solvent, or potentially other codes depending on the specific process that generated the waste.[11][12] The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
If the substance is volatile, ensure adequate ventilation by working within a fume hood.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive liquids.[13]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with soap and water.
-
-
Large Spills (requiring outside assistance):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
If there is a fire or medical emergency, call 911.
-
Provide the emergency response team with the Safety Data Sheet for this compound.
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard identification, segregation, and proper containment, you contribute to a culture of safety and ensure compliance with environmental regulations. This guide provides a framework for these procedures; always consult your institution's specific waste management plan and the Safety Data Sheet for the most accurate and up-to-date information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
